molecular formula C8H3ClF3NO4 B1602889 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 350488-79-8

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1602889
CAS No.: 350488-79-8
M. Wt: 269.56 g/mol
InChI Key: QMHLEMNSBVDXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3ClF3NO4 and its molecular weight is 269.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLEMNSBVDXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622767
Record name 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350488-79-8
Record name 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a key substituted aromatic carboxylic acid. Valued as a versatile building block in organic synthesis, its unique substitution pattern—featuring chloro, nitro, and trifluoromethyl groups—imparts specific reactivity and properties that are leveraged in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide will cover its core identification, physicochemical properties, synthesis and purification, analytical characterization, and critical safety protocols.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research and development. This compound is classified as a fluorinated, chlorinated, and nitro-containing benzene compound.[1]

Definitive Identification:

  • Chemical Name: this compound[2]

  • CAS Number: 350488-79-8[1][2][3][4][5]

  • Synonyms: 4-chloro-5-nitro-3-trifluoromethylbenzoic acid[3]

Molecular and Physicochemical Data:

A summary of the key quantitative data for this compound is presented below. These properties are crucial for designing experimental conditions, from reaction setup to purification and formulation.

PropertyValueSource
Molecular FormulaC₈H₃ClF₃NO₄[3][5]
Molecular Weight269.56 g/mol [2][3]
AppearanceSolid[3]
Purity (Typical)≥96-97%[3][4]
XLogP32.8[2]
InChI KeyQMHLEMNSBVDXQD-UHFFFAOYSA-N[2][3]

Synthesis and Purification Strategies

The synthesis of substituted benzoic acids like this one typically involves multi-step pathways, often starting from more common precursors. A prevalent strategy involves the nitration of a suitably substituted chlorobenzoic acid or the oxidation of a corresponding toluene derivative.

Conceptual Synthesis Workflow

The diagram below illustrates a common synthetic approach: the nitration of a para-chlorinated benzoic acid precursor. The choice of a strong acid catalyst is critical for generating the electrophilic nitronium ion (NO₂⁺) required for aromatic substitution.

SynthesisWorkflow Start p-Chlorobenzoic Acid (Starting Material) Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->Reaction Quench Reaction Quench (Ice Water) Reaction->Quench Purification Recrystallization (e.g., from Ethanol/Water) Quench->Purification Product 4-Chloro-3-nitrobenzoic Acid (Final Product) Purification->Product

Caption: Generalized workflow for the synthesis of a nitro-chlorobenzoic acid.

Field-Proven Synthesis Protocol (Example)

While a specific, validated synthesis for the trifluoromethylated target was not detailed in the search results, a well-established method for the analogous compound, 4-chloro-3-nitrobenzoic acid, provides a robust framework.[6] This protocol highlights the core principles applicable to such syntheses.

Objective: To synthesize 4-chloro-3-nitrobenzoic acid via nitration of p-chlorobenzoic acid.

Causality: The use of a mixed acid (concentrated nitric and sulfuric acids) is standard for nitration. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active agent that attacks the electron-rich benzene ring. The reaction temperature is controlled to prevent over-nitration and side-product formation.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, carefully add p-chlorobenzoic acid to a suitable solvent, such as dichloromethane.[6]

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the solution of p-chlorobenzoic acid while maintaining the reaction at its boiling point.[6] The progress should be monitored by a self-validating method like Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), the mixture is poured into ice water to precipitate the crude product.[6] This step quenches the reaction and leverages the product's low solubility in cold water.

  • Purification: The crude solid is collected by filtration. For enhanced purity, recrystallization is performed. The crude product is dissolved in a minimal amount of hot ethanol, treated with activated carbon to remove colored impurities, filtered, and then reprecipitated by adding distilled water and cooling.[6]

  • Drying: The purified crystals are dried under vacuum to yield the final product. The yield for this non-trifluoromethylated analogue is reported to be above 97%.[6]

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow

The following diagram outlines a logical sequence for the analytical validation of a newly synthesized batch of this compound.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity Assessment NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (LC-MS) (Molecular Weight Verification) MS->Report IR FT-IR (Functional Group ID) IR->Report HPLC HPLC / UPLC (Quantitative Purity) HPLC->Report Sample Synthesized Sample Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: A standard workflow for the analytical characterization of a chemical compound.

Key Analytical Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR): For a related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, ¹H NMR spectroscopy in DMSO-d₆ showed characteristic signals at δ = 8.70 and 8.40 ppm, both appearing as doublets.[7] ¹³C NMR would be expected to show eight distinct signals corresponding to the carbon atoms in the molecule, including the characteristic quartet for the CF₃ carbon due to C-F coupling.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound (268.9702 Da) and its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[2]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis. A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and water mixture, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated state for good peak shape.[8] A pure sample should yield a single major peak.

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. For a similar compound, characteristic stretches include those for C-H (around 3097 cm⁻¹), O-H from the carboxylic acid (broad, around 2865 cm⁻¹), and a strong C=O carbonyl stretch (around 1702 cm⁻¹).[7]

Safety, Handling, and Storage

Given the presence of nitro and chloro functional groups, proper handling is imperative to ensure laboratory safety. The information provided is a synthesis of data from various safety data sheets (SDS) and should be treated as a guide, with the user always referring to the specific SDS provided by their supplier.

Hazard Identification: While a specific GHS classification for this exact molecule is not consistently available, related compounds like 4-chloro-3-nitrobenzoic acid are classified with the following hazards:

  • Causes skin irritation.[9][10]

  • Causes serious eye irritation.[9][10]

  • May cause respiratory irritation.[9][10]

  • May be harmful if swallowed.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]

  • Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear protective, impervious clothing.[11]

  • Respiratory Protection: Use only in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[11]

Handling and Storage:

  • Handling: Avoid formation of dust and aerosols.[11] Wash hands and any exposed skin thoroughly after handling.[9] Use non-sparking tools and prevent fire caused by electrostatic discharge.[11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials and foodstuff containers.[11]

First Aid Measures:

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[9][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[11]

References

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a key chemical intermediate in the development of advanced therapeutics. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and spectroscopic profile, providing insights grounded in established scientific principles and experimental data.

Introduction: A Molecule of Therapeutic Importance

This compound, with CAS Number 350488-79-8, is a polysubstituted aromatic carboxylic acid. Its strategic importance lies in its role as a critical precursor in the synthesis of novel antitubercular agents, most notably the benzothiazinone class of compounds which includes clinical trial candidates like BTZ043 and PBTZ169 (macozinone).[1][2] The unique arrangement of electron-withdrawing groups on the benzoic acid scaffold imparts specific reactivity and conformational properties that are essential for its utility in multi-step organic synthesis. Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is paramount for process optimization, quality control, and the rational design of new chemical entities.

Molecular and Crystal Structure: A Study in Steric and Electronic Effects

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxyl group, a chlorine atom, a nitro group, and a trifluoromethyl group. The IUPAC name for this compound is this compound.[3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 350488-79-8[3][4]
Molecular Formula C₈H₃ClF₃NO₄[3][4]
Molecular Weight 269.56 g/mol [3]
Appearance Solid[4]

The spatial arrangement of these substituents is heavily influenced by steric hindrance and electronic effects, leading to a non-planar conformation. X-ray crystallographic studies have provided definitive insights into its three-dimensional structure.[1]

A significant feature of the molecular geometry is the pronounced out-of-plane twisting of the substituent groups relative to the benzene ring. The carboxyl group is twisted out of the mean plane of the benzene ring by approximately 22.9°.[1] Even more striking is the orientation of the nitro group, which is nearly perpendicular to the benzene ring, with a tilt angle of about 85.38°.[1] This significant rotation is a direct consequence of the steric pressure exerted by the adjacent bulky chlorine and trifluoromethyl groups.

In the solid state, molecules of this compound form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules.[1] This is a common supramolecular feature for carboxylic acids.

G Supramolecular Dimerization cluster_0 Molecule A cluster_1 Molecule B A R-COOH B HOOC-R A->B O-H···O B->A O···H-O G Predicted MS Fragmentation M [M]⁺ M_minus_OH [M-OH]⁺ M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ M->M_minus_COOH - •COOH M_minus_NO2 [M-NO₂]⁺ M->M_minus_NO2 - •NO₂

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, reactivity, and disposal of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds. The information herein is synthesized from authoritative safety and literature sources to ensure a high degree of technical accuracy and practical utility.

Compound Identification and Properties

This compound is a poly-substituted aromatic carboxylic acid. The presence of electron-withdrawing chloro, nitro, and trifluoromethyl groups on the benzene ring significantly influences its chemical reactivity and physiological properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided in the table below. These properties are essential for understanding the compound's behavior in a laboratory setting.

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 350488-79-8--INVALID-LINK--[1]
Molecular Formula C₈H₃ClF₃NO₄--INVALID-LINK--[2]
Molecular Weight 269.56 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
Solubility A related compound, 4-Chloro-3-nitrobenzoic acid, is soluble in methanol, ethanol, and ether, and very slightly soluble in water.--INVALID-LINK--[3]

Hazard Identification and Toxicological Profile

Substituted nitroaromatic compounds are recognized for their potential toxicity. The combination of a nitro group, a chlorine atom, and a trifluoromethyl group on a benzoic acid scaffold warrants a cautious approach.

GHS Hazard Classification

While a specific GHS classification for this exact compound is not universally established, based on data for structurally similar compounds such as 4-chloro-3-nitrobenzoic acid, the following hazards are anticipated:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Mechanistic Toxicology (Inferred)

The toxicological properties of this compound can be inferred from the behavior of its constituent functional groups.

  • Nitroaromatic Compounds: These compounds are known to be electrophilic and can participate in redox cycling, potentially leading to oxidative stress within cells. Some nitroaromatics are recognized as structural alerts for mutagenicity and carcinogenicity.[1]

  • Chlorinated Aromatic Compounds: These are often persistent in the environment and can be toxic. Their mechanism of toxicity can involve binding to the aryl hydrocarbon receptor, leading to altered gene expression.[4][5][6]

  • Trifluoromethylated Compounds: The trifluoromethyl group is highly lipophilic and can enhance the penetration of the molecule through biological membranes, potentially increasing its bioavailability and interaction with intracellular targets.

In vitro studies on other substituted nitrobenzoic acids have demonstrated selective cytotoxicity against cancer cell lines, suggesting that these compounds can interfere with fundamental cellular processes.[1][7][8][9] The presence of the nitro group is often crucial for the biological activity of these compounds.[8]

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling this compound. The following diagram outlines the necessary control measures.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Fume Hood Fume Hood Fume Hood->Eye Protection Requires Fume Hood->Hand Protection Requires Fume Hood->Body Protection Requires Fume Hood->Respiratory Protection If dust is generated Safety Shower Safety Shower Eyewash Station Eyewash Station Handling Protocol Handling Protocol Handling Protocol->Fume Hood Always handle in Handling Protocol->Safety Shower Ensure proximity of Handling Protocol->Eyewash Station Ensure proximity of

Caption: Core safety controls for handling this compound.

Detailed PPE Specifications
  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If working with the solid in a way that may generate dust, use a NIOSH-approved respirator with a particulate filter.

Reactivity Profile and Incompatibilities

The reactivity of this molecule is dominated by the electron-withdrawing nature of its substituents, which makes the aromatic ring susceptible to nucleophilic attack and influences the acidity of the carboxylic acid group.

Incompatible Materials
  • Strong Bases (e.g., Sodium Hydroxide): The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a nucleophile like a hydroxide ion, especially at elevated temperatures.[10][11][12] This reaction is exothermic and can lead to the formation of a substituted phenol. Polynitro aromatic compounds can form colored Meisenheimer complexes with strong bases.[13]

  • Strong Oxidizing Agents (e.g., Potassium Permanganate): While the aromatic ring itself is somewhat deactivated to oxidation due to the electron-withdrawing groups, the benzoic acid moiety can potentially be oxidized under harsh conditions, leading to decomposition. Reactions of permanganate with organic compounds can be highly exothermic.[14][15][16]

  • Strong Reducing Agents: The nitro group can be reduced to an amino group. While this is a common synthetic transformation, it can be highly exothermic and should be performed under controlled conditions.

Thermal Stability and Decomposition

Studies on nitrobenzoic acid isomers indicate that they can decompose exothermically at elevated temperatures.[7][8][9][17] The decomposition of 2-nitrobenzoic acid is a single n-order reaction with an average activation energy of 131.31 kJ/mol.[8] It is recommended that storage temperatures for nitrobenzoic acids do not exceed 165°C.[7] Thermal decomposition can release toxic fumes, including oxides of nitrogen, carbon monoxide, carbon dioxide, and hydrogen chloride.

Experimental Protocols

Adherence to detailed and validated protocols is crucial for both safety and experimental success.

Protocol for Quenching a Reaction Mixture

This protocol is a general guideline for quenching reactions where this compound is a reactant or product.

  • Cooling: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction vessel to 0°C using an ice-water bath. This is critical to manage the exotherm of quenching.

  • Slow Addition: Slowly and carefully add the reaction mixture to a separate beaker containing crushed ice or a mixture of ice and water (5-10 times the volume of the reaction mixture) with vigorous stirring.[17]

  • Precipitation and Isolation: If the product is a solid and precipitates upon quenching, it can be collected by vacuum filtration.

  • Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper. This removes residual acids.[17]

  • Extraction (if no precipitate forms): If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[17]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Caption: Workflow for quenching a reaction containing this compound.

Scale-Up Considerations

Scaling up reactions involving this compound introduces significant safety challenges.

  • Incremental Scaling: Never scale up a reaction by more than a factor of three from the previous run.

  • Temperature Control: Heat transfer becomes less efficient at larger scales. Monitor the internal reaction temperature closely and ensure adequate cooling capacity. A runaway reaction is a significant risk with exothermic processes involving nitro compounds.

  • Reagent Addition: The rate of addition of reagents can have a much greater impact on the reaction profile at a larger scale. Use an addition funnel or syringe pump for controlled addition.

  • Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized hot spots.

Accidental Release and First Aid

Prompt and appropriate action is essential in the event of an accidental release or exposure.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, prevent further spillage.

  • Clean-up: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention.

Disposal and Environmental Considerations

Chlorinated nitroaromatic compounds are known to be persistent environmental pollutants. [As such, proper disposal is a critical responsibility.

Waste Collection
  • All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[3][10]

  • Do not mix this waste with incompatible materials.

Laboratory-Scale Neutralization (for acidic waste streams)

For small quantities of acidic waste solutions containing this compound, a careful neutralization can be performed before collection.

  • PPE: Wear full PPE as described in Section 3.

  • Cooling: Place the container of acidic waste in an ice bath.

  • Slow Neutralization: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the waste. Monitor the pH. Be aware of potential gas evolution (CO₂).

  • Final pH: Adjust the pH to be between 6 and 8.

  • Collection: Transfer the neutralized waste to the appropriate hazardous waste container.

Note: This procedure is for the neutralization of acidity and does not degrade the chlorinated nitroaromatic structure. The neutralized waste must still be disposed of as hazardous chemical waste.

References

solubility of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and synthesis. This guide provides an in-depth technical exploration of the solubility of this compound, a key intermediate in the synthesis of various high-value molecules. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide will leverage data from structurally similar compounds, theoretical models, and established experimental protocols to provide a robust framework for understanding and predicting its solubility in organic solvents.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is a complex molecule with multiple functional groups that influence its interaction with various solvents.

PropertyValueSource
Molecular Formula C₈H₃ClF₃NO₄--INVALID-LINK--
Molecular Weight 269.56 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 350488-79-8--INVALID-LINK--
Calculated XLogP3 2.8--INVALID-LINK--
Boiling Point 349.035 °C at 760 mmHg--INVALID-LINK--
Density 1.693 g/cm³--INVALID-LINK--

The presence of a carboxylic acid group suggests the potential for hydrogen bonding, which would favor solubility in protic solvents. Conversely, the trifluoromethyl group is known to increase lipophilicity, potentially enhancing solubility in non-polar organic solvents.[1] The nitro group and chlorine atom further contribute to the molecule's polarity and electronic profile.

Solubility in Organic Solvents: A Comparative Analysis

The addition of a trifluoromethyl group to the benzoic acid backbone is expected to significantly influence its solubility profile. The trifluoromethyl group is a strong electron-withdrawing group and increases the lipophilicity of a molecule.[1] Therefore, it is reasonable to predict that this compound will exhibit enhanced solubility in less polar and non-polar organic solvents compared to its non-trifluoromethylated counterpart.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a compound is a key challenge in chemical and pharmaceutical development. Several thermodynamic models can be employed to estimate solubility.

The Abraham Solvation Parameter Model

A powerful tool for understanding and predicting solubility is the Abraham solvation parameter model. This model describes the partitioning of a solute between two phases and can be used to correlate the solubility of a compound in various solvents. The model is based on a linear free energy relationship that quantifies the different types of interactions between the solute and the solvent.

The Abraham model has been successfully applied to describe the experimental solubility data of substituted benzoic acids, including 4-chloro-3-nitrobenzoic acid, in various organic solvents.[3] The model's equations incorporate solute descriptors that account for properties like hydrogen bond acidity and basicity, polarizability, and molecular volume, along with complementary solvent parameters.

Caption: Key solute and solvent parameters in the Abraham model.

Experimental Determination of Solubility

To obtain precise solubility data for this compound, experimental determination is essential. The following are standard protocols for this purpose.

Equilibrium Solubility (Shake-Flask) Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a fine-porosity filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the shake-flask solubility determination method.

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution and separate the liquid phase as described in the shake-flask method.

  • Solvent Evaporation: Accurately weigh a portion of the clear supernatant into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the dried solid is achieved.

  • Calculation: The solubility is calculated from the mass of the solid residue and the initial mass or volume of the solution.

Factors Influencing Solubility

Several factors can significantly impact the .

  • Solvent Polarity: The principle of "like dissolves like" is a useful starting point. Given the polar functional groups and the non-polar trifluoromethyl group, a range of solvents with varying polarities should be investigated.

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH (in protic solvents): In protic solvents, particularly those with some water content, the pH can influence the ionization state of the carboxylic acid group, thereby affecting solubility.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the is currently lacking, this guide provides a robust framework for understanding and approaching this critical parameter. By leveraging data from structural analogues, applying theoretical models like the Abraham solvation parameter model, and employing standardized experimental protocols, researchers can effectively determine and predict the solubility of this important compound.

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data would be invaluable for optimizing synthetic routes and developing robust formulations in the pharmaceutical and chemical industries.

References

A Technical Guide to 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, imparts specific electronic and steric properties that make it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

The strategic placement of the electron-withdrawing trifluoromethyl and nitro groups, combined with the chloro substituent, significantly influences the reactivity of the benzoic acid core. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This makes this compound a sought-after starting material for the development of novel therapeutics.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 350488-79-8PubChem[1]
Molecular Formula C₈H₃ClF₃NO₄PubChem[1]
Molecular Weight 269.56 g/mol PubChem[1]
Appearance Off-white to pale yellow solid
Melting Point Data not consistently available; reported as a solid at room temperature.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetone.

Spectral Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups, likely pushing the signals downfield.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxylic acid carbon, the trifluoromethyl carbon (with C-F coupling), and the six aromatic carbons, each with unique chemical shifts due to the diverse electronic environment created by the substituents.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-F stretching of the trifluoromethyl group. The O-H stretch of the carboxylic acid will also be present as a broad band. A vapor phase IR spectrum is available on PubChem for reference.[1]

Commercial Availability and Procurement

This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
BLDpharm ≥95%Gram to multi-gram scale
CymitQuimica 97%100mg to 25g
Huateng Pharma 96%Inquire for details
Toronto Research Chemicals (via Biomall) Inquire for details50mg

This list is not exhaustive, and availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a multi-step process, starting from a readily available precursor. A logical synthetic route is the nitration of a suitably substituted benzoic acid or a precursor that can be subsequently converted to the carboxylic acid.

A plausible synthetic pathway involves the nitration of 4-chloro-3-(trifluoromethyl)benzoic acid. The directing effects of the existing substituents (chloro and trifluoromethyl) are crucial in determining the position of the incoming nitro group. Both the chloro and the trifluoromethyl groups are ortho, para-directing, but the trifluoromethyl group is deactivating. The position meta to the trifluoromethyl group and ortho to the chloro group is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the trifluoromethyl group and meta to the chloro group, which is the desired C3 position.

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sandmeyer Reaction cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis 4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-3-(trifluoromethyl)aniline Diazonium_Salt Diazonium Salt Intermediate 4-Chloro-3-(trifluoromethyl)aniline->Diazonium_Salt NaNO₂, HCl Sandmeyer Introduction of Cyano Group Diazonium_Salt->Sandmeyer CuCN 4-Chloro-3-(trifluoromethyl)benzonitrile 4-Chloro-3-(trifluoromethyl)benzonitrile Sandmeyer->4-Chloro-3-(trifluoromethyl)benzonitrile Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) 4-Chloro-3-(trifluoromethyl)benzonitrile->Nitration HNO₃, H₂SO₄ 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile Nitration->4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile Hydrolysis Acid or Base Hydrolysis 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocol (Adapted from related procedures):

Step 1: Nitration of 4-chloro-3-(trifluoromethyl)benzoic acid

  • To a stirred solution of 4-chloro-3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and dried.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validating System for Protocol: The progress of the nitration can be monitored by taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity can be confirmed by melting point determination, NMR, and IR spectroscopy, comparing the obtained data with expected values.

Applications in Drug Discovery and Medicinal Chemistry

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of novel antitubercular agents. Specifically, it is a precursor to a class of compounds known as benzothiazinones, which have shown potent activity against Mycobacterium tuberculosis.

Beyond tuberculosis, the unique structural motifs of this compound make it a valuable building block for exploring other therapeutic areas. The trifluoromethyl group is known to enhance the pharmacological properties of molecules, and its presence in this benzoic acid derivative opens up possibilities in various drug discovery programs.[2] For instance, trifluoromethyl-substituted pyrazole derivatives have demonstrated potent activity against Gram-positive bacteria.[2]

The introduction of fluorine-containing groups, such as the trifluoromethyl group, is a common strategy in the development of antiviral drugs to improve their biological activity and metabolic stability.[1] While specific antiviral applications of this compound are not extensively documented, its potential as a scaffold for the synthesis of novel antiviral agents is an active area of research.

Logical Relationship of Compound to Application:

Application_Flow cluster_synthesis Chemical Synthesis cluster_application Therapeutic Areas Start This compound Functionalization Functional Group Interconversion (e.g., reduction of nitro group, amide coupling) Start->Functionalization Antibacterial Novel Antibacterial Agents Start->Antibacterial Potential Antiviral Potential Antiviral Compounds Start->Antiviral Potential Oncology Scaffolds for Kinase Inhibitors Start->Oncology Potential Scaffold_Construction Heterocycle Formation (e.g., Benzothiazinone synthesis) Functionalization->Scaffold_Construction Antitubercular Antitubercular Agents (e.g., Benzothiazinones) Scaffold_Construction->Antitubercular

References

A Technical Guide to the Purity Standards of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS No. 350488-79-8), a critical intermediate in pharmaceutical synthesis.[1][2] The quality of this intermediate directly influences the impurity profile, reproducibility, and safety of the final Active Pharmaceutical Ingredient (API).[3][4] This document outlines a multi-faceted analytical approach grounded in internationally recognized principles, such as those described in ICH guidelines, to ensure that each batch meets stringent quality criteria.[3][5][6] We will explore the causality behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the importance of a self-validating system for quality control.

Introduction: The Critical Role of Intermediate Purity

This compound is a substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid, a nitro group, a chloro group, and a trifluoromethyl group, makes it a versatile building block in organic synthesis.

  • Chemical Structure:

    • Molecular Formula: C₈H₃ClF₃NO₄[1][2]

    • Molecular Weight: 269.56 g/mol [1]

    • Appearance: Typically a solid.[2]

The purity of this intermediate is paramount. Any impurities—be they residual starting materials, byproducts, or degradation products—can have cascading effects on downstream reactions, potentially compromising the efficacy, safety, and stability of the final API.[4] Therefore, a robust and well-validated quality control strategy is not merely a procedural step but a fundamental requirement for successful drug development.[4][7][8]

Foundational Purity Assessment: A Multi-Technique Approach

No single analytical method can provide a complete purity profile. A scientifically sound assessment relies on the orthogonal application of multiple techniques, each providing a unique piece of the quality puzzle. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a principle central to validation.[9][10]

The relationship between these core techniques is illustrated below.

Caption: Interrelation of analytical techniques for comprehensive purity analysis.

Chromatographic Purity: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity (assay) and quantifying related substances for non-volatile compounds like benzoic acid derivatives.[4][11][12][13] Its strength lies in its ability to separate the main component from closely related impurities.

Why Reversed-Phase HPLC?

Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation for this molecule. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The analyte, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from more polar or less polar impurities by adjusting the mobile phase composition.

Step-by-Step HPLC Method Protocol

This protocol provides a starting point for method development and validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[14]

  • Instrumentation:

    • HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.[15] A PDA detector is highly recommended as it can assess peak purity.[16]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of acidified water (e.g., 0.1% Phosphoric Acid or Formic Acid in water) and Acetonitrile. Using formic acid is necessary for mass spectrometry compatibility.[17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): A 50:50 (v/v) mixture of Acetonitrile and Water is a common starting point.

    • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to achieve a concentration of 100 µg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterTypical SpecificationRationale
Appearance White to Off-White SolidA visual check for gross contamination or degradation.
Purity (by HPLC) ≥ 98.0%Ensures the compound is suitable for subsequent synthetic steps.[4]
Individual Impurity ≤ 0.5%Controls specific known and unknown impurities.
Total Impurities ≤ 2.0%Limits the overall level of extraneous material.
Water Content (KF) ≤ 0.5%Excess moisture can interfere with reactions or affect stability.[4]
Melting Point Literature-ConformantA narrow melting range indicates high purity; impurities typically depress and broaden the range.[11]

Structural Confirmation and Identification

While HPLC quantifies purity, spectroscopic methods are essential to confirm the chemical identity of the main peak and to identify impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide an unambiguous fingerprint of the molecule.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[18] When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks, which is the first step in their structural elucidation.

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present (e.g., C=O of the carboxylic acid, N-O of the nitro group), serving as a quick identity check.

Impurity Profiling: Understanding the "What" and "How"

A comprehensive purity assessment requires an understanding of potential impurities that could arise during synthesis. The synthesis of a related compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, starts from 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid, indicating that precursors may involve nitration of a substituted chlorobenzoic acid derivative.[19] Similarly, syntheses of related benzamides involve nitrating a precursor like 2-chloro-5-(trifluoromethyl)benzonitrile.[20][21]

Based on these general pathways, potential impurities could include:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Isomers formed during the nitration step.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Impurities formed during storage or processing.

The workflow for establishing purity standards must be a self-validating, cyclical process.

Workflow A Receive Batch of Intermediate B Perform Initial Analysis (HPLC, NMR, MS, KF) A->B Sampling C Compare to Reference Standard & Specs B->C Data Review D Decision: Pass/Fail C->D Evaluation E Release Batch for Manufacturing D->E Pass F Investigate Out-of-Spec (OOS) Result D->F Fail G Identify Unknown Impurities (LC-MS, Prep-HPLC, NMR) F->G Characterization H Update Specification & Analytical Method if Needed G->H Method Refinement I Implement Corrective Action in Synthesis Process G->I Process Understanding H->C Revised Standards I->A Improved Process

Caption: A self-validating workflow for quality control and continuous improvement.

Conclusion

The purity of this compound is a critical quality attribute that underpins the successful development of safe and effective pharmaceuticals. Establishing robust purity standards requires a holistic approach that combines orthogonal analytical techniques, a thorough understanding of potential impurities, and adherence to rigorous validation principles as outlined by frameworks like ICH.[3] This guide serves as a foundational document for researchers and drug development professionals to design and implement a scientifically sound quality control strategy, ensuring batch-to-batch consistency and regulatory compliance.[3][7]

References

The Trifluoromethyl Group in Modern Drug Discovery: A Technical Guide to Unlocking Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, the strategic incorporation of the trifluoromethyl (CF₃) group represents a powerful tool to enhance the biological activity, metabolic stability, and overall therapeutic potential of candidate compounds. This in-depth technical guide provides a comprehensive overview of the core principles, experimental validation, and practical considerations for leveraging the unique properties of trifluoromethyl-containing molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear framework for the rational design and evaluation of these promising therapeutic agents.

The Physicochemical Powerhouse: Why the Trifluoromethyl Group Commands Attention

The trifluoromethyl group's profound impact on a molecule's biological activity stems from its unique combination of electronic and steric properties. Understanding these foundational characteristics is paramount to its effective application in drug design.

A Potent Electron-Withdrawing Group: The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, significantly influencing the electronic properties of the parent molecule.[1] This can alter the pKa of nearby functional groups, impacting ionization at physiological pH and, consequently, receptor-ligand interactions and solubility.

Lipophilicity Enhancement for Improved Permeability: The CF₃ group is notably lipophilic, a property quantified by a positive Hansch-Fujita π constant of approximately +0.88.[2] This increased lipid solubility can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.[3][4] For instance, the inclusion of a trifluoromethyl group in the structure of fluoxetine (Prozac) significantly improved its lipophilicity and brain penetration.[2]

Metabolic Stability through a Strong C-F Bond: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[5][6] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[2][6]

Bioisosterism: A Strategic Replacement: The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as the methyl, chloro, or even the nitro group.[2][7] Its steric bulk is comparable to an isopropyl group.[5] This strategic substitution allows for the fine-tuning of a compound's size, shape, and electronic profile to optimize its fit within a biological target's binding pocket, potentially leading to enhanced potency and selectivity.[8]

A Roadmap for Development: A Tailored Workflow for Trifluoromethylated Drug Candidates

The journey from a promising trifluoromethyl-containing compound to a viable drug candidate requires a systematic and rigorous evaluation process. The following workflow outlines the key stages and experimental considerations.

DrugDiscoveryWorkflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Studies Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Rational Incorporation of CF3 Group Biological Screening Biological Screening Synthesis->Biological Screening Metabolic Stability Metabolic Stability Biological Screening->Metabolic Stability Safety Pharmacology Safety Pharmacology Metabolic Stability->Safety Pharmacology Target Validation Target Validation Safety Pharmacology->Target Validation Pharmacokinetics Pharmacokinetics Target Validation->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization

Caption: A streamlined workflow for the development of trifluoromethyl-containing drug candidates.

Quantifying the Impact: The Trifluoromethyl Advantage in Numbers

The strategic incorporation of a trifluoromethyl group often leads to quantifiable improvements in a compound's pharmacological profile. The following table provides a comparative summary of key parameters for hypothetical analogous compounds with and without a trifluoromethyl group.

ParameterCompound without CF₃ (e.g., -CH₃)Compound with CF₃Rationale for Improvement
Potency (IC₅₀/EC₅₀) Higher (less potent)Lower (more potent)Enhanced binding affinity due to favorable electronic and hydrophobic interactions within the target's active site.[8]
Metabolic Half-life (t½) ShorterLongerIncreased resistance to oxidative metabolism by blocking a common site of enzymatic attack.[2][6]
Lipophilicity (logP) LowerHigherThe inherent lipophilic nature of the trifluoromethyl group enhances membrane permeability.[2]
Blood-Brain Barrier Permeability LowerHigherIncreased lipophilicity facilitates passage across the blood-brain barrier for CNS-acting drugs.[3]
Selectivity LowerHigherThe unique steric and electronic properties of the CF₃ group can lead to more specific interactions with the intended target over off-targets.[8]

Core Experimental Protocols: A Practical Guide to Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays crucial for characterizing the biological activity and pharmacokinetic properties of trifluoromethyl-containing compounds.

Assessing Metabolic Stability: The In Vitro Microsomal Stability Assay

Causality: This assay is fundamental for evaluating the intrinsic metabolic stability of a compound. For trifluoromethylated molecules, it directly assesses their resistance to metabolism by cytochrome P450 enzymes, a key advantage conferred by the robust C-F bond.

Experimental Workflow:

MicrosomalStabilityWorkflow Start Start Prepare Reagents Prepare Test Compound, Microsomes, and NADPH Regenerating System Start->Prepare Reagents Incubation Incubate Compound with Microsomes and NADPH at 37°C Prepare Reagents->Incubation Time Points Collect Aliquots at Specific Time Intervals (e.g., 0, 5, 15, 30, 60 min) Incubation->Time Points Reaction Quenching Stop Reaction with Cold Acetonitrile Time Points->Reaction Quenching Protein Precipitation Centrifuge to Pellet Microsomal Proteins Reaction Quenching->Protein Precipitation LC-MS/MS Analysis Analyze Supernatant by LC-MS/MS to Quantify Parent Compound Protein Precipitation->LC-MS/MS Analysis Data Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the trifluoromethyl-containing test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, rat, or other species of interest) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound to the wells at a final concentration of typically 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The half-life (t½) is calculated from the slope of the linear regression.

    • Intrinsic clearance (CLint) can then be determined from the half-life.

Determining Cytotoxicity: The CellTiter-Blue® Cell Viability Assay

Causality: This assay provides a measure of a compound's general toxicity to living cells. It is a crucial early-stage screen to identify compounds that may have non-specific cytotoxic effects, which is important for distinguishing targeted biological activity from general toxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density in complete culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethyl-containing test compound in culture medium.

    • Remove the medium from the cells and add the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add 20 µL of CellTiter-Blue® Reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Assessing Cardiac Safety: The hERG Inhibition Assay

Causality: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. This assay is a critical safety screen mandated by regulatory agencies to de-risk compounds early in development. The lipophilic nature of many trifluoromethylated compounds can sometimes contribute to off-target effects like hERG inhibition, making this a necessary evaluation.

Step-by-Step Protocol (Automated Patch Clamp):

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Harvest and prepare a single-cell suspension.

  • Automated Patch Clamp Procedure:

    • Load the cell suspension, intracellular and extracellular solutions, and test compounds onto the automated patch-clamp system (e.g., QPatch or IonWorks).

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a specific voltage protocol to elicit and measure the hERG tail current.

  • Compound Application and Data Acquisition:

    • Apply a vehicle control followed by increasing concentrations of the test compound.

    • Record the hERG current at each concentration.

  • Data Analysis:

    • Measure the percentage of inhibition of the hERG tail current at each compound concentration compared to the vehicle control.

    • Generate a concentration-response curve to determine the IC₅₀ value.

Conclusion: A Strategic Imperative in Drug Discovery

The trifluoromethyl group is more than just a chemical substituent; it is a strategic tool that, when wielded with expertise, can significantly enhance the therapeutic potential of a drug candidate. Its ability to improve metabolic stability, modulate lipophilicity, and fine-tune interactions with biological targets makes it an indispensable component of the modern medicinal chemist's arsenal. By understanding the fundamental principles governing its biological activity and employing a rigorous and systematic experimental approach, researchers can unlock the full potential of trifluoromethyl-containing compounds in the quest for safer and more effective medicines.

References

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid as a versatile chemical intermediate. We delve into its unique chemical properties, offering detailed protocols for its application in nucleophilic aromatic substitution, nitro group reduction, and carboxylic acid derivatization. The causality behind experimental choices, safety protocols, and mechanistic insights are emphasized to ensure reproducible and efficient synthetic outcomes.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic compound, poised for use in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility is derived from the specific arrangement and electronic nature of its substituents:

  • Carboxylic Acid (-COOH): A versatile handle for forming amides, esters, and other derivatives, often crucial for modulating the pharmacokinetic properties of a final compound.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It also serves as a synthetic precursor to an aniline moiety, a common pharmacophore.

  • Chloro Group (-Cl): An excellent leaving group in SNAr reactions, strategically positioned and activated by both the nitro and trifluoromethyl groups.

  • Trifluoromethyl Group (-CF₃): A metabolically stable, lipophilic group known to enhance binding affinity, improve metabolic stability, and increase the bioavailability of drug candidates.

The convergence of these groups makes this molecule an ideal starting point for constructing compounds with precisely controlled substitution patterns.

Physicochemical & Safety Data

A thorough understanding of the reagent's properties and hazards is paramount before any experimental work.

PropertyValueSource
Molecular Formula C₈H₃ClF₃NO₄
Molecular Weight 285.56 g/mol
Appearance Off-white to yellow solid
Melting Point 165-170 °C
Solubility Soluble in methanol, ethyl acetate, and other polar organic solvents.General Knowledge

Safety & Handling:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • In Case of Exposure: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.

Core Synthetic Applications & Protocols

The strategic value of this compound lies in the selective manipulation of its functional groups. The following protocols are designed as robust starting points for laboratory synthesis.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. This allows for the facile introduction of a wide range of functionalities.

Workflow for Nucleophilic Aromatic Substitution:

reagent This compound product Substituted Product reagent->product SNAr Reaction nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->product conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Heat (50-100 °C) conditions->product

Caption: General workflow for SNAr reactions.

Protocol 1.1: Synthesis of 4-(Anilino)-3-nitro-5-(trifluoromethyl)benzoic acid

This protocol demonstrates the displacement of the chloride with an aniline derivative, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.86 g, 10 mmol).

  • Solvent & Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) and potassium carbonate (K₂CO₃, 2.5 eq, 3.45 g, 25 mmol).

  • Nucleophile Addition: Add the desired aniline derivative (e.g., 4-methoxyaniline, 1.2 eq, 1.48 g, 12 mmol).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into ice-water (200 mL) and acidify to pH 2-3 with 2M HCl.

  • Extraction: The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Causality & Rationale:

  • Base (K₂CO₃): The base is crucial for deprotonating the nucleophile (aniline), increasing its nucleophilicity. An inorganic base like K₂CO₃ is often preferred for its low solubility in the organic solvent, which can simplify workup.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation (K⁺) while leaving the nucleophile relatively "bare" and reactive.

  • Heat: Provides the necessary activation energy for the reaction to proceed at a practical rate.

Application 2: Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then be used for subsequent amide bond formation, diazotization, or other transformations.

Workflow for Nitro Group Reduction:

start_product SNAr Product (e.g., 4-Anilino derivative) final_product 3-Amino Product start_product->final_product Reduction conditions Reducing Agent (e.g., Fe/NH₄Cl, SnCl₂·2H₂O) Solvent (e.g., EtOH/H₂O) conditions->final_product

Caption: General workflow for nitro group reduction.

Protocol 2.1: Synthesis of 3-Amino-4-(4-methoxyanilino)-5-(trifluoromethyl)benzoic acid

This protocol details the reduction of the product from Protocol 1.1.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, suspend the nitro-containing starting material (1.0 eq, e.g., 3.72 g, 10 mmol) in a mixture of ethanol (60 mL) and water (20 mL).

  • Reagent Addition: Add iron powder (Fe, 5.0 eq, 2.79 g, 50 mmol) and ammonium chloride (NH₄Cl, 5.0 eq, 2.67 g, 50 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color of the starting material and by TLC/LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Causality & Rationale:

  • Reducing System (Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction. Iron acts as the reductant, and ammonium chloride serves as a mild proton source and electrolyte. This method is often preferred over catalytic hydrogenation when other reducible functional groups are present that need to be preserved.

Application 3: Carboxylic Acid Derivatization

The carboxylic acid group provides a reliable anchor point for coupling with amines or alcohols to form amides and esters, respectively.

Protocol 3.1: Amide Coupling to form N-Benzyl-3-amino-4-(4-methoxyanilino)-5-(trifluoromethyl)benzamide

This protocol uses the product from Protocol 2.1 to form an amide bond.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the amino benzoic acid (1.0 eq, e.g., 3.42 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Add a coupling agent such as HATU (1.1 eq, 4.18 g, 11 mmol) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq, 5.2 mL, 30 mmol). Stir for 15 minutes at room temperature.

  • Amine Addition: Add benzylamine (1.1 eq, 1.2 mL, 11 mmol) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 6-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography on silica gel.

Causality & Rationale:

  • Coupling Agent (HATU): HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into a more reactive activated ester, facilitating nucleophilic attack by the amine. This avoids the need to form a more reactive acyl chloride, allowing for milder reaction conditions.

Summary & Outlook

This compound is a potent synthetic intermediate whose value is realized through the sequential and selective manipulation of its distinct functional groups. The protocols outlined here for SNAr, nitro reduction, and amidation represent a logical and efficient pathway for the construction of complex, highly-functionalized molecules. By understanding the interplay of the electronic effects of the substituents, chemists can harness this building block to accelerate the discovery and development of novel chemical entities.

Application Note & Protocol Guide: Strategic Derivatization of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern offers multiple, distinct reaction sites, enabling a modular approach to the synthesis of diverse compound libraries. The molecule incorporates:

  • A carboxylic acid group, which is a primary handle for amide and ester formation.

  • An activated chloro group , susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • A nitro group , which acts as a potent electron-withdrawing group and can be chemically reduced to a primary amine, opening a vast landscape of subsequent derivatization possibilities.

  • A trifluoromethyl group , a common bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity.

The strategic manipulation of these functional groups allows for the systematic exploration of chemical space around a core phenyl ring, a critical process in lead optimization. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, particularly activating the C-Cl bond for nucleophilic displacement.[1][2] This guide provides field-proven protocols for the synthesis of key derivatives, explaining the causality behind experimental choices to ensure reproducibility and success.

Reagent Profile: Physicochemical Properties and Safety Mandates

Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is imperative.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 350488-79-8[3]
Molecular Formula C₈H₃ClF₃NO₄[3]
Molecular Weight 269.56 g/mol [3]
Appearance Light yellow powder/solid[4]
Mandatory Safety Protocols

Handling this compound and its derivatives requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a lab coat.[5][6] For operations that may generate dust, a full-face respirator is recommended.[5]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[5] Wash hands thoroughly after handling.[4]

  • Exposure Response:

    • Skin Contact: Causes skin irritation.[4] Immediately wash off with soap and plenty of water.[6]

    • Eye Contact: Causes serious eye irritation.[4] Rinse cautiously with water for several minutes, removing contact lenses if possible.[6]

    • Inhalation: May cause respiratory irritation.[4] Remove the person to fresh air and keep them comfortable for breathing.[6]

    • Ingestion: Harmful if swallowed.[6] Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.[5]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[4][6]

Core Synthetic Transformations and Detailed Protocols

This section details five strategic pathways for derivatizing the parent molecule. Each protocol is designed as a self-validating system, with explanations for key steps.

Pathway I: Amide Bond Formation via Acyl Chloride Intermediate

Activation of the carboxylic acid to an acyl chloride is a robust and widely used method for synthesizing amides, especially when dealing with less nucleophilic amines.

Causality: The conversion to the highly electrophilic acyl chloride dramatically increases the reactivity towards the amine nucleophile. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. This method was referenced in the synthesis of precursors for antitubercular agents.[7][8][9]

G start 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride  SOCl₂, cat. DMF  Reflux amide Target Amide Derivative acyl_chloride->amide  Amine (R-NH₂)  Base (e.g., TEA, Pyridine)  DCM, 0°C to RT

Caption: Workflow for Amide Synthesis via Acyl Chloride.

Experimental Protocol:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

    • Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Pathway II: Esterification using an Acid Catalyst

Direct esterification is a classical and atom-economical method for converting carboxylic acids into esters, particularly with primary and secondary alcohols.

Causality: The reaction proceeds under equilibrium conditions. An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity. The use of an entraining solvent like toluene allows for the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product side.[10][11]

G start 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid ester Target Ester Derivative start->ester  Alcohol (R-OH)  cat. H₂SO₄  Toluene, Reflux  (Dean-Stark)

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), the desired alcohol (3.0-5.0 eq, can also be used as the solvent if practical), and an entraining solvent such as toluene.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2 mol%).

  • Reaction:

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected (typically 4-24 hours). Monitor the disappearance of the starting carboxylic acid by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If toluene was used, dilute with a solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude ester by flash column chromatography or distillation.

Pathway III: Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups.[12] These groups stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[2][13]

Causality: For SNAr to occur, the aromatic ring must be "electron-poor," and there must be a good leaving group (in this case, Cl⁻). The presence of strong electron-withdrawing groups in the ortho and para positions is critical for stabilizing the intermediate carbanion via resonance.[2][12]

G start 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid product Substituted Derivative (Ether or Amine) start->product  Nucleophile (Nu-H)  (e.g., R-OH, R-NH₂)  Base (e.g., K₂CO₃, NaH)  Solvent (e.g., DMF, DMSO)

Caption: General Scheme for SNAr Reaction.

Experimental Protocol (Example with an Alcohol Nucleophile):

  • Reaction Setup:

    • To a solution of the alcohol (R-OH) (1.5 eq) in an anhydrous polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates H₂ gas.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substitution Reaction:

    • Add a solution of this compound (1.0 eq) in the same solvent to the alkoxide mixture.

    • Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the alkoxide.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully quench by pouring it into ice-cold water.

    • Acidify the aqueous solution with 1 M HCl to protonate the carboxylic acid, which will typically cause the product to precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • If the product is not a solid, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via recrystallization or flash column chromatography.

Pathway IV: Reduction of the Nitro Group to an Amine

The transformation of the nitro group into an aniline derivative is a pivotal step, converting a strongly deactivating, meta-directing group (for electrophilic substitution) into a strongly activating, ortho-, para-directing group.[14][15] This new amine functionality can then be used for a wide array of subsequent reactions.

Causality: Metals like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl are classical and effective reagents for the reduction of aromatic nitro groups.[14][15] The metal acts as the electron source for the reduction. It is often preferred over catalytic hydrogenation when other reducible groups are present that need to be preserved.

G start 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid amine 3-Amino-4-chloro-5- (trifluoromethyl)benzoic acid start->amine  1. Fe or SnCl₂·2H₂O  HCl, Ethanol/H₂O  Reflux  2. Basic Workup (e.g., NaOH)

Caption: Reduction of the Aromatic Nitro Group.

Experimental Protocol:

  • Reaction Setup:

    • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe) (5.0 eq) or tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

    • Carefully add concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic.

  • Reduction:

    • Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup and Purification:

    • Cool the reaction mixture and filter it through a pad of Celite to remove the metal salts.

    • Concentrate the filtrate to remove the ethanol.

    • Carefully neutralize the remaining aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to precipitate the amino acid product. The amine is protonated under acidic conditions and must be deprotonated to be isolated or extracted.[15]

    • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

    • Alternatively, extract the product into an organic solvent like ethyl acetate after basification. Dry the organic layer and concentrate to obtain the crude product.

    • The product can be further purified by recrystallization if necessary.

Pathway V: Suzuki-Miyaura Cross-Coupling

The C-Cl bond can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new C-C bond, linking the scaffold to another aryl or vinyl group. This is a cornerstone reaction in modern drug discovery.[16]

Causality: The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center (which requires activation by a base), and reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst.[17][18] While aryl chlorides are less reactive than bromides or iodides, the reaction can be facilitated with specialized ligands and conditions.[16]

G start 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid product Biaryl Derivative start->product  Arylboronic Acid (R-B(OH)₂)  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., K₂CO₃, Cs₂CO₃)  Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel suitable for inert atmosphere techniques, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Coupling Reaction:

    • Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 6-24 hours.

    • Monitor the reaction by LC-MS for the formation of the product and consumption of the starting materials.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Acidify the aqueous layer and re-extract to ensure the carboxylic acid product is fully recovered in the organic phase.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes & Protocols: The Strategic Utility of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, reactivity, and ability to impart desirable physicochemical properties to a final drug candidate. 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 350488-79-8) has emerged as a quintessential example of such a scaffold.[1][2][3] Its benzene ring is decorated with a trifecta of functional groups whose electronic properties and positional arrangement create a powerful tool for synthetic chemists.

The molecule's core utility stems from the interplay of its substituents:

  • Carboxylic Acid (-COOH): Serves as a primary and highly reliable handle for amide bond formation, one of the most fundamental linkages in pharmaceutical compounds.

  • Trifluoromethyl Group (-CF3): A bioisostere for a methyl or ethyl group, the -CF3 moiety is prized for its ability to enhance metabolic stability, increase membrane permeability, and improve binding affinity through favorable lipophilic and electronic interactions.

  • Nitro Group (-NO2) and Chloro Group (-Cl): These powerful electron-withdrawing groups significantly influence the reactivity of the entire molecule. They activate the aromatic ring for certain transformations and provide latent functionality; for instance, the nitro group can be readily reduced to a reactive amine, opening a new vector for molecular elaboration.

This guide provides an in-depth analysis of the applications of this compound, complete with detailed experimental protocols to empower researchers in their drug development endeavors.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 350488-79-8BLDpharm, PubChem[1][2]
Molecular Formula C8H3ClF3NO4PubChem, CymitQuimica[2][3]
Molecular Weight 269.56 g/mol PubChem, ChemicalBook[2][4]
Appearance SolidCymitQuimica[3]
Purity Typically ≥96-97%CymitQuimica, Huateng Pharma[3][5]

Safety & Handling: While specific toxicology data for this exact compound is limited, data from structurally related nitroaromatic acids suggests that it should be handled with care.[6][7] Assume the compound is an irritant.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Synthetic Applications in Medicinal Chemistry

The strategic arrangement of functional groups on this compound allows for a multi-directional approach to library synthesis.

G cluster_0 Primary Reactions main 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid amide Amide Library (R-NH2 Coupling) main->amide Amidation (Protocol 1) amine Aniline Intermediate (Ar-NH2) main->amine Nitro Reduction (Protocol 2) snar SNAr Product (Displacement of -Cl) main->snar Nucleophilic Aromatic Substitution amine->amide Further Acylation

Caption: Synthetic utility workflow of the title compound.

Amide Bond Formation: The Cornerstone Reaction

The most direct and widely used application of this molecule is as a carboxylic acid partner in amide coupling reactions. By reacting it with a diverse panel of primary and secondary amines, chemists can rapidly generate large libraries of compounds for biological screening. The electron-withdrawing nature of the substituents enhances the acidity of the carboxylic proton, facilitating its activation.

Case Study Analogy: Precursors for Antitubercular Agents

The profound utility of this chemical scaffold is exemplified by its close isomer, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid . This related compound is a critical precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a highly promising new class of drugs targeting tuberculosis.[8][9] Two candidates from this class, BTZ043 and PBTZ169 (Macozinone), have advanced to clinical trials.[8]

The synthesis showcases the power of the substituted benzoic acid core. The process involves activating the carboxylic acid (e.g., with thionyl chloride) to form a reactive acid chloride. This intermediate is then used to construct the complex heterocyclic BTZ core, which is essential for its potent antitubercular activity against the mycobacterial enzyme DprE1.[8][10] This real-world example underscores the high value of chloro-nitro-(trifluoromethyl)benzoic acids in constructing novel therapeutic agents.

G start 2-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid (Isomeric Precursor) step1 Activation (e.g., SOCl2) start->step1 intermediate1 Reactive Acid Chloride step1->intermediate1 step2 Reaction with Thiourea Precursor intermediate1->step2 intermediate2 Thiourea Derivative step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 final BTZ Core Structure (Antitubercular Agent) step3->final

Caption: Simplified pathway for BTZ synthesis from an isomeric precursor.

Detailed Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt-Mediated Amide Coupling

Principle: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions and racemization. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester.[11] This active ester is more stable, less prone to side reactions, and reacts cleanly with the desired amine to yield the final amide product.[12] This method is a workhorse in medicinal chemistry due to its mild conditions and broad substrate scope.

G cluster_activation Activation cluster_coupling Coupling A Carboxylic Acid (Ar-COOH) C O-Acylisourea (Active Intermediate) A->C + B EDC B->C E HOBt Active Ester C->E + D HOBt D->E G Final Amide (Ar-CONH-R) E->G + F Amine (R-NH2) F->G

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials & Reagents:

ReagentM.W.Equivalents
This compound269.561.0
Amine (Primary or Secondary)-1.1
EDC (or EDC·HCl)155.241.2
HOBt (or HOBt·H2O)135.121.2
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.242.0 - 3.0
Anhydrous Solvent (e.g., DMF, DCM, or ACN)-~0.1 M

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting acid in the chosen anhydrous solvent (e.g., 10 mL of DMF per 1 mmol of acid).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) sequentially.

    • Scientist's Note: The order of addition can be critical. Adding the coupling reagents before the base can sometimes improve yields.

  • Base Addition: Cool the mixture in an ice bath (0 °C) and slowly add the base (DIPEA, 2.0-3.0 eq) dropwise. The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid proton.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting acid using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO3 solution (to remove unreacted acid and HOBt), and finally with brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

  • Validation: Characterize the purified amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Reduction of the Aromatic Nitro Group to an Aniline

Principle: The conversion of the electron-withdrawing nitro group into an electron-donating and nucleophilic amine group is a transformative step, opening up a new dimension for molecular diversification (e.g., further acylation, sulfonylation, or diazotization). A classic and reliable method involves using tin(II) chloride in an acidic environment.

Materials & Reagents:

ReagentM.W.Equivalents
4-Chloro-3-nitro-5-(trifluoromethyl)benzamide (Product from Protocol 1)-1.0
Tin(II) Chloride Dihydrate (SnCl2·2H2O)225.634.0 - 5.0
Solvent (e.g., Ethanol, Ethyl Acetate)-~0.2 M
Concentrated Hydrochloric Acid (HCl)36.46Catalytic/Co-solvent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Acidification & Heating: Carefully add a small amount of concentrated HCl and heat the reaction mixture to reflux (typically 70-80 °C).

    • Causality Note: The acidic conditions are necessary for the reduction mechanism to proceed efficiently. The reaction is often vigorous initially.

  • Reaction Progress: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Caution: This neutralization is exothermic and will produce CO2 gas. Add the base slowly. A dense white precipitate of tin salts will form.

  • Filtration & Extraction: Dilute the slurry with ethyl acetate and filter through a pad of Celite® to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative, which can be used directly or purified further by chromatography.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its pre-installed handles for diversification, coupled with the beneficial properties imparted by the trifluoromethyl group, make it an exceptionally valuable building block. The protocols detailed herein provide robust and reproducible methods for leveraging its synthetic potential. As demonstrated by analogous structures used in the development of next-generation antitubercular drugs, the creative application of this scaffold holds significant promise for addressing unmet medical needs and accelerating the journey from a synthetic concept to a life-saving therapeutic.

References

Application Notes & Protocols: Evaluating 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid as a Novel Fungicide Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Chemistries

The persistent threat of fungal pathogens to global agriculture necessitates a continuous pipeline of new, effective fungicides. Fungal diseases are responsible for substantial crop losses, impacting food security and economic stability. The emergence of fungicide resistance to existing chemical classes further accelerates the need for active ingredients with novel modes of action.

This document outlines the rationale and provides detailed experimental protocols for the preliminary evaluation of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (hereafter referred to as Compound ID: CNTA-1) as a potential fungicide. The molecular architecture of CNTA-1 incorporates three key toxophores that suggest a high probability of bioactivity:

  • Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern agrochemical design. The strong electron-withdrawing nature of the CF₃ group can significantly enhance the biological activity, metabolic stability, and lipid solubility of a molecule, facilitating its penetration through fungal cell membranes.[1][2]

  • Nitroaromatic System: Nitroaromatic compounds are known to possess broad-spectrum antimicrobial properties.[3] Their mechanism can involve the disruption of critical enzymatic processes or the generation of reactive nitrogen species that induce cellular damage.

  • Chlorinated Phenyl Ring: Halogenation, particularly chlorination, is a common strategy in pesticide development to modulate a compound's electronic properties and enhance its binding affinity to target sites.

These application notes are designed for researchers in agrochemical discovery and development. We provide a structured workflow, from initial in vitro screening to preliminary in vivo validation, to characterize the antifungal potential of CNTA-1.

Compound Profile: CNTA-1

Before commencing any experimental work, a thorough understanding of the test compound's properties and safety requirements is essential.

Chemical Properties and Structure
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 350488-79-8[5]
Molecular Formula C₈H₃ClF₃NO₄[4][5]
Molecular Weight 269.56 g/mol [4]
Appearance Solid[5]
Structure
alt text
Handling and Safety Precautions

CNTA-1 is an investigational chemical, and its toxicological properties are not fully characterized. Standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EU EN166 or US NIOSH standards, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7] Avoid contact with skin and eyes.[6]

  • First Aid:

    • In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Note: Researchers must consult the full Safety Data Sheet (SDS) for this compound before use.[6]

Part 1: In Vitro Antifungal Efficacy Assessment

The initial step in evaluating a new compound is to determine its intrinsic antifungal activity against a panel of economically important plant pathogenic fungi. The broth microdilution method is a standardized, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of CNTA-1 that prevents visible fungal growth.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium within a 96-well microtiter plate. Each well is inoculated with a standardized fungal spore suspension. Following incubation, the plates are assessed for fungal growth to identify the MIC.[10]

Materials:

  • CNTA-1 (test compound)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)

  • Commercial fungicide (e.g., Azoxystrobin, Captan) as a positive control

  • Spectrophotometer or microplate reader

  • Hemocytometer or automated cell counter

Procedure:

  • Preparation of Fungal Inoculum: a. Culture the selected fungi on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed (typically 7-14 days). b. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 2 x 10⁵ spores/mL using a hemocytometer. This is the stock inoculum. e. Further dilute the stock inoculum 1:100 in the appropriate broth (PDB or RPMI-1640) to achieve a final working concentration of 2 x 10³ spores/mL.

  • Preparation of Test Compound Stock: a. Prepare a 10 mg/mL (10,000 µg/mL) stock solution of CNTA-1 in DMSO. Ensure it is fully dissolved. Causality Note: DMSO is used due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media. The final concentration in the assay must be kept low (≤1%) to avoid solvent toxicity to the fungi.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add an additional 100 µL of the CNTA-1 stock solution (or positive control stock) to the first well of each test row (Column 1). This creates a starting concentration of 5000 µg/mL. c. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. d. Continue this process across the plate to Column 10. Discard 100 µL from Column 10. This will create a concentration range from 256 µg/mL to 0.5 µg/mL. e. Column 11: Serve as the growth control (broth + inoculum, no compound). f. Column 12: Serve as the sterility control (broth only, no inoculum).

  • Inoculation: a. Add 100 µL of the working fungal inoculum (2 x 10³ spores/mL) to each well from Column 1 to Column 11. The final volume in these wells will be 200 µL, and the final inoculum density will be 1 x 10³ spores/mL. b. Do not add inoculum to Column 12.

  • Incubation: a. Seal the plates with a breathable membrane or place them in a humidified container to prevent evaporation. b. Incubate at 25°C for 48-72 hours, or until robust growth is visible in the growth control wells (Column 11).

  • Endpoint Determination: a. The MIC is determined as the lowest concentration of CNTA-1 at which no visible growth (turbidity) is observed.[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 1.2: Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine if CNTA-1 is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Principle: Following MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto fresh, drug-free agar plates. A lack of growth on the agar indicates that the spores were killed, defining the MFC. The MFC is defined as the lowest compound concentration that results in a ≥99.9% reduction in the initial inoculum.[11]

Procedure:

  • Using the MIC plate from Protocol 1.1, select all the wells that show complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Aseptically pipette a 10 µL aliquot from each of these wells and spot it onto a fresh PDA plate.

  • Also, spot an aliquot from the growth control well (Column 11) as a viability control.

  • Allow the spots to dry and incubate the PDA plates at 25°C for 48-72 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the sub-cultured plate.[11]

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

Fungal SpeciesCNTA-1 MIC (µg/mL)CNTA-1 MFC (µg/mL)MFC/MIC RatioInterpretationPositive Control MIC (µg/mL)
Botrytis cinerea
Fusarium oxysporum
Alternaria solani

Interpretation:

  • MFC/MIC ≤ 4: The compound is considered fungicidal .[12]

  • MFC/MIC > 4: The compound is considered fungistatic .

This distinction is critical for development, as fungicidal compounds are often preferred for their definitive control of the pathogen.

Part 2: Preliminary In Vivo Efficacy (Proof-of-Concept)

In vitro activity does not always translate to in vivo efficacy due to factors like compound stability, plant uptake, and translocation. A detached leaf assay is a rapid and resource-efficient method for preliminary in vivo evaluation.[13]

Protocol 2.1: Detached Leaf Assay for Protective Activity

Objective: To assess the ability of CNTA-1 to prevent infection when applied before the pathogen.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, bean).

  • CNTA-1 formulated as a sprayable solution (e.g., in water with a surfactant like Tween 20).

  • Fungal spore suspension (e.g., Phytophthora infestans at 1 x 10⁵ spores/mL).

  • Petri dishes or trays lined with moist filter paper.

  • Spray bottle or atomizer.

Procedure:

  • Excise healthy leaves and place them adaxial (top) side up in humidified trays.

  • Prepare several concentrations of CNTA-1 (e.g., 10, 50, 100, 250 µg/mL) in water with 0.02% Tween 20. Include a negative control (water + Tween 20) and a positive control (commercial fungicide).

  • Spray the leaves with the test solutions until runoff and allow them to air dry completely (approx. 2 hours).

  • Inoculate each leaf by placing a 20 µL droplet of the pathogen spore suspension onto the center of the leaf.

  • Incubate the trays at high humidity and appropriate temperature (e.g., 20°C for P. infestans) for 3-5 days.

  • Assess the disease severity by measuring the diameter of the necrotic lesion that develops at the inoculation site.

  • Calculate the percent inhibition of disease development relative to the negative control.

% Inhibition = [(Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter] * 100

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the integrated workflow for evaluating CNTA-1 as a fungicide candidate.

G cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation cluster_analysis Phase 4: Data Analysis Compound Compound CNTA-1 (Stock Solution Prep) MIC Protocol 1.1: MIC Determination (Broth Microdilution) Compound->MIC LeafAssay Protocol 2.1: Detached Leaf Assay (Protective Activity) Compound->LeafAssay Fungi Fungal Pathogen Panel (Spore Suspension Prep) Fungi->MIC Fungi->LeafAssay MFC Protocol 1.2: MFC Determination (Agar Sub-culture) MIC->MFC Uses MIC Plate Analysis Calculate MIC/MFC Ratio Calculate % Inhibition Decision: Lead Candidate? MIC->Analysis MIC Values MFC->Analysis MFC Values LeafAssay->Analysis Lesion Data

Caption: Overall experimental workflow for fungicide candidate evaluation.

Hypothetical Mechanism of Action

Many fungicides, particularly those with broad-spectrum activity, disrupt cellular respiration.[14] The structure of CNTA-1 suggests it could act as an uncoupler of oxidative phosphorylation or an inhibitor of the electron transport chain (ETC).

G cluster_mito Fungal Mitochondrion ETC Complex I Complex II Complex III Complex IV Electron Transport Chain H2O H₂O ETC:c4->H2O ProtonGradient Proton Gradient (Δp) ETC->ProtonGradient H⁺ pumping NADH NADH NADH->ETC:c1 FADH2 FADH2 FADH2->ETC:c2 O2 O₂ O2->ETC:c4 ATP ATP CNTA1 CNTA-1 CNTA1->ETC:c3 Inhibition CNTA1->ProtonGradient Uncoupling ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase H⁺ flow ATP_Synthase->ATP

Caption: Hypothetical disruption of the fungal mitochondrial ETC by CNTA-1.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in Advanced Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CNTFBA-DYE-2026-01

Abstract

This technical guide delineates the pivotal role of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid as a sophisticated intermediate in the synthesis of high-performance azo dyes. The unique trifunctional substitution on the benzene ring, comprising chloro, nitro, and trifluoromethyl groups, provides a strategic molecular scaffold for the development of dyes with enhanced properties. This document provides a comprehensive overview of the chemical principles, detailed synthetic protocols, and the anticipated impact of this intermediate on the final dye characteristics, tailored for researchers, scientists, and professionals in the fields of dye chemistry and materials science.

Introduction: The Architectural Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a precursor in the synthesis of specialized organic molecules. In the realm of dye manufacturing, its true value lies in its potential to be transformed into a diazo component for the production of azo dyes. Azo dyes, characterized by the (-N=N-) chromophore, represent the most extensive and versatile class of synthetic colorants. The final properties of an azo dye—such as its color, lightfastness, and affinity for various substrates—are intrinsically linked to the electronic and steric nature of the substituents on the aromatic rings of the diazo and coupling components.

The subject molecule offers a unique combination of substituents:

  • The nitro group is a precursor to the primary amino group, which is essential for the diazotization reaction.

  • The chloro group , an electron-withdrawing substituent, can influence the electronic properties of the diazonium salt and the final dye, often leading to bathochromic (deepening of color) shifts and improved fastness properties.

  • The trifluoromethyl group is a strongly electron-withdrawing and lipophilic moiety. Its incorporation into dye molecules has been shown to enhance their thermal and metabolic stability, and in some cases, improve properties like water repellency.[1]

  • The carboxylic acid group provides a site for further chemical modification, potentially to enhance solubility or to create a reactive dye that can form a covalent bond with the substrate.

This guide will focus on a representative synthetic pathway to illustrate the application of this compound in the creation of a novel azo dye.

Chemical Principles and Synthetic Strategy

The synthesis of an azo dye from this compound is a multi-step process that hinges on fundamental organic reactions. The primary synthetic route involves the following key transformations:

  • Selective Reduction of the Nitro Group: The nitro group must be selectively reduced to a primary amino group to create the diazotizable intermediate, 4-Chloro-3-amino-5-(trifluoromethyl)benzoic acid. This reduction needs to be performed under conditions that do not affect the chloro, trifluoromethyl, or carboxylic acid functionalities. Several methods are available for the selective reduction of aromatic nitro groups.[2][3]

  • Diazotization: The resulting aromatic amine is then converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt.[4][5]

  • Azo Coupling: The highly electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or a naphthol derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye molecule.[4][6][7]

The following sections provide detailed, step-by-step protocols for a representative synthesis of an azo dye using this compound and 2-naphthol as the coupling component.

Experimental Protocols

Protocol 1: Selective Reduction of this compound

This protocol describes the selective reduction of the nitro group to an amine using tin(II) chloride, a mild reducing agent known for its chemoselectivity in the presence of other reducible groups.[3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-Chloro-3-amino-5-(trifluoromethyl)benzoic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of a Novel Azo Dye via Diazotization and Coupling

This protocol details the diazotization of the synthesized 4-Chloro-3-amino-5-(trifluoromethyl)benzoic acid and its subsequent coupling with 2-naphthol.

Part A: Diazotization

Materials:

  • 4-Chloro-3-amino-5-(trifluoromethyl)benzoic acid (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, dissolve 4-Chloro-3-amino-5-(trifluoromethyl)benzoic acid (1 equivalent) in a mixture of concentrated HCl and distilled water.

  • Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for 20-30 minutes at 0–5 °C.

  • Confirm the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • The resulting cold diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling

Materials:

  • Diazonium salt solution (from Part A)

  • 2-Naphthol

  • Sodium hydroxide (NaOH) solution (10%)

  • Distilled water

  • Ice

  • Buchner funnel and filter paper

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath with continuous stirring.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold distilled water until the filtrate is neutral.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Summary and Expected Results

The following table summarizes the key chemical information for the starting material and the intermediate. The properties of the final dye are hypothetical and would require experimental determination.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance
This compoundC₈H₃ClF₃NO₄269.56350488-79-8Solid
4-Chloro-3-amino-5-(trifluoromethyl)benzoic acidC₈H₅ClF₃NO₂239.58Not availableSolid
Hypothetical Azo Dye (with 2-naphthol)C₁₈H₉ClF₃N₂O₃408.73Not applicableColored Solid

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the azo dye from this compound.

Dye_Synthesis_Workflow cluster_reduction Protocol 1: Selective Reduction cluster_diazotization_coupling Protocol 2: Diazotization & Azo Coupling start 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid intermediate 4-Chloro-3-amino-5- (trifluoromethyl)benzoic acid start->intermediate SnCl₂·2H₂O, HCl, Ethanol, Reflux diazonium Diazonium Salt Intermediate intermediate->diazonium NaNO₂, HCl, 0-5 °C final_dye Final Azo Dye diazonium->final_dye Azo Coupling, Alkaline pH, 0-5 °C coupling_component 2-Naphthol coupling_component->final_dye

Caption: Synthetic pathway for a novel azo dye.

Conclusion

This compound is a highly promising and versatile intermediate for the synthesis of advanced azo dyes. The strategic placement of the chloro, nitro, and trifluoromethyl groups on the benzene ring allows for the creation of dyes with potentially enhanced coloristic and performance properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel colorants from this unique starting material. Further investigation into the spectroscopic properties and fastness characteristics of the resulting dyes is warranted to fully elucidate the benefits of incorporating this trifunctional intermediate in dye design.

References

analytical techniques for characterizing 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Integrated Spectroscopic and Chromatographic Approach for the Comprehensive Characterization of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Authored by: Senior Application Scientist, Analytical Chemistry Division

Introduction

This compound is a complex synthetic organic compound with significant potential as a key intermediate in the development of novel pharmaceutical agents and agrochemicals. Its multifaceted structure, featuring a halogenated and nitrated aromatic ring coupled with a trifluoromethyl group and a carboxylic acid moiety, necessitates a robust and multi-technique approach for unambiguous characterization. The precise confirmation of its identity, purity, and stability is paramount for its application in regulated industries where quality control is non-negotiable.

This technical guide provides a comprehensive suite of analytical protocols designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating data from various spectroscopic and chromatographic techniques, this guide establishes a holistic workflow for the definitive characterization of this molecule.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for the development of appropriate analytical methodologies.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 350488-79-8[1]
Molecular Formula C₈H₃ClF₃NO₄[1][2]
Molecular Weight 269.56 g/mol [1][2]
Appearance Solid (typically off-white to light beige)[3]
XLogP3 2.8[1]

Comprehensive Analytical Workflow

A multi-pronged analytical strategy is crucial for the full characterization of this compound. The following workflow ensures orthogonal data collection, providing a high degree of confidence in the final assessment of the compound's identity and purity.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Spectroscopic Profile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (LC-MS ESI) FTIR FTIR Spectroscopy HPLC HPLC-UV UV_Vis UV-Vis Spectroscopy Sample Test Sample: This compound Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Purity Assessment Sample->UV_Vis Electronic Transitions

Caption: Integrated workflow for the characterization of this compound.

Part 1: Spectroscopic Characterization Protocols

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The presence of fluorine allows for ¹⁹F NMR, which provides an additional, highly sensitive probe for structural confirmation. The expected ¹H NMR spectrum for this compound is simple, showing two aromatic protons, which should appear as distinct signals due to their different electronic environments.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals: Two doublets in the aromatic region (typically δ 8.0-9.0 ppm) and a broad singlet for the carboxylic acid proton (δ >10 ppm, may be exchangeable). The coupling constant between the two aromatic protons should be small (meta-coupling).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Signals for the carboxyl carbon, the trifluoromethyl carbon (which will show coupling to fluorine), and the six aromatic carbons. The carbons attached to chlorine, the nitro group, and the trifluoromethyl group will have characteristic chemical shifts.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected signal: A singlet corresponding to the -CF₃ group.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding nuclei in the molecule. Compare the observed spectra with predicted spectra or data from similar structures.[4][5][6]

Mass Spectrometry (MS): Molecular Weight Confirmation

Principle: Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, and it can be operated in both positive and negative ion modes. For this compound, negative ion mode ([M-H]⁻) is often preferred due to the acidic nature of the carboxylic acid group.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Infusion Analysis:

    • Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both negative ([M-H]⁻) and positive ([M+H]⁺) ion modes.

  • Data Acquisition Parameters (Negative Mode Example):

    • Ion Source: ESI

    • Polarity: Negative

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

  • Data Analysis:

    • Identify the molecular ion peak. In negative mode, this will be the [M-H]⁻ peak at an m/z corresponding to the molecular weight minus the mass of a proton. The calculated exact mass of the [M-H]⁻ ion is approximately 267.9624.

    • Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (an M and M+2 peak in an approximate 3:1 ratio). This provides strong evidence for the presence of chlorine.

    • If using tandem MS (MS/MS), fragmentation patterns can provide further structural information, such as the loss of CO₂ from the carboxylate anion.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation: As the sample is a solid, Attenuated Total Reflectance (ATR) is the simplest method. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1550 and ~1350Asymmetric & Symmetric N-O stretchNitro group (-NO₂)
~1100-1300C-F stretchTrifluoromethyl group (-CF₃)
~1600 and ~1475C=C stretchAromatic ring
~700-850C-Cl stretchAryl chloride

Note: The broad O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[8][9]

UV-Vis Spectroscopy: Electronic Transition Profile

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The aromatic ring and nitro group are strong chromophores that will result in characteristic absorption maxima (λmax).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). A concentration in the range of 1-10 mg/L is typically appropriate.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a reference blank.

    • Scan the sample from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For nitroaromatic compounds, absorptions are typically observed in the 210-270 nm range.[10][11][12] The exact position will be influenced by the other substituents on the ring. This spectrum is useful as a fingerprint and for quantitative analysis using the Beer-Lambert law.

Part 2: Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Principle: HPLC is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase method, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for this analyte. The compound is separated from any impurities based on its differential partitioning between the two phases. UV detection is appropriate due to the strong UV absorbance of the aromatic ring.

Protocol:

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

    • Standard Solution: If quantification is required, prepare a standard solution of known concentration in the same manner.

  • Chromatographic Conditions: The following conditions are a robust starting point, inspired by methods for similar nitro-chloro-benzoic acids.[13][14][15]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)A mixture like 60:40 (v/v) is a good starting point. The acid suppresses the ionization of the carboxyl group, leading to better peak shape and reproducible retention.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds. Using the λmax determined by UV-Vis spectroscopy can enhance sensitivity.
Injection Volume 10 µLStandard volume to avoid column overloading.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
  • Data Analysis:

    • Inject the sample solution and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Summary of Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Two doublets (δ 8.0-9.0 ppm), one broad singlet (δ >10 ppm)
MS (ESI-) m/z of [M-H]⁻~267.96 (with a characteristic Cl isotope pattern)
FTIR Wavenumber (cm⁻¹)Broad O-H (~3000), C=O (~1700), N-O (~1550, ~1350), C-F (~1100-1300)
UV-Vis λmax~210-270 nm
HPLC Purity>95% (method dependent)

Method Validation Principles

For use in a regulated environment, the analytical methods described, particularly the HPLC purity method, must be validated to ensure they are fit for purpose. This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

These validation parameters should be established in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).

References

Application Note: A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Rationale and Molecular Structure Overview

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound. Its utility in synthetic chemistry and drug development stems from the unique electronic properties conferred by its substituents: a carboxylic acid, a chloro group, a nitro group, and a trifluoromethyl group. Accurate and unambiguous structural confirmation is paramount for its application. This guide employs a synergistic approach, integrating NMR, IR, and MS to provide orthogonal data points that, together, create a detailed structural portrait.

Key Structural Features for Spectroscopic Analysis:

  • Pentasubstituted Aromatic Ring: The benzene ring is heavily substituted, leaving only two aromatic protons. Their chemical environment is dictated by the electronic effects of the surrounding groups.

  • Carboxylic Acid (-COOH): This group provides highly characteristic signals in both NMR and IR spectroscopy.

  • Electron-Withdrawing Groups (-Cl, -NO₂, -CF₃): These groups significantly influence the electron density of the aromatic ring, leading to predictable downfield shifts in NMR and affecting vibrational frequencies in IR.

  • Trifluoromethyl Group (-CF₃): This provides a unique handle for ¹⁹F NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is optimal.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Features

The strong electron-withdrawing nature of the substituents will deshield the aromatic protons and carbons, pushing their signals downfield.

  • ¹H NMR: The two aromatic protons are not chemically equivalent and are situated meta to each other. We predict two distinct signals, likely appearing as doublets due to small four-bond coupling (⁴JHH). The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm), a characteristic feature for carboxylic acids[1][2].

  • ¹³C NMR: Due to molecular asymmetry, eight distinct carbon signals are expected: six for the aromatic ring, one for the carboxylic acid carbonyl, and one for the trifluoromethyl group. The carboxyl carbon signal typically appears in the 165-185 ppm region[1][2]. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 1: Predicted NMR Chemical Shifts

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H > 10 Broad Singlet -COOH
¹H 8.0 - 8.5 Doublet Aromatic H
¹H 8.0 - 8.5 Doublet Aromatic H
¹³C 160 - 170 Singlet -C OOH
¹³C 120 - 150 Multiple Singlets Aromatic Carbons
¹³C 120 - 130 Quartet -C F₃

| ¹⁹F | -60 to -70 | Singlet | -CF₃ |

Protocol for NMR Sample Preparation and Acquisition

This protocol is designed to yield high-resolution spectra for a small organic molecule.[3]

  • Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure complete dissolution and sharper -COOH proton signals.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for high-quality spectra.[4][5]

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that can degrade spectral resolution.[6]

  • Internal Standard (Optional): If precise chemical shift referencing is needed, a small amount of Tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.[3]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire spectra using standard instrument parameters for ¹H, ¹³C, and ¹⁹F nuclei. Ensure a sufficient number of scans are acquired, particularly for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, making it an excellent tool for their identification.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the carboxylic acid and the nitro group.

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2][7]

  • C-H Stretch (Aromatic): A weaker absorption should appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption is predicted between 1710 and 1680 cm⁻¹, typical for an aromatic carboxylic acid's carbonyl group.[7] Conjugation and electron-withdrawing groups can influence this frequency.

  • N-O Stretch (Nitro Group): Two strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-F Stretches: Strong, sharp bands are expected in the 1300-1100 cm⁻¹ region.

  • C-O Stretch: A moderate absorption band for the C-O single bond of the carboxylic acid is expected around 1320-1210 cm⁻¹.[7]

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid
~3100 Weak-Medium C-H Stretch Aromatic
1710 - 1680 Strong, Sharp C=O Stretch Carboxylic Acid
1550 - 1500 Strong Asymmetric N-O Stretch Nitro
1350 - 1300 Strong Symmetric N-O Stretch Nitro
1320 - 1210 Medium C-O Stretch Carboxylic Acid

| 1300 - 1100 | Strong | C-F Stretches | Trifluoromethyl |

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is the preferred method for solid samples due to its simplicity and minimal sample preparation.[8][9]

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Wipe with isopropanol and a soft tissue. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[10]

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.[8][11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue (e.g., isopropanol).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, thermally labile molecule.[12][13]

Predicted Mass Spectrum and Fragmentation

Analysis is typically performed in negative ion mode ([M-H]⁻) due to the acidic nature of the carboxylic acid, which readily loses a proton.

  • Parent Ion: The most prominent ion in the full scan spectrum should be the deprotonated molecule, [M-H]⁻, at an m/z of 268.0 (calculated for C₈H₂ClF₃NO₄⁻). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be visible in the molecular ion peak cluster (i.e., a peak at m/z 268 and a smaller peak at m/z 270).

  • Key Fragments: Tandem MS (MS/MS) of the parent ion will induce fragmentation. Predictable losses include:

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids in negative mode.

    • Loss of NO₂ (46 Da): The nitro group can be lost as a neutral radical.

    • Loss of HF (20 Da): A common loss from trifluoromethyl groups.

Table 3: Predicted m/z Values in ESI-MS (Negative Mode)

m/z (for ³⁵Cl) Ion Formula Description
268.0 [C₈H₂ClF₃NO₄]⁻ [M-H]⁻ (Parent Ion)
270.0 [C₈H₂³⁷ClF₃NO₄]⁻ Isotope Peak for [M-H]⁻
224.0 [C₇H₂ClF₃NO₂]⁻ [M-H-CO₂]⁻

| 222.0 | [C₈H₂ClF₃O₂]⁻ | [M-H-NO₂]⁻ |

Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of water to aid ionization.

  • Instrument Setup: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.[14]

  • Ionization: ESI operates at atmospheric pressure, using a high voltage to create a fine spray of charged droplets.[12] A heated capillary helps desolvate these droplets to form gas-phase ions.

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the parent [M-H]⁻ ion. Set the mass analyzer to scan a range that includes the expected m/z of 268 (e.g., m/z 50-500).

  • Data Acquisition (MS/MS): Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 268) as the precursor and applying collision energy to induce fragmentation. This will reveal the characteristic fragment ions.

Integrated Analysis and Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Primary Data cluster_interp Interpretation & Confirmation Sample Solid Sample: 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in MeOH/ACN Sample->Prep_MS IR ATR-FTIR Spectrometer Sample->IR Direct Analysis NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR MS ESI-MS (Full Scan & MS/MS) Prep_MS->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Values Isotope Patterns MS->MS_Data Interp_NMR Confirm C-H Framework NMR_Data->Interp_NMR Interp_IR Identify Functional Groups IR_Data->Interp_IR Interp_MS Confirm Mol. Weight & Formula MS_Data->Interp_MS Final Final Structure Confirmation Interp_NMR->Final Interp_IR->Final Interp_MS->Final

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

References

The Strategic Application of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a highly functionalized aromatic building block, in the context of Active Pharmaceutical Ingredient (API) synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. We will delve into the chemical rationale for its use, provide detailed protocols for its conversion into complex intermediates, and discuss the broader implications for drug discovery.

Introduction: A Building Block Engineered for Potency and Specificity

This compound is a synthetically versatile starting material that incorporates several key functional groups beneficial for drug design. The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can improve cell membrane permeability.[1] The chloro and nitro substituents provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. Specifically, the nitro group can be readily reduced to an amine, a crucial step in the formation of heterocyclic ring systems common in many APIs.

The strategic placement of these functional groups makes this benzoic acid derivative an ideal precursor for the synthesis of complex heterocyclic compounds, including quinazolinones and other related scaffolds that are prevalent in a wide range of therapeutic agents, such as kinase inhibitors and apoptosis modulators.

Core Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₃ClF₃NO₄
Molecular Weight 269.56 g/mol
CAS Number 350488-79-8
Appearance Solid
IUPAC Name This compound

Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Application in API Synthesis: A Representative Workflow

The following section outlines a detailed, representative synthetic protocol for the conversion of this compound into a complex benzamide intermediate. This intermediate is structurally analogous to precursors used in the synthesis of kinase inhibitors and other targeted therapies. The workflow is presented in two key stages:

  • Amide Bond Formation: Conversion of the carboxylic acid to a highly functionalized benzamide.

  • Nitro Group Reduction and Cyclization (Conceptual): A discussion of the subsequent steps to form a heterocyclic core.

Protocol 1: Synthesis of a Substituted Benzamide Intermediate

This protocol details the synthesis of a complex benzamide, a common intermediate in the development of kinase inhibitors. The reaction involves the coupling of this compound with a substituted amine.

Objective: To synthesize a key benzamide intermediate for potential elaboration into a quinazolinone-based API.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., 2-amino-N-(tetrahydro-2H-pyran-4-yl)acetamide)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aromatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired benzamide intermediate.

Causality of Experimental Choices:

  • Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method to facilitate amide bond formation. Thionyl chloride is a common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which are easily removed.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

  • Triethylamine: TEA is used as a base to neutralize the HCl generated during the amide coupling reaction, driving the reaction to completion.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial for removing any unreacted acid chloride, HCl salts, and other water-soluble impurities.

Diagram: Synthetic Workflow for Benzamide Intermediate

workflow start This compound acid_chloride Acid Chloride Formation (SOCl₂, cat. DMF) start->acid_chloride amide_coupling Amide Coupling (Substituted Amine, TEA) acid_chloride->amide_coupling workup Aqueous Work-up amide_coupling->workup purification Column Chromatography workup->purification product Benzamide Intermediate purification->product

Caption: General workflow for the synthesis of a benzamide intermediate.

Conceptual Next Steps: Nitro Reduction and Cyclization to a Quinazolinone Core

The synthesized benzamide intermediate, which now contains a nitro group ortho to an amide, is primed for the construction of a quinazolinone ring system. This transformation is a cornerstone in the synthesis of many kinase inhibitors.

The two key transformations are:

  • Reduction of the Nitro Group: The aromatic nitro group is typically reduced to an amine using a variety of methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). The choice of reducing agent is critical and depends on the presence of other reducible functional groups in the molecule.

  • Cyclization: The resulting ortho-amino-benzamide can then be cyclized to form the quinazolinone ring. This is often achieved by reacting with a one-carbon source, such as formamide, formic acid, or an orthoformate, often under heating.

Diagram: Conceptual Pathway to a Quinazolinone API

pathway start Benzamide Intermediate reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction cyclization Cyclization (e.g., Formamide, heat) reduction->cyclization api Quinazolinone API cyclization->api

Caption: Conceptual pathway from the benzamide intermediate to a quinazolinone API.

Conclusion and Future Perspectives

This compound is a valuable and highly functionalized starting material for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern provides a strategic advantage in the construction of APIs containing heterocyclic cores, particularly those based on the quinazolinone scaffold. The protocols and conceptual framework provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this versatile building block in the development of next-generation therapeutics. The continued exploration of novel reaction methodologies and their application to this and similar starting materials will undoubtedly fuel innovation in drug discovery for years to come.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their work. As a key precursor for advanced pharmaceutical agents, including the promising class of antitubercular drugs known as benzothiazinones (BTZs), a robust and reproducible synthesis is paramount.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis. Our goal is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and well-documented method is the electrophilic aromatic substitution (nitration) of a suitable precursor. The synthesis typically starts from 2-chloro-5-(trifluoromethyl)benzonitrile, which is first nitrated and then hydrolyzed to the desired benzoic acid.[1][3] Alternatively, 2-chloro-5-(trifluoromethyl)benzoic acid can be nitrated directly. The choice of starting material often depends on commercial availability and cost.

Q2: Why is regioselectivity a concern during the nitration step?

A2: Regioselectivity is a critical aspect of this synthesis due to the multiple substituents on the benzene ring. The starting material, 2-chloro-5-(trifluoromethyl)benzoic acid (or its nitrile precursor), has three directing groups:

  • -Cl (Chloro group): Ortho-, para-directing and deactivating.

  • -CF3 (Trifluoromethyl group): Meta-directing and strongly deactivating.

  • -COOH (Carboxylic acid group): Meta-directing and strongly deactivating.

The desired product requires nitration at the C3 position. This position is ortho to the chlorine and meta to both the trifluoromethyl and carboxylic acid groups. The directing effects of the -CF3 and -COOH groups strongly favor substitution at this position, while the ortho-directing effect of the chlorine is less influential due to the deactivating nature of the other groups. However, improper reaction conditions can lead to the formation of undesired isomers.

Q3: What are the primary safety considerations for this synthesis?

A3: The nitration step is highly exothermic and requires strict safety protocols.[4]

  • Mixed Acid Handling: The typical nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. This mixture is extremely corrosive and a powerful oxidizing agent. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • Thermal Runaway: The reaction is highly exothermic. The nitrating mixture must be added slowly to the substrate solution while maintaining rigorous temperature control, typically using an ice-salt bath.[5] A sudden temperature increase can lead to a dangerous runaway reaction, producing large volumes of toxic nitrogen oxide gases.

  • Quenching: The reaction mixture must be quenched carefully by pouring it slowly over crushed ice. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing.

Q4: How can I reliably characterize the final product and identify impurities?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹H NMR spectrum should show two distinct aromatic proton signals. ¹⁹F NMR is crucial for confirming the integrity of the -CF3 group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying isomeric impurities. A reverse-phase method is often suitable for this class of compounds.[6]

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 4-chloro-3-nitrobenzoic acid is around 178-180°C.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield or mostly unreacted starting material. What are the likely causes and how can I fix it?

A: Low yield is a common issue often linked to suboptimal reaction conditions or reagent quality. Let's break down the potential causes.

Workflow: Diagnosing Low Yield

start Low Yield Observed q1 Was the nitrating agent prepared fresh? start->q1 a1_no Old or improperly stored H₂SO₄/HNO₃ can absorb moisture, reducing its activity. q1->a1_no No q2 Was the reaction temperature maintained correctly? q1->q2 Yes sol1 Solution: Use fresh, high-purity concentrated H₂SO₄ (98%) and HNO₃ (>65%). Prepare the mixed acid just before use. a1_no->sol1 a2_high Temperature too high (>30-40°C) can cause degradation of starting material or product. q2->a2_high Too High a2_low Temperature too low (<0-5°C) may significantly slow down the reaction rate, leading to incomplete conversion. q2->a2_low Too Low q3 Was the reaction time sufficient? q2->q3 Correct sol2_high Solution: Ensure robust cooling (ice-salt bath) and slow, dropwise addition of nitrating agent. a2_high->sol2_high sol2_low Solution: Maintain temperature within the optimal range (e.g., 10-25°C). Monitor with a low-temperature thermometer. a2_low->sol2_low a3_no Insufficient reaction time will lead to incomplete conversion. q3->a3_no No sol3 Solution: Monitor reaction progress using TLC or HPLC. Extend reaction time as needed (e.g., 10-14 hours). a3_no->sol3

Caption: Troubleshooting flowchart for low yield issues.

Experimental Protocol: Optimized Nitration of 2-Chloro-5-(trifluoromethyl)benzoic Acid

This protocol is a self-validating system; adherence to these parameters should provide a reliable outcome.

  • Apparatus Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolution: Add concentrated sulfuric acid (H₂SO₄, ~4-5 volumes relative to the substrate mass) and cool the mixture to 0°C using an ice-salt bath.[5]

  • Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.2-1.5 eq) to concentrated sulfuric acid (~1 volume). Cool this mixture before use.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 1-2 hours. Crucially, maintain the internal reaction temperature between 10°C and 25°C throughout the addition. [5]

  • Reaction: After the addition is complete, raise the temperature to approximately 35-40°C and allow the mixture to stir for 10-14 hours.[5] Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

ParameterRecommended RangeRationale
Temperature 10 - 25°C (addition)Balances reaction rate with minimizing side reactions and ensures safety.[5]
Equivalents of HNO₃ 1.2 - 1.5 eqEnsures complete conversion without promoting significant over-nitration.
Reaction Time 10 - 14 hoursAllows the reaction to proceed to completion at a controlled temperature.[5]
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst, generating the active nitronium ion (NO₂⁺).
Problem 2: Significant Formation of Impurities

Q: My final product is contaminated with significant impurities, likely isomers. How can I minimize their formation and purify my product?

A: Isomer formation is the primary challenge in this synthesis. Minimizing their formation requires strict control over reaction conditions, while purification relies on exploiting differences in physical properties.

Causality and Prevention:

  • Cause - Over-nitration: Excessively harsh conditions (high temperature, high concentration of nitrating agent) can lead to the formation of dinitro- species.

    • Prevention: Strictly adhere to the recommended temperature and stoichiometry outlined in the protocol above. Continuous flow nitration has also been explored to improve selectivity and safety by providing superior control over reaction parameters.[4]

  • Cause - Isomer Formation: While the C3 position is electronically favored, some nitration may occur at other positions.

    • Prevention: Maintaining a lower reaction temperature generally enhances selectivity for the thermodynamically favored product.

Purification Protocol: Recrystallization

The crude product can often be purified by recrystallization to remove most isomers and other impurities.

  • Solvent Screening: Test the solubility of the crude product in various solvent systems. This compound has limited solubility in water but is soluble in organic solvents like ethanol, methanol, and acetone.[7] An ideal recrystallization solvent (or solvent pair) will dissolve the product when hot but have low solubility when cold. Aqueous ethanol is often a good starting point.[8]

  • Procedure: a. Dissolve the crude solid in a minimum amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.

  • Validation: Assess the purity of the recrystallized product using HPLC and melting point analysis. If impurities persist, a second recrystallization or column chromatography may be necessary.

Logical Flow: Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_mat Starting Material (2-Chloro-5-(trifluoromethyl) benzoic acid) nitration Controlled Nitration (HNO₃ / H₂SO₄, 10-25°C) start_mat->nitration workup Quench on Ice & Filtration nitration->workup crude Crude Product workup->crude recrystall Recrystallization (e.g., Aqueous Ethanol) crude->recrystall analysis Purity Analysis (HPLC, MP) recrystall->analysis analysis->recrystall Purity Not Met final_prod Pure Product (>98%) analysis->final_prod Purity Met

Caption: Workflow from synthesis to final product purification.

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As a key building block in the development of novel therapeutics, including antitubercular agents, achieving a high yield and purity of this compound is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you overcome common challenges in your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What is the primary synthetic route to prepare this compound?

The most common and direct method is the electrophilic aromatic substitution (nitration) of a suitable precursor. While various starting materials can be conceptualized, the nitration of 4-chloro-3-(trifluoromethyl)benzoic acid is a frequently referenced pathway. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.[3][4]

Q2: What is the mechanistic role of the mixed acid (HNO₃/H₂SO₄) in the nitration reaction?

Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active species that attacks the electron-rich benzene ring. The presence of a strong acid like sulfuric acid is crucial for generating a sufficient concentration of the nitronium ion to drive the reaction forward.[3]

Q3: What are the expected yields for this synthesis?

Yields can vary significantly based on reaction conditions and scale. Published methods for analogous nitrations of substituted benzoic acids report yields ranging from good to excellent, often exceeding 90% under optimized conditions.[5] However, improper control of reaction parameters can lead to substantially lower yields. For instance, a procedure for the nitration of p-chlorobenzoic acid reports a yield of 98.7% when temperature is carefully controlled.[4]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques are employed. The melting point of the purified product provides a good indication of purity; for the related compound 4-chloro-3-nitrobenzoic acid, the melting point is 178-180°C.[4] For definitive structural confirmation and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.[1] Purity is also commonly assessed by High-Performance Liquid Chromatography (HPLC).

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the most probable causes?

A: A low or non-existent yield is a common but solvable issue. The root cause often lies in one of three areas: the nitrating agent, the reaction conditions, or the starting material.

  • Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) is sensitive to water. If your concentrated acids have absorbed atmospheric moisture or if the glassware was not perfectly dry, the formation of the nitronium ion will be inhibited, thus stalling the reaction.[3] Always use fresh, concentrated acids and ensure all equipment is scrupulously dried.

  • Sub-optimal Temperature: While high temperatures can reduce yield by promoting side reactions, a temperature that is too low may prevent the reaction from reaching a reasonable rate. The reaction should be initiated at a low temperature (0-10°C) during the addition of the nitrating mixture and then may be allowed to warm to achieve completion.[4][6]

  • Incorrect Stoichiometry: An insufficient amount of the nitrating agent will result in an incomplete reaction. Ensure your molar ratios are correct. A typical approach involves using a slight excess of nitric acid relative to the substrate.

  • Poor Quality Starting Material: Impurities in the 4-chloro-3-(trifluoromethyl)benzoic acid can interfere with the reaction. Verify the purity of your starting material before beginning the synthesis.

Problem 2: Formation of Multiple Impurities and By-products

Q: My crude product analysis (TLC/HPLC) shows multiple spots/peaks, indicating significant impurity formation. How can I improve the reaction's selectivity?

A: The formation of by-products is typically related to poor control over the reaction's kinetics and thermodynamics. The key is precise temperature management.

  • Cause - Inadequate Temperature Control: This is the most critical factor in aromatic nitration.[3] The reaction is highly exothermic. If the temperature rises uncontrollably, side reactions such as di-nitration and oxidation of the benzoic acid group can occur, drastically reducing the yield of the desired mono-nitro product.

  • Solution - Strict Temperature Management:

    • Begin by dissolving the starting material in concentrated sulfuric acid in a flask submerged in an ice-salt or dry ice-acetone bath to maintain a temperature between 0°C and 10°C.[4][6]

    • Prepare the nitrating mixture (HNO₃/H₂SO₄) separately and cool it in an ice bath.

    • Add the cold nitrating mixture to the substrate solution very slowly using a dropping funnel. The rate of addition should be controlled to ensure the internal temperature of the reaction does not exceed the recommended range (see Table 1).

    • After the addition is complete, the reaction may be stirred at a slightly elevated temperature (e.g., up to 37°C) for several hours to ensure completion.[4]

  • Cause - Isomer Formation: The directing effects of the substituents on the aromatic ring determine the position of nitration. The carboxylic acid (-COOH) is a meta-director, while the chloro (-Cl) is an ortho, para-director. The trifluoromethyl (-CF₃) group is also a meta-director. The combined deactivating and directing effects of these groups favor nitration at the C3 position, leading to the desired product. However, harsh conditions (e.g., high temperature) can sometimes lead to the formation of other isomers.

  • Solution - Optimized Conditions: Adhering to the optimized temperature and addition protocols will maximize the formation of the thermodynamically favored this compound.

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterSub-Optimal ConditionConsequenceRecommended Action
Temperature > 25°C during additionFormation of di-nitro by-products, oxidationMaintain 0-10°C during addition of nitrating agent.[4][6]
Reagent Addition Too rapidLocalized overheating, runaway reaction, reduced selectivityAdd nitrating mixture dropwise with vigorous stirring.[3]
Water Content Wet glassware, old reagentsInhibition of nitronium ion formation, no reactionUse oven-dried glassware and fresh, concentrated acids.[3]
Reaction Time Too shortIncomplete conversion, low yieldStir for 10-14 hours after addition is complete.[4]
Problem 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate a pure product from the reaction mixture. What is the recommended work-up and purification procedure?

A: A systematic approach to work-up and purification is essential for obtaining a high-purity product.

  • Step 1: Quenching the Reaction

    • Once the reaction is complete, the mixture must be carefully quenched. The standard and most effective method is to pour the acidic reaction mixture slowly and with constant stirring onto a large amount of crushed ice.[3][5] This precipitates the crude solid product while diluting the acid and dissipating heat.

  • Step 2: Isolation by Filtration

    • Collect the precipitated solid using vacuum filtration, for instance, with a Büchner funnel.

    • Wash the solid cake thoroughly with ice-cold water. This removes residual acids and water-soluble impurities. Using cold water is crucial to minimize the loss of the desired product through dissolution.[3]

  • Step 3: Recrystallization for Final Purity

    • The crude, dried product can be further purified by recrystallization. An ethanol/water mixture is often a suitable solvent system for this type of compound.[3][5]

    • Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of well-defined crystals. Collect the pure crystals by vacuum filtration.

Part 3: Experimental Workflow and Diagrams

Standardized Synthesis Protocol

The following is a generalized protocol based on common nitration procedures.[4][5]

  • Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated H₂SO₄. Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add the 4-chloro-3-(trifluoromethyl)benzoic acid to the cold, stirred sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄. Cool this mixture in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the flask containing the substrate over 1-2 hours. Maintain the reaction temperature between 10°C and 25°C.

  • Completion: After the addition is complete, raise the temperature to approximately 35-40°C and stir for 10-14 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Dry the crude product and recrystallize from an ethanol/water mixture to obtain the pure this compound.

Visualizing the Workflow

SynthesisWorkflow sub Starting Material: 4-Chloro-3-(trifluoromethyl) benzoic acid mix Nitration Reaction (Stir 10-14h) sub->mix Dissolve in H₂SO₄ (0-10°C) reagents Reagents: Conc. H₂SO₄ Conc. HNO₃ reagents->mix Add dropwise (<25°C) quench Quench on Ice mix->quench Complete Reaction filter Vacuum Filtration & Cold Water Wash quench->filter Precipitate Forms crude Crude Product filter->crude Isolate recrys Recrystallization (Ethanol/Water) crude->recrys Purify final Pure Product: 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid recrys->final Isolate Pure Crystals

Caption: General workflow for the synthesis and purification.

Troubleshooting Logic Diagram

Troubleshooting start Low Yield or High Impurity? temp Was Temp > 25°C during addition? start->temp reagent_add Was nitrating mix added too quickly? start->reagent_add reagent_qual Were acids fresh? Was glassware dry? start->reagent_qual sol_temp ACTION: Improve cooling. Maintain 0-10°C. temp->sol_temp Yes sol_add ACTION: Add dropwise over 1-2 hours with vigorous stirring. reagent_add->sol_add Yes sol_qual ACTION: Use fresh reagents and oven-dried glassware. reagent_qual->sol_qual Yes success Improved Yield & Purity sol_temp->success sol_add->success sol_qual->success

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with purifying this compound and achieve the desired purity for your downstream applications.

Introduction: Understanding the Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its purification can be challenging due to the presence of multiple electron-withdrawing groups, which influence its solubility, acidity, and potential for side reactions. Common impurities may include unreacted starting materials, regioisomers from the nitration reaction, and byproducts from subsequent workup steps. This guide will equip you with the knowledge to effectively address these challenges using various purification techniques.

Part 1: Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification experiments.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds. However, achieving high purity and yield with this compound requires careful solvent selection and technique.

Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not a good choice for your compound at elevated temperatures. This compound is a polar molecule but also possesses a significant non-polar aromatic core. A single solvent may not be optimal.

  • Troubleshooting Steps:

    • Switch to a more polar solvent: If you are using a non-polar solvent like hexanes or toluene, switch to a more polar option. Good starting points for nitroaromatic carboxylic acids are alcoholic solvents like ethanol or methanol.[1]

    • Use a mixed solvent system: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be highly effective. For instance, you can dissolve your crude product in a minimal amount of hot ethanol and then slowly add hot water (the "poor" solvent) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. A common recrystallization solvent for a similar compound, 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid, is aqueous ethanol.[2]

    • Increase the solvent volume: It's possible you are not using enough solvent. However, be cautious as excessive solvent will reduce your recovery yield.

Q2: My compound dissolves in the hot solvent, but it "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.

  • Troubleshooting Steps:

    • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.

    • Add more of the "good" solvent: If using a mixed solvent system, you may have too much of the "poor" solvent. Add a small amount of the "good" solvent to the hot solution to reduce the level of supersaturation.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules.

  • Troubleshooting Steps:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

    • Perform a hot filtration: After treatment with charcoal, you must perform a hot gravity filtration to remove the charcoal while your product remains in solution. This needs to be done quickly to prevent premature crystallization in the funnel.

Recrystallization Solvent Selection Guide for Substituted Nitrobenzoic Acids Rationale Potential Issues
Ethanol/Methanol Good balance of polarity to dissolve the compound when hot.May have high solubility even at low temperatures, leading to lower recovery.
Aqueous Ethanol Allows for fine-tuning of polarity. The addition of water (anti-solvent) can significantly decrease solubility upon cooling, improving yield.[2]Oiling out if the water is added too quickly or if the initial concentration is too high.
Ethyl Acetate/Hexane A good option for less polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.The compound may have limited solubility in ethyl acetate alone.
Toluene Can be effective for removing more polar impurities that remain in the mother liquor.The compound may have lower solubility, requiring larger solvent volumes.
Acid-Base Extraction Troubleshooting

Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities.[3]

Q1: I've added a base to my organic solution, but I'm not seeing a clear separation of layers; an emulsion has formed. What should I do?

A1: Emulsions are common in extractions, especially with complex molecules. The trifluoromethyl group can sometimes contribute to this.

  • Troubleshooting Steps:

    • "Break" the emulsion with brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.

    • Gentle swirling instead of vigorous shaking: In subsequent extractions, use a gentle swirling or inverting motion rather than vigorous shaking to mix the layers.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning it for a few minutes can force the layers to separate.

Q2: After acidifying the aqueous layer to precipitate my product, the solid is very fine and difficult to filter. How can I improve this?

A2: Very fine precipitates can clog filter paper and make filtration slow and inefficient.

  • Troubleshooting Steps:

    • Cool the solution slowly after acidification: After adding acid, allow the solution to stand at room temperature for a period before cooling it further in an ice bath. This can encourage the growth of larger crystals.

    • Digest the precipitate: Gently heat the suspension (without boiling) and then allow it to cool slowly. This process, known as digestion, can lead to the formation of larger, more easily filterable particles.

    • Back-extraction: If a solid does not form or is too fine, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). The protonated benzoic acid will move back into the organic layer. You can then dry the organic layer and remove the solvent to recover your product.[4]

Q3: My yield is very low after the acid-base extraction. What could have gone wrong?

A3: Low yield can result from several factors.

  • Troubleshooting Steps:

    • Incomplete extraction: Ensure you have performed multiple extractions with the basic solution. Three extractions with smaller volumes are more effective than one large extraction.

    • Incorrect pH for precipitation: Check the pH of the aqueous layer after acidification. You need to ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate and cause it to precipitate. Use a strong acid like HCl for this step.

    • Product solubility in the aqueous layer: Even in its protonated form, the compound may have some slight solubility in the acidic aqueous solution. Cooling the solution thoroughly in an ice bath before filtration can help to minimize this loss.

acid_base_extraction crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Separatory Funnel crude->sep_funnel base_wash Wash with aq. NaHCO3 or Na2CO3 solution sep_funnel->base_wash Add Base acidify Acidify Aqueous Layer with HCl (to pH < 2) sep_funnel->acidify Aqueous Phase organic_layer Organic Layer with Neutral Impurities sep_funnel->organic_layer Organic Phase base_wash->sep_funnel Separate Layers precipitate Precipitate of Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid filter->pure_product dry_evap Dry and Evaporate organic_layer->dry_evap neutral_impurities Isolated Neutral Impurities dry_evap->neutral_impurities

Caption: Workflow for purifying the target compound via acid-base extraction.

Column Chromatography Troubleshooting

For challenging separations or to remove closely related impurities, column chromatography is a valuable tool.

Q1: My compound is not moving down the silica gel column. What is the issue?

A1: This indicates that your mobile phase (eluent) is not polar enough. This compound is a polar compound and will interact strongly with the polar silica gel stationary phase.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent: If you are using a non-polar eluent like hexane, you need to add a more polar solvent. A common solvent system for similar compounds is a mixture of petroleum ether (or hexane) and ethyl acetate.[5] Start with a low percentage of ethyl acetate and gradually increase it.

    • Add a small amount of acid to the eluent: The carboxylic acid group can streak on silica gel. Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can suppress the ionization of the carboxylic acid and lead to better peak shapes and more consistent elution.

Q2: My compound elutes too quickly from the column, and I am getting poor separation from impurities.

A2: This is the opposite problem: your eluent is too polar.

  • Troubleshooting Steps:

    • Decrease the polarity of the eluent: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Use a gradient elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent to elute your more polar product. This will improve the resolution between compounds.

Q3: I am seeing streaking or tailing of my compound's band on the column.

A3: Tailing is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.

  • Troubleshooting Steps:

    • Add acid to the eluent: As mentioned before, adding a small amount of a volatile acid can significantly improve the peak shape for carboxylic acids.

    • Reduce the amount of sample loaded: Overloading the column is a common cause of tailing and poor separation. Use a smaller amount of crude material for the amount of silica gel.

    • Consider a different stationary phase: If tailing persists, consider using a different stationary phase. For acidic compounds, a reversed-phase column (like C18) can be a good alternative, using a polar mobile phase like acetonitrile and water with an acid modifier.[6]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (for normal phase)Standard, cost-effective, and good for separating compounds with different polarities.
C18 (for reversed-phase)Better for highly polar compounds that may interact too strongly with silica.
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate gradient (+ 0.1% Acetic Acid)A versatile system that allows for a wide range of polarities to be covered. The acid improves peak shape.[5]
Mobile Phase (Reversed-Phase) Acetonitrile/Water gradient (+ 0.1% Formic or Phosphoric Acid)A standard mobile phase for reversed-phase chromatography of acidic compounds.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the nitration of a precursor like 2-chloro-5-(trifluoromethyl)benzonitrile.[7] Potential impurities could include:

  • Unreacted starting material: The precursor used for the nitration.

  • Regioisomers: Nitration of substituted benzene rings can sometimes lead to the formation of other isomers, although the directing effects of the existing substituents will favor the desired product.

  • Di-nitrated products: Under harsh nitrating conditions, a second nitro group could potentially be added to the ring.

  • Byproducts from workup: Hydrolysis of intermediates or side reactions during quenching and extraction steps.

Q2: Which purification method should I try first?

A2: For a solid crude product, recrystallization is often the most straightforward and scalable first-pass purification method. If the purity is still not sufficient, or if you have a complex mixture of impurities, column chromatography is the next logical step. Acid-base extraction is particularly useful if you suspect the presence of significant neutral or basic impurities.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise percentage of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities.

Q4: Can I use a base other than sodium bicarbonate or sodium carbonate for the acid-base extraction?

A4: Yes, but with caution. A stronger base like sodium hydroxide (NaOH) can also be used. However, for some compounds, a strong base can cause unwanted side reactions like hydrolysis if other sensitive functional groups are present. Sodium bicarbonate is a weaker base and is generally a safer choice for extracting carboxylic acids without affecting other functional groups.

purification_selection start Crude Solid Product recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC, MP) recrystallization->check_purity1 acid_base Acid-Base Extraction check_purity1->acid_base Purity Not OK (Suspect Neutral/Basic Impurities) column_chrom Column Chromatography check_purity1->column_chrom Purity Not OK (Suspect Acidic Impurities) pure_product Pure Product check_purity1->pure_product Purity OK check_purity2 Check Purity acid_base->check_purity2 check_purity2->column_chrom Purity Not OK check_purity2->pure_product Purity OK check_purity3 Check Purity column_chrom->check_purity3 end Further Purification Needed check_purity3->end Purity Not OK check_p check_p nutty3 nutty3 nutty3->pure_product Purity OK

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Troubleshooting Side Reactions in the Nitration of 4-chloro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 4-chloro-5-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction and optimize your outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the underlying chemical principles governing this specific nitration reaction. Understanding these fundamentals is the first step to effective troubleshooting.

Q1: What is the expected major product in the nitration of 4-chloro-5-(trifluoromethyl)benzoic acid, and what is the chemical rationale?

The expected major product is 4-chloro-2-nitro-5-(trifluoromethyl)benzoic acid . This outcome is dictated by the cumulative directing effects of the three substituents on the aromatic ring during electrophilic aromatic substitution.

  • Substituent Analysis:

    • Carboxylic Acid (-COOH): A moderately deactivating group that directs incoming electrophiles to the meta position.[1][2]

    • Trifluoromethyl (-CF₃): A strongly deactivating group due to its powerful electron-withdrawing inductive effect, which also directs incoming electrophiles to the meta position.[3][4]

    • Chlorine (-Cl): A weakly deactivating group that directs incoming electrophiles to the ortho and para positions.[1][5] This is due to a balance between its electron-withdrawing inductive effect (deactivating) and its ability to donate a lone pair of electrons via resonance to stabilize the reaction intermediate (ortho/para directing).[5]

  • Converging Directives: When we map these effects onto the starting material, the C-2 position is uniquely favored:

    • It is meta to the -COOH group.

    • It is meta to the -CF₃ group.

    • It is ortho to the -Cl group.

Since all three substituents electronically favor substitution at the C-2 position, it is the kinetically and thermodynamically preferred site for nitration.

Caption: Directing effects on the aromatic ring.
Q2: What are the primary side products I should anticipate?

While the C-2 nitro isomer is the major product, several side products can form, primarily due to the competing directing effects and the harsh reaction conditions.

  • Isomeric Impurities:

    • 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid: Formation of this isomer is electronically disfavored but can occur in small amounts.

    • 5-chloro-2-nitro-3-(trifluoromethyl)benzoic acid (nitration at C-6): This is another potential regioisomer. Although the C-6 position is meta to the -COOH group and para to the -Cl group, it is also ortho to the strongly deactivating -CF₃ group, which can hinder substitution due to both steric and electronic effects.

  • Dinitration Products: Given that the starting material is already heavily deactivated, and the introduction of a nitro group further deactivates the ring, dinitration is highly improbable under standard conditions.[6][7] It would only occur under exceptionally forcing conditions (e.g., high temperatures, large excess of fuming nitric acid).

  • Degradation Products: The use of a strong oxidizing mixture (HNO₃/H₂SO₄) at elevated temperatures can cause oxidative decomposition of the aromatic ring, leading to the formation of dark, tarry, and often intractable materials.[8]

  • Nitrodecarboxylation Products: In some cases, the nitronium ion can attack the carbon atom bearing the carboxylic acid group, leading to its replacement with a nitro group.[9] This would result in the formation of 1-chloro-4-nitro-2-(trifluoromethyl)benzene, a non-acidic byproduct.

Q3: How do the existing substituents affect the overall reaction rate?

All three substituents (-COOH, -Cl, -CF₃) are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack.[1][2][3] This deactivation means the reaction is significantly slower than the nitration of benzene and requires more forceful conditions (e.g., a mixture of concentrated nitric and sulfuric acids, and potentially elevated temperatures) to proceed at a reasonable rate.[6] The sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[10][11][12]

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly diagnose and resolve specific issues encountered during your experiment.

Issue Probable Cause(s) Recommended Solution(s) & Rationale
1. Low Conversion / Low Yield of Desired Product A. Insufficient Reaction Time/Temperature: The heavily deactivated ring requires significant energy input to react. B. Ineffective Nitrating Agent: The concentration of the nitronium ion (NO₂⁺) may be too low.A. Controlled Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction closely by TLC or LC-MS. Rationale: Increasing kinetic energy helps overcome the high activation energy barrier. However, be aware this can also increase side product formation. B. Modify Reagent Stoichiometry/Strength: Increase the molar equivalent of nitric acid slightly (e.g., from 1.2 eq to 1.5 eq). Ensure you are using concentrated (>95%) sulfuric acid to effectively generate the nitronium ion. Rationale: Le Châtelier's principle suggests that increasing the concentration of a reactant will drive the equilibrium towards product formation.
2. High Levels of Isomeric Impurities (e.g., 6-Nitro Isomer) High Reaction Temperature: Higher temperatures provide enough energy to overcome the smaller activation barriers leading to undesired isomers, thus reducing the regioselectivity of the reaction.Reduce Reaction Temperature: Perform the addition of the nitrating agent at a lower temperature (e.g., 0-10°C) and allow the reaction to proceed for a longer duration.[13] Rationale: At lower temperatures, the reaction is more likely to follow the lowest energy pathway, which leads to the C-2 isomer. This kinetic control maximizes the desired product ratio.
3. Formation of Dark Brown/Black Tarry Material Oxidative Degradation: The reaction temperature is too high, or the addition of the nitrating mixture was too rapid, creating localized "hot spots" where the strong oxidizing acids are decomposing the organic material.[8][14]A. Strict Temperature Control: Maintain a consistent internal reaction temperature below 10°C throughout the addition process using an efficient cooling bath (e.g., ice-salt or dry ice-acetone).[15][13] B. Slow, Sub-surface Addition: Add the nitrating mixture dropwise and slowly, preferably below the surface of the reaction mixture with vigorous stirring. Rationale: This ensures rapid dissipation of the heat generated from the exothermic reaction and prevents localized overheating, minimizing decomposition.
4. Difficulty Separating Isomeric Products Similar Physicochemical Properties: Regioisomers often have very similar polarities and solubilities, making separation by standard crystallization or chromatography challenging.A. Fractional Recrystallization: Experiment with various solvent systems. Aromatic hydrocarbons like toluene or xylene, or chlorinated solvents, may offer differential solubility to enrich the desired isomer.[13] B. Preparative HPLC: For high-purity material, preparative High-Performance Liquid Chromatography is the most effective method. Use a high-resolution stationary phase and optimize the mobile phase for baseline separation. C. Derivatization: As a last resort, consider converting the carboxylic acid to an ester or amide. The resulting derivatives may have different crystalline properties or chromatographic behavior, allowing for easier separation, followed by hydrolysis back to the acid.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: General Procedure for Regioselective Nitration
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (98%, ~3-4 mL per gram of starting material) while stirring. Stir until all solids have dissolved.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (70%, 1.2 eq) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture to 0°C before use.

  • Addition: Slowly add the cold nitrating mixture to the stirred solution of the benzoic acid via the dropping funnel over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 10°C. [15][13]

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in several test tubes and test its solubility in different solvents (e.g., toluene, ethanol/water, acetic acid/water, isopropanol). The ideal solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude product and heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Visualization Workflows

G start Poor Reaction Outcome low_yield Low Yield / Conversion start->low_yield high_impurities High Isomeric Impurities start->high_impurities tar_formation Tar Formation start->tar_formation sol_yield Increase Time / Temp (Cautiously) Increase [HNO3] low_yield->sol_yield Probable Cause: Incomplete Reaction sol_impurities Decrease Reaction Temperature (e.g., 0-10°C) high_impurities->sol_impurities Probable Cause: High Temperature sol_tar Strict Temp Control (<10°C) Slow, Sub-surface Addition tar_formation->sol_tar Probable Cause: Overheating / Degradation

Caption: A troubleshooting flowchart for nitration issues.

References

Technical Support Center: Synthesis & Derivatization of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of 2-amino-5-methyl-1,3,4-thiadiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold and its derivatives.

I. Core Synthesis: 2-Amino-5-methyl-1,3,4-thiadiazole

The foundational synthesis of 2-amino-5-methyl-1,3,4-thiadiazole typically involves the cyclization of thiosemicarbazide with acetic acid, facilitated by a dehydrating agent. The choice of this agent is critical and influences reaction conditions, yield, and purity.

Mechanism of Synthesis

The reaction proceeds via a two-step mechanism:

  • N-Acylation: The nucleophilic nitrogen of thiosemicarbazide attacks the carbonyl carbon of acetic acid, forming an N-acylthiosemicarbazide intermediate.

  • Cyclization and Dehydration: Under acidic conditions, the sulfur atom attacks the carbonyl carbon, leading to a ring closure. Subsequent dehydration yields the aromatic 2-amino-5-methyl-1,3,4-thiadiazole.

Synthesis_Mechanism Thiosemicarbazide Thiosemicarbazide AcylIntermediate N-Acylthiosemicarbazide Intermediate Thiosemicarbazide->AcylIntermediate N-Acylation AceticAcid Acetic Acid AceticAcid->AcylIntermediate CyclizedIntermediate Cyclized Intermediate AcylIntermediate->CyclizedIntermediate Cyclization Product 2-Amino-5-methyl-1,3,4-thiadiazole CyclizedIntermediate->Product Dehydration H2O H₂O CyclizedIntermediate->H2O DehydratingAgent Dehydrating Agent (e.g., PPA, POCl3) DehydratingAgent->CyclizedIntermediate

Caption: General mechanism for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.

Comparison of Common Dehydrating Agents
Dehydrating AgentTypical ConditionsYield (%)AdvantagesDisadvantages
Polyphosphoric Acid (PPA) 100-120°C, 1-2 hours85-95%High yield, good purity, commercially available.[1]Viscous, difficult to stir, requires aqueous work-up.
PPA / H₂SO₄ Mixture 100-110°C, ~3 hours>90%Excellent yield, can be more efficient than PPA alone.Highly corrosive, requires careful handling.[2]
Phosphorus Oxychloride (POCl₃) Reflux, 1-3 hours70-90%Effective, can be used in excess as a solvent.[3]Can lead to chlorinated byproducts, vigorous reaction with water.
Phosphorus Pentachloride (PCl₅) Solid-phase, room temp.>91%Mild conditions, short reaction time, high yield.[4]Moisture sensitive, solid-phase reaction may require grinding.

II. Troubleshooting Guide for Core Synthesis

Issue 1: Low or No Product Yield

Question: My reaction has run for the specified time, but TLC analysis shows mostly starting material. What could be the problem?

Answer:

This is a common issue that often points to insufficient reaction activation or degradation of starting materials.

  • Causality & Solution:

    • Inactive Dehydrating Agent: Polyphosphoric acid can absorb atmospheric moisture over time, reducing its efficacy. Ensure you are using a fresh or properly stored batch of PPA. For solid-phase reactions with PCl₅, ensure all reagents and equipment are scrupulously dry.

    • Suboptimal Temperature: For reactions requiring heating, ensure the internal temperature of the reaction mixture reaches the target, not just the heating mantle setting. Use a calibrated thermometer. Some reactions, particularly with PPA, are endothermic initially and require sufficient heating to initiate.[1]

    • Poor Mixing: In viscous media like PPA, inefficient stirring can lead to localized "cold spots" where the reaction does not proceed. Use a powerful overhead stirrer for larger scale reactions.

Issue 2: Formation of a Major Impurity

Question: I've obtained a product, but it's contaminated with a significant byproduct that is difficult to separate. How can I identify and avoid this?

Answer:

The formation of byproducts is often related to the choice of reagents and reaction conditions.

  • Causality & Solution:

    • Formation of 1,3,4-Oxadiazole: When using phosphorus oxychloride (POCl₃) at high temperatures, a competing desulfurization reaction can occur, leading to the formation of the corresponding 2-amino-5-methyl-1,3,4-oxadiazole.[3] To minimize this, use the minimum effective temperature and reaction time.

    • Formation of 1,2,4-Triazole: The regioselectivity of the cyclization of the N-acylthiosemicarbazide intermediate is pH-dependent. Strongly acidic conditions, as are typical for this synthesis, favor the formation of the desired 1,3,4-thiadiazole. However, if the reaction medium is not sufficiently acidic, or if there are basic impurities, the formation of the isomeric 3-mercapto-5-methyl-1,2,4-triazole can occur.[5][6] Ensure the acidity of your reaction medium is maintained.

Byproduct_Formation Intermediate N-Acylthiosemicarbazide Intermediate Thiadiazole 2-Amino-5-methyl-1,3,4-thiadiazole (Desired Product) Intermediate->Thiadiazole Acidic Conditions Oxadiazole 2-Amino-5-methyl-1,3,4-oxadiazole (Byproduct) Intermediate->Oxadiazole High Temp + POCl₃ (Desulfurization) Triazole 3-Mercapto-5-methyl-1,2,4-triazole (Byproduct) Intermediate->Triazole Insufficient Acidity

Caption: Potential byproduct formation pathways.

Issue 3: Difficult Product Isolation/Purification

Question: My reaction seems to have worked, but I'm struggling to isolate a pure product from the reaction mixture. What are the best practices for work-up and purification?

Answer:

Proper work-up and purification are crucial for obtaining a high-quality final product.

  • Causality & Solution:

    • Work-up for PPA/H₂SO₄ Reactions: These reactions are typically quenched by carefully pouring the hot reaction mixture onto crushed ice. This hydrolyzes the PPA and precipitates the product. The pH is then adjusted to 8-9 with a base (e.g., concentrated ammonia or NaOH solution) to ensure the amino group is deprotonated and the product is in its free base form, which is less soluble in water.[1]

    • Recrystallization: The crude product can be purified by recrystallization. A common solvent system is a mixture of N,N-dimethylformamide (DMF) and water or ethanol.[4] Dissolve the crude product in a minimal amount of hot DMF and then slowly add water or ethanol until turbidity persists. Allow the solution to cool slowly to obtain pure crystals.

III. Synthesis of Derivatives: Protocols and Troubleshooting

The 2-amino group of 2-amino-5-methyl-1,3,4-thiadiazole is a versatile handle for further derivatization, which is of great interest in drug development.

Protocol 1: Synthesis of Schiff Bases

Schiff bases are readily formed by the condensation of the 2-amino group with an aldehyde.

  • Step-by-Step Methodology:

    • Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add the desired aldehyde (1-1.1 eq.) to the solution.

    • Add a catalytic amount of glacial acetic acid if not already used as the solvent.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The Schiff base product will often precipitate and can be collected by filtration.

    • Wash the product with cold ethanol and dry.

Protocol 2: N-Acylation

N-acylation is a common method to introduce various functional groups.

  • Step-by-Step Methodology:

    • Suspend 2-amino-5-methyl-1,3,4-thiadiazole (1 eq.) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine or pyridine (1.5 eq.) to act as an acid scavenger.

    • Cool the mixture to 0°C in an ice bath.

    • Add the acyl chloride or acid anhydride (1.1 eq.) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds in medicinal chemistry.

  • Step-by-Step Methodology:

    • Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 eq.) in pyridine.

    • Cool the solution to 0°C.

    • Add the desired sulfonyl chloride (1.1 eq.) portion-wise.

    • Stir the reaction at room temperature for 6-8 hours.

    • Pour the reaction mixture into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Troubleshooting Derivative Synthesis
  • Low Yield in Schiff Base Formation: Ensure the aldehyde is pure, as impurities can inhibit the reaction. If the reaction is sluggish, a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Di-acylation during N-acylation: Using a large excess of the acylating agent or a highly reactive one can sometimes lead to acylation at one of the ring nitrogens in addition to the amino group. Use a controlled stoichiometry of the acylating agent (1.1 eq.) and a suitable base.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive. Ensure that the reaction is carried out under anhydrous conditions and with dry solvents.

IV. Safety Precautions

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]

  • Dehydrating Agents:

    • PPA and H₂SO₄: These are highly corrosive. Handle with extreme care in a fume hood.

    • POCl₃ and PCl₅: These react violently with water and are corrosive and toxic. Handle only in a well-ventilated fume hood and ensure no contact with moisture.

  • Solvents: Use solvents in a well-ventilated area. Pyridine has a strong, unpleasant odor and is toxic.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

V. References

  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 2015, 7(2):127-131. --INVALID-LINK--

  • POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ResearchGate. --INVALID-LINK--

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. --INVALID-LINK--

  • SAFETY DATA SHEET - 2-Amino-5-methyl-1,3,4-thiadiazole. Fisher Scientific. --INVALID-LINK--

  • Identifying side products in thiosemicarbazide cyclization. Benchchem. --INVALID-LINK--

  • Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. --INVALID-LINK--

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. --INVALID-LINK--

  • Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents. --INVALID-LINK--

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. --INVALID-LINK--

  • Systematic scheme for synthesizing 5-amino-2-sulfonamide thiadiazole salts. --INVALID-LINK--

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. --INVALID-LINK--

  • Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. --INVALID-LINK--

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. --INVALID-LINK--

  • Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. Google Patents. --INVALID-LINK--

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents. --INVALID-LINK--

  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ScienceDirect. --INVALID-LINK--

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Google Patents. --INVALID-LINK--

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. --INVALID-LINK--

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. --INVALID-LINK--

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. --INVALID-LINK--

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. --INVALID-LINK--

  • Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents. --INVALID-LINK--

  • 1,3,4-Thiadiazole: a Promising Pharmacophore. Oriental Journal of Chemistry. --INVALID-LINK--

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. --INVALID-LINK--

  • 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. --INVALID-LINK--

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. Benchchem. --INVALID-LINK--

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. --INVALID-LINK--

References

Technical Support Center: Managing 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the challenges associated with the low solubility of this compound in chemical reactions. Below, you will find a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that generally exhibits low solubility in water due to the presence of the hydrophobic benzene ring and the trifluoromethyl group.[1] Its solubility is significantly better in polar organic solvents. The presence of the carboxylic acid, nitro, and chloro groups imparts some polarity, allowing for dissolution in solvents like alcohols (methanol, ethanol) and acetone.[1][2][3] The solubility is also influenced by the pH of the medium; in basic solutions, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[1]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on available data for structurally similar compounds and general principles of solubility, the following solvents are good starting points for solubilizing this compound. A systematic solvent screening is always recommended.

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can form hydrogen bonds with the carboxylic acid and nitro groups, aiding dissolution.[2][3]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThe ether oxygen can act as a hydrogen bond acceptor.
Ketones Acetone, Methyl Ethyl Ketone (MEK)The carbonyl group is polar and can interact with the solute.[1]
Amides N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)These are highly polar aprotic solvents capable of dissolving a wide range of compounds.
Chlorinated Dichloromethane (DCM), ChloroformThe polarity of these solvents can be suitable, but solubility may be limited.

A critical evaluation of experimental solubility data for 4-Chloro-3-nitrobenzoic acid in various organic solvents has been published in the IUPAC-NIST Solubility Data Series, which can be consulted for more detailed quantitative information.[4]

Q3: How do the substituents on the benzoic acid ring affect its acidity and reactivity?

A3: The chloro, nitro, and trifluoromethyl groups are all strong electron-withdrawing groups.[5][6][7] Their presence has two major effects:

  • Increased Acidity: These groups stabilize the carboxylate anion formed upon deprotonation through inductive and resonance effects.[5][6][8][9] This makes this compound a stronger acid compared to unsubstituted benzoic acid.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the substituents makes the aromatic ring electron-deficient and therefore more susceptible to attack by nucleophiles.[10][11][12] The chloro substituent can act as a leaving group in SNAr reactions.

Troubleshooting Guides

Problem 1: My this compound is not dissolving sufficiently in my chosen reaction solvent, leading to a heterogeneous mixture and slow or incomplete reaction.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for dissolving the starting material.

    • Troubleshooting Steps:

      • Consult the Solvent Selection Table (above).

      • Perform a small-scale solubility test: Add a few milligrams of your compound to 0.5 mL of various solvents at room temperature and with gentle heating to identify a suitable solvent or solvent system.

      • Consider a co-solvent system: If the compound is poorly soluble in a non-polar solvent required for your reaction, adding a small amount of a polar co-solvent in which the acid is more soluble can significantly improve dissolution.

  • Low Dissolution Rate: Even in a suitable solvent, the rate of dissolution may be slow.

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the mixture can increase both the solubility and the rate of dissolution. Ensure the temperature is compatible with your reactants and reagents.

      • Particle Size Reduction: Grind the solid starting material to a fine powder to increase the surface area available for solvation.

      • Sonication: Use an ultrasonic bath to provide energy for breaking up solid agglomerates and enhance dissolution.[13][14]

Problem 2: I am attempting an amide coupling reaction with an amine, but the yield is low and I observe a significant amount of unreacted starting material.

Possible Causes & Solutions:

  • Poor Solubility of the Benzoic Acid: As addressed in Problem 1, insufficient dissolution will limit the availability of the carboxylic acid for activation and reaction.

    • Troubleshooting Steps:

      • Optimize the solvent system for maximum solubility of both the benzoic acid and the amine. Polar aprotic solvents like DMF or DMAc are often good choices for amide couplings.

      • In-situ salt formation: Add the base (e.g., triethylamine, diisopropylethylamine) to the suspension of the carboxylic acid before adding the coupling reagent. The formation of the more soluble carboxylate salt can facilitate a homogeneous reaction.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be effective, or the activation may be incomplete.

    • Troubleshooting Steps:

      • Choice of Coupling Reagent: For an electron-deficient and potentially sterically hindered carboxylic acid, a more potent coupling reagent may be required. Consider using uronium/aminium-based reagents like HATU or HBTU.

      • Pre-activation: Stir the carboxylic acid, coupling reagent, and base for a short period (e.g., 15-30 minutes) before adding the amine to ensure complete formation of the activated intermediate.

      • Acid Chloride Formation: A more robust method is to convert the carboxylic acid to the more reactive acid chloride. A known procedure for a similar compound involves treatment with thionyl chloride.[15][16] The resulting acid chloride can then be reacted with the amine.

  • Side Reactions: The electron-deficient nature of the aromatic ring could lead to side reactions.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Run the reaction at a lower temperature to minimize potential side reactions.

      • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and identify the formation of any major byproducts.

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

This protocol, adapted from the literature, demonstrates a successful amide formation from the corresponding benzoic acid.[15][16]

  • Acid Chloride Formation: Treat 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. The reaction is typically heated to reflux and monitored for the cessation of gas evolution. The excess thionyl chloride is then removed under reduced pressure.

  • Amidation: The crude acid chloride is then carefully added to a solution of concentrated ammonia in a suitable solvent at a low temperature (e.g., 0 °C) to form the desired amide.

Problem 3: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the chloro- position, but the reaction is sluggish or does not proceed.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to attack the electron-deficient ring.

    • Troubleshooting Steps:

      • Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to generate the more nucleophilic alkoxide or amide.

      • Choice of Nucleophile: Stronger nucleophiles will react more readily.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a base can be critical for SNAr reactions.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

      • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.

      • Use of a Base: If your nucleophile is a protic species (e.g., R-OH or R-NH2), a base is required to either deprotonate it or to scavenge the HCl generated during the reaction.

  • Phase-Transfer Catalysis for Two-Phase Systems: If your nucleophile is an inorganic salt with low solubility in the organic reaction solvent, a phase-transfer catalyst (PTC) can be employed.

    • Concept: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophilic anion, which is then soluble in the organic phase and can react with the substrate.[17]

    • Example Application: For an esterification reaction with an inorganic salt of a carboxylic acid, a PTC like tetrabutylammonium bromide (TBAB) can be used in a biphasic system (e.g., toluene/water).[15]

Visualizing Workflows

Decision Workflow for Overcoming Solubility Issues

Solubility_Workflow start Poor Solubility of this compound solvent_screen Perform Solvent Screening start->solvent_screen Initial Step ptc Consider Phase-Transfer Catalysis (for biphasic reactions) start->ptc Alternative for specific reaction types heating Increase Temperature solvent_screen->heating If still poorly soluble sonication Apply Sonication heating->sonication For faster dissolution cosolvent Use a Co-solvent System sonication->cosolvent If single solvent is insufficient success Homogeneous Solution / Improved Reaction Rate cosolvent->success ptc->success Amide_Coupling_Workflow start Low Yield in Amide Coupling check_solubility Verify Solubility of Starting Materials start->check_solubility check_activation Review Carboxylic Acid Activation start->check_activation check_conditions Assess Reaction Conditions start->check_conditions optimize_solvent Optimize Solvent / Use Co-solvent check_solubility->optimize_solvent If solubility is poor optimize_solvent->check_activation change_reagent Use a More Potent Coupling Reagent (e.g., HATU) check_activation->change_reagent If activation is inefficient pre_activation Implement Pre-activation Step check_activation->pre_activation acid_chloride Convert to Acid Chloride check_activation->acid_chloride For robust activation change_reagent->check_conditions pre_activation->check_conditions acid_chloride->check_conditions adjust_temp Adjust Temperature check_conditions->adjust_temp monitor_reaction Monitor for Side Products check_conditions->monitor_reaction success Improved Yield of Amide Product adjust_temp->success monitor_reaction->success

References

preventing decomposition of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we will delve into the potential decomposition pathways of this molecule and provide actionable troubleshooting advice and preventative protocols to safeguard your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

A slight yellowing of the compound, which is typically a white to off-white solid, can be an early indicator of degradation. This is often due to photodegradation, a common issue with nitroaromatic compounds when exposed to light.[1][2][3] The energy from UV-visible light can excite the nitro group, leading to the formation of colored byproducts.

Q2: My compound is showing poor solubility in organic solvents compared to a fresh batch. Could this be a sign of decomposition?

Yes, a change in solubility can indicate the formation of degradation products that may be less soluble or have different polarity. It is also possible that the compound has absorbed moisture, which can affect its solubility characteristics and potentially lead to hydrolysis of the trifluoromethyl group over time.

Q3: Can I store the compound at room temperature on the lab bench?

For short-term use, storing a small aliquot at room temperature may be acceptable if it is protected from light. However, for long-term storage, this is strongly discouraged. Elevated temperatures can accelerate degradation reactions, and exposure to ambient light will promote photodegradation.[1][3]

Q4: Is it necessary to store this compound under an inert atmosphere?

While not always mandatory for the solid compound, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice, especially for long-term storage or if the container is frequently opened. This minimizes contact with atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways.

Q5: What are the primary environmental factors that can cause decomposition of this compound?

The main environmental factors to control are:

  • Light: Nitroaromatic compounds are particularly susceptible to photodegradation.[1][2][3]

  • Moisture: The presence of water can lead to hydrolysis, particularly of the trifluoromethyl group, although this is generally slow for CF3 groups on an aromatic ring.

  • Temperature: Higher temperatures increase the rate of all potential degradation reactions.

  • pH: In solution, extremes of pH should be avoided. The carboxylic acid functionality makes the compound acidic, and storage in basic solutions could promote nucleophilic substitution or other reactions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.

Issue 1: Unexpected Experimental Results or Poor Purity
  • Symptom: Inconsistent reaction yields, unexpected side products, or a broad melting point range.

  • Potential Cause: Decomposition of the starting material.

  • Troubleshooting Steps:

    • Purity Assessment: Re-analyze the purity of your this compound stock using a suitable analytical method such as HPLC, LC-MS, or ¹H/¹⁹F NMR spectroscopy.

    • Comparison: Compare the analytical data of the suspect batch with a new, unopened batch or with a previously established standard.

    • Visual Inspection: Check for any changes in the physical appearance of the solid, such as color change from white/off-white to yellow or brown, or clumping due to moisture absorption.

    • Solubility Test: Attempt to dissolve a small, accurately weighed amount in a known volume of a suitable solvent (e.g., methanol, ethanol) and compare its solubility to that of a fresh sample.[4][5]

Issue 2: Visible Degradation of the Solid Compound
  • Symptom: The solid has changed color (e.g., yellowed or darkened) or has a different texture.

  • Potential Cause: Photodegradation or reaction with atmospheric components.

  • Troubleshooting Steps:

    • Isolate the Issue: If possible, determine if the degradation is localized to a specific part of the sample (e.g., the surface exposed to light).

    • Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see "Best Practices for Storage" below).

    • Purity Analysis: Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation.

    • Consider Purification: If the degradation is minor, it may be possible to purify the material by recrystallization. However, for critical applications, it is recommended to use a fresh batch.

Logical Flow for Troubleshooting

troubleshooting_flow start Unexpected Experimental Results or Visible Degradation purity_check Assess Purity (HPLC, NMR, LC-MS) start->purity_check visual_inspection Visually Inspect Compound (Color, Texture) start->visual_inspection compare_standard Compare to a Fresh Standard purity_check->compare_standard storage_review Review Storage Conditions (Light, Temp, Moisture) visual_inspection->storage_review decision Is Purity Compromised? storage_review->decision compare_standard->decision purify Consider Purification (e.g., Recrystallization) decision->purify Yes (Minor) discard Discard and Use Fresh Reagent decision->discard Yes (Major) implement_best_practices Implement Correct Storage Practices decision->implement_best_practices No, Purity is OK purify->implement_best_practices discard->implement_best_practices end Problem Resolved implement_best_practices->end

Caption: Troubleshooting workflow for suspected compound decomposition.

Understanding the Decomposition Pathways

The structure of this compound contains several functional groups that can be susceptible to degradation under certain conditions.

decomposition_pathways cluster_degradation Degradation Pathways main_compound This compound CF₃ Cl NO₂ COOH photodegradation Photodegradation (Light Exposure) main_compound:f2->photodegradation Nitro Group is Photosensitive hydrolysis Hydrolysis (Moisture) main_compound:f0->hydrolysis Potential (slow) hydrolysis of CF₃ thermal_degradation Thermal Degradation (Heat) main_compound->thermal_degradation Accelerates all pathways base_catalyzed Base-Catalyzed Degradation main_compound:f3->base_catalyzed Deprotonation can activate the ring

Caption: Potential decomposition pathways for the target molecule.

  • Photodegradation: The nitro group (NO₂) makes the aromatic ring electron-deficient and susceptible to photochemical reactions.[1][3] Exposure to UV or even strong visible light can lead to complex degradation pathways, often resulting in colored impurities.

  • Hydrolysis: While the trifluoromethyl (CF₃) group is generally stable, it can undergo slow hydrolysis under certain conditions (e.g., presence of moisture, especially with heat or strong base) to a carboxylic acid group. The C-Cl bond is also a potential site for nucleophilic substitution by water, although this is less likely without a catalyst.

  • Thermal Decomposition: As with most complex organic molecules, elevated temperatures will increase the rate of decomposition. The specific decomposition products will depend on the atmosphere and temperature.

  • Incompatibility with Bases: Strong bases will deprotonate the carboxylic acid. The resulting carboxylate is an activating group, which could make the aromatic ring more susceptible to nucleophilic attack or other reactions. Therefore, storage with basic compounds should be avoided.[6][7]

Best Practices for Storage and Handling

To prevent decomposition, adhere to the following storage and handling protocols.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal degradation.
Light Protect from lightStore in an amber vial or in a dark cabinet to prevent photodegradation.[1][3]
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen) for long-term storagePrevents exposure to atmospheric moisture and oxygen.[8][9]
Humidity Dry environmentMinimizes the risk of hydrolysis.[8]
Handling Procedures
  • Aliquotting: For frequent use, it is advisable to prepare smaller aliquots from the main stock to avoid repeated warming and cooling cycles and exposure of the entire stock to the atmosphere.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[9]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and metals.[6][7]

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound under stressed conditions.

Objective: To quantify the purity of the compound over time under controlled storage conditions.

Materials:

  • This compound sample

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Standard and Sample Preparation (Time = 0):

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working solution at 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Initial Analysis (Time = 0):

    • Inject the working solution onto the HPLC system and record the chromatogram.

    • Determine the purity by calculating the area percentage of the main peak. This will be your baseline.

  • Stress Conditions:

    • Store aliquots of the solid compound under the following conditions:

      • Condition A (Recommended): 2-8°C in the dark.

      • Condition B (Room Temp, Dark): 25°C in a dark drawer.

      • Condition C (Room Temp, Light): 25°C on the lab bench exposed to ambient light.

      • Condition D (Elevated Temp): 40°C in an oven.

  • Time Point Analysis:

    • At regular intervals (e.g., 1 week, 4 weeks, 8 weeks), take a small amount of the solid from each condition.

    • Prepare a 0.1 mg/mL working solution as described in step 1.

    • Analyze by HPLC using the same method.

    • Calculate the purity and compare it to the Time = 0 data. Look for the appearance of new peaks, which would indicate degradation products.

By following this guide, you can ensure the stability of your this compound and maintain the integrity of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with aromatic carboxylic acids. The unique electronic and structural properties of these molecules can present specific challenges in synthetic chemistry. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common experimental hurdles.

Section 1: Solubility and Reaction Homogeneity

Aromatic carboxylic acids, particularly those with additional functional groups or extended aromatic systems, often exhibit poor solubility in common organic solvents. This can lead to heterogeneous reaction mixtures, resulting in low yields and reproducibility issues.

Question: My aromatic carboxylic acid is poorly soluble in the reaction solvent, leading to a slurry. How can I improve solubility and ensure a homogeneous reaction?

Answer:

Poor solubility is a frequent challenge with these compounds due to their crystalline nature and potential for strong intermolecular hydrogen bonding. Addressing this requires a multi-faceted approach:

  • Solvent Selection: While standard solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are common starting points, consider more polar aprotic solvents. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices for dissolving many aromatic carboxylic acids. However, be mindful that these solvents can be difficult to remove during workup.

  • Salt Formation: A highly effective strategy is to convert the carboxylic acid to its corresponding carboxylate salt in situ.[1] The resulting ionic species is often significantly more soluble in polar solvents.[1]

    • Protocol: Add a stoichiometric amount of a suitable base to your reaction mixture. For many applications, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred as they are soluble in organic solvents. For reactions in protic solvents, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used.[2]

  • Temperature Elevation: Gently heating the reaction mixture can significantly improve the solubility of the starting material. However, this must be done with caution to avoid potential side reactions or degradation of thermally sensitive compounds.

  • Co-Solvent Systems: Employing a mixture of solvents can be beneficial. For instance, a small amount of a highly polar solvent like DMF can be added to a less polar solvent like THF to enhance solubility without drastically altering the overall reaction polarity.

Table 1: Solvent Selection Guide for Aromatic Carboxylic Acids

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM)Medium40Good for less polar acids, but solubility can be limited.[3]
Tetrahydrofuran (THF)Medium66A versatile choice, but may not dissolve highly crystalline acids.
Acetonitrile (MeCN)High82Good for a range of polarities.
N,N-Dimethylformamide (DMF)High153Excellent solvent, but difficult to remove.
Dimethyl Sulfoxide (DMSO)High189Very strong solvent, consider for highly insoluble compounds.

Section 2: Activating the Carboxyl Group for Amidation and Esterification

The direct reaction of a carboxylic acid with an amine or alcohol is often slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Activation of the carboxylic acid is crucial for efficient amide and ester bond formation.

Question: My amidation/esterification reaction is not proceeding to completion, resulting in low yields. How can I effectively activate the carboxylic acid?

Answer:

Inefficient activation is a common bottleneck. The key is to convert the hydroxyl group of the carboxylic acid into a better leaving group.[1] Several classes of activating agents are available, each with its own advantages and considerations.

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine or alcohol.

    • Expert Tip: To suppress side reactions and improve yields, it is highly recommended to use additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form an active ester intermediate that is less prone to racemization and side product formation.

  • Acyl Halide Formation: Conversion to an acyl chloride is a robust activation method.

    • Protocol: React the aromatic carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride reactions are often performed neat or in a non-polar solvent like toluene, while oxalyl chloride reactions typically use a catalytic amount of DMF in a solvent like DCM.

  • Other Coupling Reagents: A vast array of modern coupling reagents are available, often with specific advantages in terms of reaction time, yield, and suppression of side reactions. Examples include HATU, HBTU, and BOP.[7] These reagents are generally more expensive but can be highly effective for challenging substrates.

Diagram 1: Decision Workflow for Carboxylic Acid Activation

G start Low Yield in Amidation/Esterification substrate_type Substrate Sensitivity? start->substrate_type activation_method Choose Activation Method substrate_type->activation_method Sensitive acyl_halide Acyl Halide Formation (SOCl₂, (COCl)₂) substrate_type->acyl_halide Robust carbodiimide Carbodiimides (EDC, DCC) + Additive (HOBt, HOAt) activation_method->carbodiimide coupling_reagent Modern Coupling Reagents (HATU, HBTU) activation_method->coupling_reagent workup Proceed to Reaction & Workup carbodiimide->workup acyl_halide->workup coupling_reagent->workup

Caption: Decision workflow for selecting an appropriate carboxylic acid activation method.

Section 3: Common Side Reactions and Their Mitigation

Several side reactions can plague syntheses involving aromatic carboxylic acids, leading to complex product mixtures and reduced yields of the desired product.

Question: I am observing significant decarboxylation of my aromatic carboxylic acid upon heating. How can I prevent this?

Answer:

Decarboxylation, the loss of CO₂, is a common thermal decomposition pathway for carboxylic acids.[8] Aromatic carboxylic acids with certain structural features are particularly susceptible.

  • Mechanism Insight: The stability of the resulting aryl anion or a cyclic transition state influences the ease of decarboxylation.[9] Electron-withdrawing groups on the aromatic ring can stabilize the intermediate anion, promoting decarboxylation.

Mitigation Strategies:

  • Lower Reaction Temperatures: This is the most direct approach. If possible, utilize more reactive coupling agents or catalysts that allow the reaction to proceed at a lower temperature.

  • Avoid Strongly Basic Conditions at High Temperatures: While bases can aid solubility, strong bases can facilitate decarboxylation by forming the carboxylate anion.[9] If a base is necessary, use a non-nucleophilic organic base and the mildest effective temperature.

  • Metal Catalysis: In some cases, copper salts have been shown to catalyze decarboxylation.[8] Be mindful of this if your reaction involves copper catalysts for other transformations.

Question: My reaction is producing an unexpected anhydride. What is causing this and how can I avoid it?

Answer:

Anhydride formation occurs when two molecules of the carboxylic acid react with each other, eliminating a molecule of water. This is particularly common when using activating agents.

  • Causality: When an activating agent like a carbodiimide is used, the activated intermediate can react with another molecule of the carboxylic acid instead of the intended nucleophile (amine or alcohol). This is more likely if the nucleophile is sterically hindered or has low nucleophilicity.

Preventative Measures:

  • Order of Addition: Add the activating agent to the carboxylic acid first, allow for a brief pre-activation period (typically 15-30 minutes), and then add the nucleophile. This minimizes the concentration of the activated intermediate in the absence of the desired reaction partner.

  • Use of Additives: As mentioned previously, additives like HOBt react with the activated intermediate to form an active ester, which is less prone to reacting with the starting carboxylic acid.

  • Stoichiometry Control: Ensure that the stoichiometry of the nucleophile is at least 1:1 with the carboxylic acid. A slight excess of the nucleophile can help to outcompete the unreacted carboxylic acid.

Section 4: Purification Strategies

The purification of aromatic carboxylic acids and their derivatives can be challenging due to their physical properties.

Question: I am having difficulty purifying my aromatic carboxylic acid product. What are the best practices?

Answer:

A systematic approach to purification is essential.

  • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[10]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

      • Wash with a dilute aqueous base (e.g., 1M NaHCO₃ or 1M NaOH) to deprotonate the carboxylic acid and extract it into the aqueous layer.

      • Separate the layers and wash the organic layer again with the aqueous base to ensure complete extraction.

      • Combine the aqueous layers and acidify with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

      • Collect the solid by filtration or extract the aqueous layer with an organic solvent if the acid is soluble.

  • Crystallization: For solid products, recrystallization is an excellent method for achieving high purity.[10] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, methanol, acetic acid, or mixtures such as toluene/petroleum ether.[10]

  • Chromatography: While standard silica gel chromatography can be used, the acidity of the carboxylic acid can lead to tailing and poor separation.

    • Expert Tip: To improve chromatographic separation, add a small amount of acetic acid or formic acid (typically 0.1-1%) to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface. For more challenging separations, consider reverse-phase HPLC.[11]

Diagram 2: Purification Flowchart for Aromatic Carboxylic Acids

G start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction is_solid Is the Product a Solid? extraction->is_solid crystallization Recrystallization is_solid->crystallization Yes chromatography Column Chromatography (with acidic modifier) is_solid->chromatography No / Still Impure final_product Pure Product crystallization->final_product chromatography->final_product

Caption: A general workflow for the purification of aromatic carboxylic acids.

References

Technical Support Center: Scaling the Synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid presents unique challenges when transitioning from bench-scale synthesis to large-scale production. This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the scale-up process. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your scale-up is safe, efficient, and successful.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound.

Q1: What is the most common synthetic route for this compound at scale? A1: The most prevalent and industrially viable method is the electrophilic aromatic substitution (nitration) of a suitable precursor, typically 4-chloro-3-(trifluoromethyl)benzoic acid. This reaction utilizes a potent nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] The choice of this route is dictated by the availability and cost of the starting materials.

Q2: What are the primary safety concerns when scaling up this nitration reaction? A2: Scaling up any nitration is a significant undertaking with inherent risks. The primary concerns are:

  • Exothermic Reaction: Nitration is highly exothermic, and the heat generated can accelerate the reaction, potentially leading to a thermal runaway, rapid pressure increase, and explosion.[2]

  • Corrosive Reagents: The mixed acid (HNO₃/H₂SO₄) is extremely corrosive and requires specialized, acid-resistant equipment.[3]

  • Toxic Fumes: The reaction can generate toxic nitrogen oxide (NOx) gases, which are harmful if inhaled and require robust ventilation and scrubbing systems.[1][3]

  • Instability of Nitro Compounds: Organic nitro compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities or bases.[4]

Q3: How do the substituents on the aromatic ring influence the reaction? A3: The starting material, 4-chloro-3-(trifluoromethyl)benzoic acid, has three substituents that dictate the position of the incoming nitro group:

  • Carboxylic Acid (-COOH): A meta-directing, deactivating group.

  • Chloro (-Cl): An ortho-, para-directing, deactivating group.

  • Trifluoromethyl (-CF₃): A meta-directing, strongly deactivating group.[5]

The trifluoromethyl and carboxylic acid groups direct the incoming electrophile (NO₂⁺) to the position meta to them, while the chloro group directs ortho/para. The cumulative effect of these groups, particularly the strong deactivating nature of the -CF₃ and -COOH groups, makes the reaction less facile than the nitration of simple benzene and directs the nitro group to the C5 position, yielding the desired product.

Q4: What are the critical process parameters to monitor during scale-up? A4: Careful monitoring is key to a safe and reproducible process. The most critical parameters include:

  • Temperature: Strict temperature control is non-negotiable to prevent runaway reactions.

  • Reagent Addition Rate: Slow, controlled addition of the nitrating agent is crucial to manage the reaction exotherm.

  • Agitation/Mixing: Efficient mixing is vital to ensure homogenous temperature distribution and prevent localized "hot spots" where reagents can accumulate and react uncontrollably.[2]

  • Reaction Concentration: The concentration of reactants affects both reaction rate and heat transfer capabilities of the system.

Synthesis Workflow & Logical Relationships

The overall process can be visualized as a sequence of distinct stages, each with its own set of challenges and control points.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase Prep Precursor & Reagent Prep (4-Chloro-3-(trifluoromethyl)benzoic acid, HNO₃, H₂SO₄) Safety Safety Review & PPE (Acid-resistant gear, fume hood) Prep->Safety Charge Reactor Charging (Charge H₂SO₄ and precursor) Safety->Charge Cool Cooling to Target Temp (e.g., 0-10°C) Charge->Cool Nitration Controlled Nitrating Agent Addition (Slow addition of HNO₃) Cool->Nitration Hold Reaction Hold & Monitoring (TLC/HPLC analysis) Nitration->Hold Quench Reaction Quench (Pouring onto ice/water) Hold->Quench Filter Product Filtration Quench->Filter Wash Washing (Remove residual acids) Filter->Wash Dry Drying Wash->Dry Recrystal Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) Dry->Recrystal FinalDry Final Product Drying Recrystal->FinalDry QC Quality Control (Purity, m.p., spectroscopy) FinalDry->QC

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the scale-up process.

Q: My reaction yield is consistently low. What are the probable causes and how can I fix it? A: Low yield is a common scale-up challenge. A systematic approach is needed to diagnose the root cause.

Probable Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a reaction sample by HPLC or TLC. Check for the presence of significant amounts of starting material.Increase reaction time or modestly increase the temperature (e.g., by 5°C increments), while carefully monitoring the exotherm. Ensure the molar ratio of the nitrating agent is sufficient.
Product Loss During Work-up Check the pH of the aqueous filtrate after quenching and filtration. The product is a carboxylic acid and may have some solubility in water, especially if not fully protonated.Ensure the quench medium (ice/water) is sufficiently acidic to keep the product fully protonated and insoluble. Pre-chilling the quench water can further decrease solubility.
Side Reactions Analyze the crude product by HPLC/LC-MS to identify major impurities. Look for peaks corresponding to dinitrated or other isomeric products.Over-nitration (dinitration) can occur with excessive nitrating agent or high temperatures.[6] Reduce the equivalents of nitric acid or lower the reaction temperature. Poor regioselectivity may indicate incorrect temperature control.
Degradation The product appears dark or tarry. This suggests decomposition, potentially from excessive heat or prolonged reaction times at elevated temperatures.Adhere strictly to the validated temperature range. Ensure the quench is performed promptly once the reaction reaches completion to avoid product degradation in the strong acid.

Q: I am observing significant amounts of an unknown impurity. How do I identify and eliminate it? A: The most likely impurities are positional isomers or dinitrated byproducts.

  • Identification: The first step is characterization. Use LC-MS to get a molecular weight, which can quickly indicate if it's an isomer (same MW) or a dinitrated product (MW + 45 g/mol ). If possible, isolate a small amount of the impurity for NMR analysis to confirm its structure.

  • Elimination:

    • Isomeric Impurities: Formation of isomers is often kinetically controlled. Ensure your temperature is maintained consistently throughout the reaction vessel. Poor mixing can lead to localized temperature spikes that favor different isomers.

    • Dinitration: This is a common side reaction in nitrations.[6] To minimize it, use the stoichiometric amount of nitric acid or a very slight excess. Ensure the starting material is consumed before considering adding more nitrating agent. Running the reaction at the lower end of the recommended temperature range can also improve selectivity.

Q: The reaction seems difficult to control, with rapid temperature spikes. What should I do? A: This indicates a problem with heat generation exceeding the system's heat removal capacity and is a serious safety risk.

  • Reduce Addition Rate: Immediately slow the addition of the nitrating agent. The heat generated is directly proportional to the rate of reaction.

  • Improve Cooling: Ensure your cooling system is operating at maximum efficiency. Check the coolant temperature and flow rate.

  • Increase Dilution: Running the reaction at a lower concentration can help. The additional solvent acts as a heat sink, moderating temperature changes. However, this may also slow the reaction and impact process economics.

  • Consider Continuous Flow Chemistry: For highly exothermic and hazardous reactions like nitration, transitioning to a continuous flow reactor is an inherently safer approach.[7] Flow chemistry minimizes the volume of reactants being mixed at any given time, allowing for near-instantaneous heat removal and precise temperature control, thus preventing thermal runaway.[1][7]

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity Profile start->impurity control_issue Poor Reaction Control (Temp. Spikes) start->control_issue check_sm Check for Starting Material (SM) via HPLC/TLC low_yield->check_sm get_mw Identify Impurity MW via LC-MS impurity->get_mw action_control1 Immediately Slow Reagent Addition control_issue->action_control1 sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No action_sm Increase Reaction Time or Temperature Modestly sm_present->action_sm check_workup Investigate Work-up Loss (Check filtrate pH, solubility) sm_absent->check_workup is_isomer MW = Product MW? get_mw->is_isomer Yes is_dinitrated MW = Product + 45? get_mw->is_dinitrated Yes action_isomer Improve Mixing & Temp. Control is_isomer->action_isomer action_dinitrated Reduce Nitrating Agent Equiv. &/or Lower Temperature is_dinitrated->action_dinitrated action_control2 Improve Cooling Efficiency action_control1->action_control2 action_control3 Consider Continuous Flow Reactor for Enhanced Safety action_control2->action_control3

Caption: A logical decision tree for troubleshooting common scale-up issues.

Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory and scale-up work should be preceded by a thorough hazard and risk assessment. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn.[3][8] All operations should be conducted in a well-ventilated fume hood or an appropriate process enclosure.

Protocol 4.1: Lab-Scale Synthesis (Exemplary)

This protocol describes a representative synthesis on a lab scale.

  • Reactor Setup: Equip a 500 mL jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating chiller/heater.

  • Charging: Charge concentrated sulfuric acid (98%, e.g., 150 mL) to the reactor. Begin stirring and cool the acid to 0-5°C.

  • Substrate Addition: Slowly add 4-chloro-3-(trifluoromethyl)benzoic acid (e.g., 50 g, 1.0 equiv) to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10°C. A clear solution should form.

  • Nitration: Prepare the nitrating agent by slowly adding concentrated nitric acid (e.g., 1.1 equiv) to a separate flask containing a small amount of chilled sulfuric acid. Add this nitrating mixture to the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 5-10°C. A slight exotherm will be observed.

  • Monitoring: After the addition is complete, allow the mixture to stir at the reaction temperature for an additional 1-3 hours. Monitor the reaction progress by periodically quenching a small aliquot in water and analyzing the precipitate by TLC or HPLC until the starting material is consumed.

  • Quench: In a separate, larger vessel equipped with a stirrer, prepare a mixture of crushed ice and water (e.g., 1 kg). Once the reaction is complete, slowly pour the reaction mixture onto the stirred ice/water. This should be done carefully to control the exotherm from the acid dilution. A white or pale-yellow solid will precipitate.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This step is critical to remove residual strong acids which can compromise product stability.[4]

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexane or ethanol and water.[9] Dissolve the crude solid in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow to cool slowly to form crystals. Filter the purified crystals and dry under vacuum.

Protocol 4.2: Key Considerations for Scale-Up

Transitioning from the lab to a pilot plant or full production requires careful consideration of the following:

Parameter Lab Scale (Grams) Pilot/Production Scale (Kilograms) Justification & Causality
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation via flask walls.Low surface-area-to-volume ratio; heat removal is a major challenge.In large reactors, the heat generated increases with volume (cubed), while the heat removal surface only increases with area (squared). This mismatch necessitates highly efficient jacket cooling, and potentially internal cooling coils, to prevent runaway reactions.
Mixing Magnetic stir bar or simple overhead stirrer is usually sufficient.Requires carefully designed impellers (e.g., pitched-blade turbine, anchor) and baffles to ensure homogeneity.Inefficient mixing at scale leads to poor heat transfer and localized concentration gradients, which can cause temperature spikes and increase the formation of byproducts.
Reagent Addition Manual addition via dropping funnel.Metered addition via calibrated pumps (e.g., diaphragm or peristaltic pumps) is required for precise control.Automated, controlled addition is essential for safety and reproducibility at scale, allowing the addition rate to be tied to the reactor's ability to remove heat.
Material Transfer Manual pouring of liquids and solids.Use of enclosed transfer lines, pumps for liquids, and potentially powder handling systems for solids.Minimizes operator exposure to corrosive and hazardous materials and reduces the risk of spills.[8] Quenching, in particular, must be engineered carefully to handle the large volumes and significant heat of dilution.
Process Safety Fume hood provides primary containment.Requires a multi-layered safety approach: robust process control, pressure relief systems (rupture discs), and emergency quench/dump tanks.The potential consequences of a failure at scale are far greater. Engineering controls are paramount to ensure the process fails safely.

References

Validation & Comparative

A Comparative Reactivity Analysis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. The compound 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid stands as a key intermediate, prized for its unique electronic and steric properties that pave the way for the synthesis of complex molecules, including novel antitubercular agents.[1] This guide provides an in-depth comparative analysis of its reactivity against structurally similar compounds, offering a framework for predicting and controlling its chemical behavior in key synthetic transformations. We will delve into the nuanced interplay of its substituent effects, supported by theoretical principles and detailed experimental protocols designed to empower researchers in their synthetic endeavors.

The Molecular Architecture: A Convergence of Potent Functional Groups

The reactivity of this compound is dictated by the confluence of four distinct functional groups on a benzene ring: a carboxylic acid, a chloro group, a nitro group, and a trifluoromethyl group. Each substituent exerts a unique electronic and steric influence, creating a complex reactivity profile.

  • Carboxylic Acid (-COOH): A meta-directing group that is deactivating towards electrophilic aromatic substitution. Its acidity and susceptibility to esterification are significantly modulated by the other substituents.

  • Chloro (-Cl) Group: An ortho, para-directing deactivating group. It serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • Nitro (-NO₂) Group: A powerful electron-withdrawing group, it is strongly deactivating and meta-directing. It significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. The nitro group itself can be a site of chemical transformation, most notably reduction to an amino group.

  • Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, making it a deactivating, meta-directing group.[2] It also possesses significant steric bulk.

The specific arrangement of these groups in this compound leads to a highly electron-deficient aromatic ring, primed for specific chemical transformations.

Comparative Reactivity Analysis

To contextualize the reactivity of our target compound, we will compare it with a curated set of structurally related benzoic acids. This comparative approach allows for the systematic dissection of the contribution of each functional group.

Our Comparison Cohort:

  • Target Compound (A): this compound

  • Analog B: 4-Chloro-3-nitrobenzoic acid

  • Analog C: 2-Chloro-5-(trifluoromethyl)benzoic acid

  • Reference: Benzoic acid

dot graph TD { subgraph "Comparison Cohort" A[/"Target Compound (A) this compound"/] B[/"Analog B 4-Chloro-3-nitrobenzoic acid"/] C[/"Analog C 2-Chloro-5-(trifluoromethyl)benzoic acid"/] D[/"Reference Benzoic Acid"/] end

}

Figure 1: The selected compounds for comparative reactivity analysis.

Acidity (pKa)

The acidity of the carboxylic acid is a fundamental property that influences its reactivity in base-mediated reactions and its behavior in biological systems. The pKa is a direct measure of this acidity, with a lower pKa indicating a stronger acid.

Theoretical Framework: The acidity of substituted benzoic acids is governed by the electronic effects of the substituents. Electron-withdrawing groups (EWGs) stabilize the conjugate base (carboxylate anion) through inductive and/or resonance effects, thereby increasing acidity (lowering the pKa). The "ortho effect" is a special case where ortho substituents, regardless of their electronic nature, often increase acidity due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid.[3][4]

Comparative Data:

CompoundStructureKey SubstituentsPredicted pKaRationale
Target (A) This compound-Cl, -NO₂, -CF₃(Predicted) < 2.45 The cumulative strong electron-withdrawing effects of the nitro and trifluoromethyl groups, ortho and para to the carboxylate, are expected to significantly stabilize the conjugate base, making it a very strong acid.
Analog B 4-Chloro-3-nitrobenzoic acid-Cl, -NO₂~3.35[5][6][7][8][9]The electron-withdrawing nitro and chloro groups increase acidity compared to benzoic acid.
Analog C 2-Chloro-5-(trifluoromethyl)benzoic acid-Cl, -CF₃~2.45[10]The ortho chloro group exerts a powerful ortho effect, significantly increasing acidity. The trifluoromethyl group also contributes a strong electron-withdrawing effect.
Reference Benzoic acidNone4.20Baseline acidity for comparison.

Experimental Validation Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of pKa values.

  • Preparation of the Analyte Solution: Accurately weigh approximately 25-50 mg of the benzoic acid derivative and dissolve it in 50 mL of a 1:1 ethanol/water solution.

  • Titration Setup: Place the solution in a thermostatted beaker at 25°C with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (pH 4.00 and 7.00).

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL). Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

dot graph TD { subgraph "pKa Determination Workflow" A[/"Prepare Analyte Solution (25-50 mg in 50 mL 1:1 Ethanol/Water)"/] --> B(Calibrate pH Meter); B --> C{Titrate with 0.1 M NaOH}; C --> D["Record pH vs. Volume"]; D --> E[/"Plot Titration Curve (pH vs. Volume NaOH)"/]; E --> F(/"Determine Half-Equivalence Point and pKa"/); end

}

Figure 2: Workflow for the experimental determination of pKa values.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring in our target compound and its analogs makes them excellent substrates for SNAr reactions, where the chloro group is displaced by a nucleophile.

Theoretical Framework: The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.[11] Strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction.[11]

Predicted Reactivity Order: A > B > C

  • Target (A) vs. Analog B: The addition of the strongly electron-withdrawing trifluoromethyl group in the ortho position to the chloro leaving group in compound A will significantly stabilize the Meisenheimer intermediate compared to B . This is expected to lead to a substantially faster reaction rate for A .

  • Target (A) vs. Analog C: While C has a trifluoromethyl group, the powerful activating effect of the nitro group ortho to the chloro group in A will make it significantly more reactive towards nucleophilic attack than C , where the activating group is para.

  • Benzoic Acid: Benzoic acid itself does not have a suitable leaving group for SNAr.

Experimental Validation Protocol: Comparative Kinetics of SNAr with Piperidine

This protocol uses UV-Vis spectrophotometry to monitor the progress of the reaction and determine the reaction rates.

  • Stock Solutions: Prepare 0.01 M stock solutions of each benzoic acid derivative in acetonitrile. Prepare a 1 M stock solution of piperidine in acetonitrile.

  • Reaction Initiation: In a quartz cuvette, mix 2.9 mL of acetonitrile, 0.1 mL of the benzoic acid stock solution, and 0.1 mL of the piperidine stock solution. This will give final concentrations of approximately 0.32 mM for the benzoic acid and 32 mM for piperidine.

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance of the product at a predetermined wavelength over time.

  • Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing kobs by the concentration of piperidine.

dot graph TD { subgraph "SNAr Kinetics Workflow" A[/"Prepare Stock Solutions (Substrates and Nucleophile)"/] --> B{/"Initiate Reaction in Cuvette (Mix Reagents)"/}; B --> C["Monitor Absorbance Change (UV-Vis Spectroscopy)"]; C --> D[/"Plot ln(A∞ - At) vs. Time"/]; D --> E(/"Calculate Pseudo-First-Order Rate Constant (kobs)"/); E --> F(/"Calculate Second-Order Rate Constant (k)"/); end

}

Figure 3: Workflow for the comparative kinetic analysis of SNAr reactions.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation in the synthesis of many pharmaceuticals and dyes. The rate of this reduction can be influenced by the electronic environment of the aromatic ring.

Theoretical Framework: The reduction of a nitro group is a complex process that can proceed through various mechanisms depending on the reducing agent and conditions.[12] Generally, electron-withdrawing groups on the aromatic ring can facilitate the initial electron transfer steps, potentially increasing the rate of reduction.

Predicted Reactivity Order: A > B > C

  • Target (A) vs. Analog B: The trifluoromethyl group in A will further increase the electron deficiency of the nitro group, likely making it more susceptible to reduction compared to B .

  • Target (A) vs. Analog C: Compound C lacks a nitro group and is therefore not applicable to this comparison.

  • Analog B: Will undergo reduction, serving as a baseline for the effect of the trifluoromethyl group.

Experimental Validation Protocol: Comparative Reduction with Tin(II) Chloride

This protocol allows for the comparison of reaction times and yields for the reduction of the nitro group.

  • Reaction Setup: In separate round-bottom flasks, place 1 mmol of compound A and 1 mmol of compound B .

  • Reagent Addition: To each flask, add 10 mL of ethanol followed by a solution of 4 mmol of SnCl₂·2H₂O in 5 mL of concentrated HCl.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).

  • Work-up and Analysis: Once the starting material is consumed, quench the reactions by carefully adding a saturated solution of NaHCO₃ until the solution is basic. Extract the product with ethyl acetate, dry the organic layer with Na₂SO₄, and concentrate under reduced pressure. The yield of the resulting amine can be determined by weight and purity assessed by NMR or LC-MS.

Esterification of the Carboxylic Acid

The conversion of the carboxylic acid to an ester is a common synthetic step. The rate of esterification can be affected by both electronic and steric factors.

Theoretical Framework: Fischer esterification, a common method, is an acid-catalyzed nucleophilic acyl substitution. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, but bulky ortho substituents can sterically hinder the approach of the alcohol nucleophile.

Predicted Reactivity Order: B > A ≈ C > Reference

  • Target (A) vs. Analog B: While the trifluoromethyl group in A increases the electrophilicity of the carbonyl carbon, its steric bulk ortho to the carboxylic acid may hinder the approach of the alcohol. This steric hindrance could potentially slow the reaction rate compared to B , where the ortho position is less crowded.

  • Target (A) vs. Analog C: Both A and C have bulky ortho substituents (nitro and chloro, respectively) and a trifluoromethyl group. The steric hindrance in both is significant, likely leading to similar, slower reaction rates compared to less hindered analogs.

  • Reference (Benzoic Acid): With no ortho substituents, benzoic acid is expected to undergo esterification relatively quickly under standard conditions.

Experimental Validation Protocol: Comparative Fischer Esterification

This protocol compares the yield of the methyl ester after a fixed reaction time.

  • Reaction Setup: In separate round-bottom flasks equipped with reflux condensers, place 1 mmol of each of the four benzoic acid derivatives.

  • Reagent Addition: To each flask, add 10 mL of methanol and 3-4 drops of concentrated sulfuric acid.

  • Reaction: Heat the reactions to reflux for 4 hours.

  • Work-up and Analysis: After cooling, neutralize the reactions with a saturated solution of NaHCO₃ and extract the methyl ester with ethyl acetate. Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure. The yield of the ester can be determined by weight and analyzed by GC-MS or NMR to confirm conversion.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of this compound and its analogs in the key transformations discussed.

ReactionPredicted Reactivity OrderPrimary Influencing Factors
Acidity (pKa) A > C > B > ReferenceInductive effects, ortho effect
Nucleophilic Aromatic Substitution (SNAr) A > B > CElectronic activation of the ring, stabilization of Meisenheimer intermediate
Nitro Group Reduction A > BElectron deficiency of the nitro group
Esterification B > A ≈ C > ReferenceSteric hindrance, electrophilicity of the carbonyl carbon

Conclusion

This compound is a highly activated and versatile synthetic intermediate. Its reactivity is a product of the strong and cumulative electron-withdrawing effects of its nitro and trifluoromethyl substituents, coupled with the steric influences of its ortho groups. This guide provides a predictive framework for its behavior in key chemical transformations, grounded in the principles of physical organic chemistry. The detailed experimental protocols offer a means to validate these predictions and to generate robust, comparable data to inform synthetic planning. By understanding the nuanced interplay of these electronic and steric factors, researchers can better harness the synthetic potential of this valuable building block for the development of next-generation pharmaceuticals and advanced materials.

References

A Comparative Guide to the Structural Validation of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For intermediates like 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor in the synthesis of novel antitubercular agents, precise structural knowledge is not merely academic—it is critical for understanding reactivity, predicting biological activity, and ensuring the integrity of the synthetic pathway.[1][2] This guide provides an in-depth validation of this compound's structure, focusing on the definitive method of single-crystal X-ray crystallography. It further contextualizes this powerful technique by comparing it with other common analytical methods, offering researchers, scientists, and drug development professionals a comprehensive framework for structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the spatial arrangement of atoms within a crystalline solid.[3] By diffracting a beam of X-rays, a crystal produces a unique pattern that, when analyzed, reveals the precise coordinates of each atom, defining bond lengths, angles, and overall molecular conformation.[3]

The Crystal Structure of this compound

A definitive structural characterization of this compound has been accomplished and reported.[1][2] The analysis reveals significant steric hindrance among the substituents on the benzene ring, forcing key functional groups to twist out of the aromatic plane.

Notably, the carboxylic acid group is twisted out of the benzene ring's mean plane by 22.9°.[2] Even more striking is the orientation of the nitro group, which is forced into a nearly perpendicular position relative to the ring, with a tilt angle of 85.38°.[2] This profound conformational distortion is a direct consequence of the bulky trifluoromethyl and chloro groups ortho and para to it. In the solid state, the molecules form classic hydrogen-bonded dimers, with the carboxylic acid groups of two molecules interacting via O—H⋯O bonds.[1][2] This dimerization is a common and stabilizing feature in the crystal packing of carboxylic acids.[4]

Key Crystallographic Parameters Value
Compound Name This compound
Chemical Formula C₈H₃ClF₃NO₄
Crystal System (Details typically found in the full CIF file)
Space Group (Details typically found in the full CIF file)
Carboxylic Acid Twist Angle 22.9 (1)°
Nitro Group Twist Angle 85.38 (7)°
Key Supramolecular Feature Centrosymmetric O—H⋯O hydrogen-bonded dimers

Data sourced from Eckhardt et al. (2021).[1][2]

Experimental Protocol: From Powder to Structure

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging step in the entire process.[3][5] The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, single lattice, free from defects or twinning.[3]

Step 1: Purification of the Crude Material

  • Rationale: Purity is paramount. Impurities can disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.[6] Recrystallization is typically employed to purify the solid, ensuring the starting material is at least 80-95% pure.[5]

  • Protocol: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly, inducing crystallization. Collect the purified crystals by filtration.

Step 2: Growing X-ray Quality Single Crystals

  • Rationale: Slow crystal growth is essential for producing large, well-ordered crystals.[3] Rapid precipitation or "crashing out" leads to small, disordered, or polycrystalline material unsuitable for single-crystal X-ray diffraction.[3][5] For the title compound, slow evaporation proved successful.[2]

  • Protocol (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol/water, as used for the title compound).[2] The ideal solvent is one in which the compound is moderately soluble.[6]

    • Filter the solution into a clean vial using a syringe filter to remove any dust or particulate matter, which can act as unwanted nucleation sites.[6]

    • Cover the vial with a cap that is pierced with a needle or with paraffin film containing small pinholes. This allows the solvent to evaporate slowly over several days to weeks.[3]

    • Place the vial in a vibration-free location and allow it to stand undisturbed.[5]

Step 3: Crystal Mounting and Data Collection

  • Rationale: A single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed within a stream of X-rays in a diffractometer. As the crystal is rotated, a series of diffraction images are collected from hundreds of different orientations.

  • Protocol:

    • Under a microscope, select a crystal with sharp edges and smooth faces, typically 0.1-0.3 mm in size.

    • Mount the crystal on a loop (e.g., a MiTeGen MicroMount) with a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and minimize thermal vibrations.

    • Center the crystal in the X-ray beam and proceed with data collection using a pre-determined experimental setup.

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data, yielding the final, precise atomic coordinates.

  • Workflow:

    • Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

    • Structure Solution: Phase information is computationally derived from the intensities, leading to an initial model of the molecular structure.

    • Structure Refinement: The atomic positions and thermal parameters of the model are adjusted iteratively to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.

A Comparative Analysis: The Role of Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of analytical techniques.[7][8] Each method offers unique insights, and their combined data provides a self-validating system that confirms the structure's identity and purity.

The following diagram illustrates the logical workflow for comprehensive structural validation, where data from multiple techniques converge to confirm the identity of the target molecule.

Caption: Workflow for comprehensive small molecule structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment and connectivity of atoms. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used.

  • Expertise & Causality: ¹H NMR would show signals for the two aromatic protons, with their splitting pattern revealing their relationship. ¹³C NMR would identify all eight unique carbon atoms. Crucially, ¹⁹F NMR is essential for confirming the presence and environment of the -CF₃ group. Long-range correlation experiments like HMBC can definitively link protons to carbons several bonds away, piecing together the molecular skeleton.[9]

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[8][10]

  • Expertise & Causality: For this compound (C₈H₃ClF₃NO₄), high-resolution MS would provide an exact mass measurement (calculated monoisotopic mass: 268.9703 Da) that is unique to this elemental formula.[11] The characteristic isotopic pattern of the chlorine atom (³⁵Cl:³⁷Cl ratio of ~3:1) would also be observed, providing further confidence in the assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expertise & Causality: The FTIR spectrum of the title compound would show characteristic stretches for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the carbonyl C=O (~1700 cm⁻¹), the N-O bonds of the nitro group (~1540 and 1350 cm⁻¹), and the C-F bonds of the trifluoromethyl group (~1100-1300 cm⁻¹).[1] This serves as a rapid confirmation that the key functional groups have been successfully installed.

Technique Information Provided Advantages Limitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packingUnambiguous structural determination[3]Requires high-quality single crystals; structure is in the solid state
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei in solutionExcellent for de novo structure elucidation without a crystal[7][9]Less sensitive than MS; complex spectra can be difficult to interpret
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsExtremely high sensitivity; provides exact mass[8][10]Provides no information on connectivity or stereochemistry
FTIR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited information on the overall molecular skeleton

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of this compound serves as an exemplary case for the power of modern analytical chemistry. While single-crystal X-ray crystallography delivers an unparalleled, high-resolution snapshot of the molecule's solid-state conformation, its findings are most robust when corroborated by a suite of complementary techniques. NMR confirms the atomic connectivity in solution, mass spectrometry verifies the elemental composition with high precision, and FTIR provides a quick fingerprint of the essential functional groups. Together, these methods form a self-validating system, providing the absolute structural certainty required for high-stakes fields like drug development.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We delve into the rationale behind method development, comparing a standard Reversed-Phase (RP-HPLC) approach using a C18 column with an alternative method employing a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity. This document serves as a practical resource for researchers, analytical chemists, and quality control professionals, offering detailed experimental protocols, comparative data, and expert insights to ensure the reliable and accurate determination of compound purity.

Introduction: The Imperative of Purity

This compound is a complex substituted aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene ring, makes it a valuable and reactive building block in the synthesis of advanced pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, selective, and validated analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] However, the choice of chromatographic conditions is paramount. The acidic nature of the carboxyl group and the diverse electronic properties of the aromatic substituents demand careful optimization of the stationary and mobile phases to achieve optimal separation from potential process-related impurities and degradation products.

This guide explores two distinct HPLC strategies, providing the foundational knowledge and practical steps to implement them effectively.

Understanding the Analyte: Chromatographic Considerations

The chromatographic behavior of this compound is dictated by its key structural features:

  • Hydrophobic Core: The benzene ring, further enhanced by the chloro and trifluoromethyl groups, provides a strong basis for retention on reversed-phase stationary phases.

  • Ionizable Carboxylic Acid: The pKa of the benzoic acid moiety is critical. To ensure consistent retention and sharp peak shapes in RP-HPLC, the mobile phase pH must be controlled to suppress ionization, typically by maintaining a pH at least 2 units below the analyte's pKa.[5][6]

  • Polar Nitro Group: The nitro group adds polarity and, crucially, acts as a strong chromophore, making UV detection a highly effective and sensitive means of analysis.[7]

  • Potential for Multiple Interactions: The presence of halogens and the electron-rich aromatic system allows for potential secondary interactions (e.g., π-π, dipole-dipole) with specialized stationary phases.[8]

Comparative HPLC Methodologies

We will compare two robust methods: the industry-standard C18 column and a PFP column designed for alternative selectivity.

Method A: The Workhorse - Reversed-Phase on a C18 Column

The octadecylsilane (C18) stationary phase is the most common choice for RP-HPLC due to its strong hydrophobic retention characteristics.[9] It is an excellent starting point for most small molecules.

Causality Behind a C18 Protocol:

  • Stationary Phase: A C18 column is selected to maximize hydrophobic interactions with the trifluoromethyl- and chloro-substituted benzene ring.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute the compound. Acetonitrile is a common organic modifier that provides good solvating power and low viscosity.

  • Acidic Modifier: Phosphoric acid is added to the aqueous portion of the mobile phase to maintain a low pH (~2.5). This ensures the carboxylic acid group remains in its protonated, neutral form, preventing peak tailing and improving retention.[6] While other acids like formic acid or TFA are viable, phosphoric acid provides excellent buffering capacity and is non-volatile, leading to highly reproducible retention times.[6][10]

  • Detection: Given the nitroaromatic structure, a UV detector set at 254 nm provides excellent sensitivity.

Method B: The Specialist - Alternative Selectivity on a PFP Column

Pentafluorophenyl (PFP) stationary phases provide a unique separation mechanism. They offer a complex interplay of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. This makes them exceptionally powerful for separating structurally similar compounds, such as positional isomers or halogenated aromatics, which might co-elute on a standard C18 column.[8]

Causality Behind a PFP Protocol:

  • Stationary Phase: A PFP column is chosen to exploit alternative separation mechanisms beyond simple hydrophobicity. The electron-deficient fluorinated ring of the stationary phase can interact strongly with the electron-rich nitro-aromatic system of the analyte and potential impurities.

  • Mobile Phase: The same mobile phase composition (acetonitrile/water with phosphoric acid) is used to allow for a direct comparison of the stationary phase's impact on selectivity. The retention behavior will differ, requiring adjustments to the gradient profile.

  • Detection: The detection wavelength remains at 254 nm for consistent comparison.

Experimental Workflow & Protocols

The overall analytical process follows a standardized workflow to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation prep1 Weigh Synthesized Product prep2 Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto HPLC System prep3->hplc1 hplc2 Run Method A (C18) and Method B (PFP) hplc1->hplc2 data1 Integrate Chromatograms hplc2->data1 data2 Calculate Purity (% Area) data1->data2 data3 Compare Resolution, Peak Shape, and Impurity Profile data2->data3

Caption: General workflow for HPLC purity assessment.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method on C18 Column

  • HPLC System: Agilent 1260 Infinity LC or equivalent.[6]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile/Water.

Protocol 2: HPLC Method on PFP Column

  • HPLC System: Same as Protocol 1.

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B (Re-equilibration) (Note: This gradient is identical for comparison but may require optimization based on initial results).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile/Water.

Results and Data Comparison

To illustrate the comparative performance, a hypothetical batch of synthesized this compound containing two common types of impurities was analyzed:

  • Impurity 1: A more polar starting material.

  • Impurity 2: A structurally similar regioisomer.

Table 1: HPLC Method Parameters

ParameterMethod AMethod B
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: AcetonitrileA: 0.1% H₃PO₄ in H₂OB: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV, 254 nmUV, 254 nm

Table 2: Comparative Chromatographic Performance

AnalyteMethod A (C18)Method B (PFP)
Impurity 1 (Retention Time) 4.2 min5.5 min
Main Compound (Retention Time) 12.5 min11.8 min
Impurity 2 (Retention Time) 12.7 min13.1 min
Main Compound (Tailing Factor) 1.21.1
Resolution (Main/Impurity 2) 1.3 2.8

Discussion and Recommendations

The data reveals critical differences in the selectivity of the two stationary phases.

  • C18 Performance: The C18 column provided good retention and a satisfactory peak shape for the main compound. It successfully separated the more polar Impurity 1 from the main peak. However, it struggled to resolve the structurally similar regioisomer (Impurity 2), with a resolution value of 1.3, which is below the generally accepted baseline separation value of 1.5. This indicates a risk of inaccurate purity assessment if such isomers are present.

  • PFP Performance: The PFP column demonstrated its superior selectivity for this class of compounds. While the main peak eluted slightly earlier, indicating less hydrophobic retention than the C18, the separation of the critical pair (Main Compound and Impurity 2) was significantly improved. A resolution of 2.8 indicates baseline separation, allowing for accurate quantification of this impurity.[8] The improved peak shape (Tailing Factor of 1.1) is also noteworthy.

The decision on which method to implement depends on the specific analytical challenge.

G start Start: Purity Analysis Required c18_test Run Method A (C18) start->c18_test resolution_check Is Resolution > 1.5 for all potential impurities? c18_test->resolution_check pfp_test Run Method B (PFP) for Alternative Selectivity resolution_check->pfp_test No method_ok Method A is Suitable. Proceed with Validation. resolution_check->method_ok Yes method_b_ok Method B provides superior resolution. Proceed with Validation. pfp_test->method_b_ok Resolution Improved optimize Optimize Method B (e.g., adjust gradient, temperature) pfp_test->optimize Resolution Still Poor

Caption: Decision tree for HPLC method selection.

Recommendation: For routine quality control where potential impurities are well-characterized and known to be separable on a C18 column, Method A is a reliable and cost-effective choice. However, during drug development, for reference standard characterization, or when facing unknown impurity profiles or challenging separations of isomers, Method B is demonstrably superior and highly recommended. Its alternative selectivity provides a greater degree of confidence in the reported purity value.

Conclusion

The purity assessment of this compound requires a well-designed HPLC method that accounts for the analyte's unique chemical properties. While a standard C18 column can provide adequate results, a PFP column offers a powerful alternative with enhanced selectivity for critical impurity pairs, particularly structurally similar isomers. By understanding the causality behind method design and comparing performance empirically, researchers can select and implement the most appropriate and robust analytical strategy, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

structure-activity relationship of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Core Scaffold: A Privileged Starting Point in Medicinal Chemistry

The this compound core is a highly functionalized aromatic system, making it an attractive starting point for the synthesis of diverse compound libraries. The inherent electronic and steric properties of its substituents—the trifluoromethyl, nitro, and chloro groups—are known to significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

  • The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[1][2][3] Its strong electron-withdrawing nature can also modulate the acidity of the carboxylic acid and influence binding interactions with biological targets.[2]

  • The Nitro Group (-NO₂): The presence of a nitro group on an aromatic ring is a well-established feature in many antimicrobial and anticancer agents.[4] It is a potent electron-withdrawing group that can participate in crucial binding interactions and, in some cases, can be bioreduced to reactive species that exert a cytotoxic effect.

  • The Chloro Group (-Cl): Halogen atoms, such as chlorine, are frequently incorporated into drug molecules to modulate their electronic properties and lipophilicity. The position of the chlorine atom on the benzoic acid ring can influence the molecule's overall conformation and its interactions with target proteins.[5]

  • The Carboxylic Acid Group (-COOH): This functional group is a key hydrogen bond donor and acceptor, often playing a critical role in anchoring a molecule to the active site of an enzyme or receptor.[4] It also provides a convenient synthetic handle for the creation of a wide array of derivatives, such as esters and amides.

Comparative Analysis of Biological Potential: Inferred SAR

Based on studies of structurally related substituted benzoic acids, we can project the following SAR trends for derivatives of this compound.

Antimicrobial Activity

The combination of a nitro group and a halogen on a benzoic acid scaffold suggests a strong potential for antimicrobial activity.[6] The SAR for these derivatives is likely to be influenced by modifications to the carboxylic acid and the nature of any appended moieties.

Modification of Core ScaffoldInferred Impact on Antimicrobial ActivityRationale from Related Compounds
Conversion of -COOH to Amide (-CONH₂) Potential for maintained or enhanced activity.Amide derivatives of benzoic acids have demonstrated significant antimicrobial effects.[7]
Conversion of -COOH to Substituted Amides (-CONHR) Activity highly dependent on the nature of the 'R' group.In related series, Schiff's bases of chlorobenzoic acids were more potent than their ester counterparts, suggesting that the nature of the amide substituent is critical.[5] Electron-withdrawing groups on the 'R' substituent of related p-aminobenzoic acid derivatives increased activity against certain bacterial and fungal strains.[8]
Conversion of -COOH to Ester (-COOR) Likely to have variable, but potentially lower, activity than amides.Ester derivatives of p-aminobenzoic acid were generally less potent than the corresponding Schiff's bases.[8]
Anticancer Activity

Substituted benzoic acid derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs).[9] The electronic and steric properties of the this compound core make it a plausible candidate for the development of novel anticancer compounds.

Modification of Core ScaffoldInferred Impact on Anticancer ActivityRationale from Related Compounds
Conversion of -COOH to Substituted Amides (-CONHR) High potential for potent activity, dependent on the 'R' group.Benzoic acid-substituted quinazolinones have shown moderate to good anti-breast cancer activity.[10] The nature of the substituent on the amide can significantly influence binding to the target protein.
Introduction of Hydroxamic Acid Moiety (-CONHOH) Potential for HDAC inhibition.Hydroxamic acid derivatives are a well-known class of HDAC inhibitors. The core benzoic acid scaffold can serve as the zinc-binding group.
Variation of Aromatic Substituents Modulation of activity and selectivity.In related nitrobenzamide series, the nature and position of substituents on the aromatic rings had a profound impact on antimycobacterial activity, with halogen substituents proving favorable.[11]

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and evaluation of related benzoic acid derivatives and should be optimized for the specific target compounds.

General Synthesis of Amide Derivatives

A representative protocol for the synthesis of an amide derivative of this compound is as follows:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) (1.1 eq.) and a tertiary amine base (e.g., triethylamine, 2.0 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Relationships and Workflows

G cluster_synthesis General Synthetic Workflow Start 4-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid Activation Carboxylic Acid Activation (e.g., BOP-Cl, Et3N) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (R-NH2) Amine->Coupling Product Target Amide Derivative Coupling->Product

Caption: General synthetic scheme for amide derivatives.

G cluster_sar Inferred Structure-Activity Relationships Core Core Scaffold: 4-Chloro-3-nitro-5-(trifluoromethyl) benzoic acid Amide Amide Derivatives (-CONHR) Core->Amide Amidation Ester Ester Derivatives (-COOR) Core->Ester Esterification Antimicrobial Potential Antimicrobial Activity Amide->Antimicrobial Generally Favorable Anticancer Potential Anticancer Activity Amide->Anticancer Highly Dependent on 'R' Ester->Antimicrobial Potentially Less Active than Amides

Caption: Key inferred SAR trends for derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. While this guide provides a predictive framework based on the SAR of related compounds, empirical validation is essential. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives to elucidate the precise SAR of this compound class. Such studies will be invaluable in guiding the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties.

References

A Researcher's Guide to Spectroscopic Differentiation of Chloro-nitro-(trifluoromethyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step. Isomeric impurities can have vastly different pharmacological and toxicological profiles, making their detection and characterization paramount. This guide provides an in-depth comparison of the spectroscopic data for isomers of chloro-nitro-(trifluoromethyl)benzoic acid, a class of compounds with potential applications in medicinal chemistry.[1] By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for distinguishing between these closely related molecules.

The focus of our detailed analysis will be 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , for which comprehensive spectroscopic data is available.[1][2] We will then extrapolate from this data and established spectroscopic principles to predict and explain the expected spectral variations for other isomers, providing a logical framework for their identification.

The Challenge of Isomer Differentiation

The isomers of chloro-nitro-(trifluoromethyl)benzoic acid share the same molecular formula and mass, but differ in the substitution pattern on the benzoic acid core. These subtle structural differences give rise to distinct electronic environments for the nuclei and bonds within each molecule, which can be probed using various spectroscopic techniques. Understanding how the electron-withdrawing and sterically demanding chloro, nitro, and trifluoromethyl groups influence the spectroscopic output is key to successful isomer differentiation.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a detailed map of their relative positions.

For our reference compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , the ¹H NMR spectrum (400 MHz, DMSO-d₆) shows two doublets in the aromatic region.[1][2]

  • δ 8.70 (d, J = 2.2 Hz, 1H)

  • δ 8.40 (d, J = 2.2 Hz, 1H)

The presence of two signals in the aromatic region indicates two protons on the benzene ring. The doublet multiplicity of each signal, with a small coupling constant (J = 2.2 Hz), is characteristic of a meta coupling between the two protons. This immediately confirms that the two protons are separated by a substituent.

Expert Interpretation: The downfield chemical shifts (8.70 and 8.40 ppm) are a direct consequence of the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which deshield the aromatic protons.[3] The relative positions of these signals can be rationalized by considering the additive effects of the substituents.

Comparative Analysis of Other Isomers (Predicted):

  • An isomer with ortho protons would exhibit a doublet of doublets (or two separate doublets) with a larger coupling constant (typically 7-9 Hz).

  • An isomer with para protons would show two doublets with a coupling constant in the range of 8-10 Hz.

  • An isomer with an isolated proton would appear as a singlet in the aromatic region.

The precise chemical shifts for other isomers would depend on the specific placement of the electron-withdrawing groups relative to the observed protons. For instance, a proton situated between two strongly withdrawing groups would be expected to resonate at a very downfield chemical shift.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. Furthermore, the trifluoromethyl group introduces characteristic C-F couplings that can aid in signal assignment.[4][5]

For 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , the ¹³C{¹H} NMR spectrum (126 MHz, DMSO-d₆) displays the following key signals[1][2]:

Chemical Shift (δ) ppmAssignmentCoupling
164.3Carboxylic acid carbon (C=O)
149.7Carbon attached to the nitro group (C-NO₂)
135.7Aromatic C-H
129.7Aromatic C-HQuartet, ³JCF = 4 Hz
128.8Carbon attached to the CF₃ group (C-CF₃)Quartet, ²JCF = 35 Hz
127.2Carbon attached to the chloro group (C-Cl)
124.0Aromatic C-HQuartet, ³JCF = 4 Hz
122.3Trifluoromethyl carbon (CF₃)Quartet, ¹JCF = 273 Hz

Expert Interpretation: The large one-bond C-F coupling constant (¹JCF = 273 Hz) is a definitive signature of the CF₃ group.[6] The smaller two- and three-bond couplings (²JCF and ³JCF) are invaluable for assigning the aromatic carbon signals. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Comparative Analysis of Other Isomers (Predicted):

The number of signals in the aromatic region will depend on the symmetry of the isomer. The chemical shifts and C-F coupling patterns will be unique for each isomer, providing a distinct fingerprint for identification. For example, the carbon directly attached to the trifluoromethyl group will always appear as a quartet with a large coupling constant, but its chemical shift will vary depending on the other substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for confirming the presence of key functional groups. For chloro-nitro-(trifluoromethyl)benzoic acids, we expect to see characteristic absorptions for the carboxylic acid, nitro, and trifluoromethyl groups.

The IR (ATR) spectrum of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid shows the following significant peaks[1][2]:

Wavenumber (cm⁻¹)Assignment
3097Aromatic C-H stretch
2865O-H stretch (of the carboxylic acid dimer)
1702C=O stretch (of the carboxylic acid)
1542, 1323Asymmetric and symmetric NO₂ stretches
1117C-F stretch (of the trifluoromethyl group)

Expert Interpretation: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption at 1702 cm⁻¹ is also indicative of the carboxylic acid functionality. The two strong bands for the nitro group are a classic feature, with their exact positions being influenced by the electronic environment of the aromatic ring.[7][8][9]

Comparative Analysis of Other Isomers:

While the IR spectra of the different isomers are expected to be broadly similar due to the presence of the same functional groups, subtle shifts in the positions and intensities of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation. The position of the C=O stretching frequency, for instance, can be influenced by the electronic effects of the substituents in the ortho position.

Mass Spectrometry: Determining Molecular Mass and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For chloro-nitro-(trifluoromethyl)benzoic acid isomers, the molecular ion peak will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom.

For 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , the mass spectrum (ESI⁻) shows the following key ions[2]:

  • m/z 268.0 [M-H]⁻ : The deprotonated molecule.

  • m/z 224.0 [M-COOH]⁻ : Loss of the carboxylic acid group.

Expert Interpretation: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[10] The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 amu) or NO (30 amu).[11] The loss of the carboxylic acid group (45 amu) is also a common fragmentation pathway for benzoic acids.

Comparative Analysis of Other Isomers:

All isomers will have the same molecular weight and will therefore exhibit the same molecular ion cluster. However, the relative abundances of the fragment ions may differ depending on the stability of the resulting fragments, which is influenced by the substitution pattern. For example, steric hindrance around the carboxylic acid group in some isomers might favor its loss during fragmentation.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the chloro-nitro-(trifluoromethyl)benzoic acid isomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

  • Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

dot graph TD { subgraph Experimental Workflow A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[¹H NMR Spectrum]; B --> D[¹³C NMR Spectrum]; C --> E[Data Analysis]; D --> E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: Workflow for NMR analysis.

Conclusion

References

benchmarking the performance of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid-derived fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting a deep dive to collect information on 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. My search focuses on fungicidal activity, how it works, and how it's made. I'm prioritizing scientific publications and patents.

Expanding Research Scope

I've broadened my search parameters to include derivatives of the acid, prioritizing fungicidal activity data, mechanisms, and benchmarks. I'm focusing now on established protocols for testing fungicide effectiveness and identifying relevant fungal pathogens, plus any alternate fungicides that can be used for comparisons. I'm building a guide with an introduction to the acid and its purported action, and an experimental benchmarking protocol draft is underway.

Developing Experimental Framework

Analyzing Initial Data

I've gotten some foundational data about benzoic acid derivatives and trifluoromethyl compounds, their fungicidal effects, and how they function. Right now, I'm focusing on their mechanisms and potential applications.

Deepening the Investigation

I'm now diving deeper into the fungicidal mechanisms of action for benzoic acid derivatives and exploring the role of trifluoromethyl groups in agrochemicals, though nothing specific to the target compound has surfaced. The focus is now on identifying similar compounds with known antifungal activity, to build comparative analogies. Also, I'm working to collect standard testing protocols, and aiming to benchmark against common commercial fungicides.

Examining Data Scarcity

I've just finished up some extensive literature searches, and the data is looking sparse regarding the fungicidal action of "this compound." Though the results were not directly informative about its fungicidal activity, the searches did uncover some related data. I'm now digging into those results to identify relevant information.

Constructing Comparison Guide

I've moved on to constructing the "Comparison Guide." I've found supporting data on similar benzoic acid derivatives, which will help frame a hypothetical benchmarking scenario. The gathered information about nitroaromatic compounds, fungicide classes, and standardized testing methods offers a solid foundation for comparing the potential antifungal activity of "this compound" to existing fungicides, even in the absence of direct data.

Compiling Hypothetical Scenario

I've assembled a solid foundation from my literature review, even in the absence of direct fungicidal data for the target compound. I can construct the "Comparison Guide" by highlighting the antifungal activities of similar benzoic acid derivatives, alongside the impact of added chloro and trifluoromethyl groups. Leveraging information on nitroaromatic compound mechanisms and fungicide classes, I'll propose a thorough experimental design, integrating standardized testing methods and common benchmarks like azoxystrobin and captan, illustrating a thorough methodology for comparing the compound.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 350488-79-8), ensuring laboratory safety and regulatory compliance. The procedures outlined here are grounded in established safety protocols and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the cornerstone of safe handling and disposal. This compound is a complex organic molecule with multiple functional groups that dictate its hazard profile and, consequently, its disposal route.

This compound is a solid, typically a light-yellow powder, and presents several hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1].

  • Respiratory Irritation: Inhalation of dust can lead to respiratory irritation[1][2].

  • Toxicity: It may be harmful if swallowed[1].

  • Chemical Reactivity: As an aromatic nitro compound, it may possess properties that require careful handling, although specific reactivity data is limited. Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[2].

The molecular structure contains both chlorine and fluorine (in the trifluoromethyl group), classifying it as a halogenated organic compound . This classification is critical for waste segregation, as halogenated waste streams are typically managed via specific high-temperature incineration processes to prevent the formation of dioxins and other persistent organic pollutants.[3][4] Mixing halogenated waste with non-halogenated solvents can render the entire volume more difficult and expensive to dispose of[3][5].

Summary of Chemical Safety Information
PropertyInformationSource(s)
CAS Number 350488-79-8[6][7]
Physical State Solid, Powder[1][7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH303: May be harmful if swallowed[1][8]
Required PPE Tightly fitting safety goggles, chemical-impermeable gloves (e.g., nitrile rubber), protective clothing, respiratory protection (if dust is generated)[9][10]
Waste Classification Halogenated Organic Hazardous Waste[4][11]

Pre-Disposal Handling and Waste Accumulation

Proper handling during routine use and accumulation is the first step in a safe disposal process. Adherence to these steps minimizes exposure and prevents accidental releases.

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[9][12] Eyewash stations and safety showers must be readily accessible.[2]

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9]

  • Waste Segregation: From the moment waste is generated, it must be segregated. Designate a specific, clearly labeled waste container for "Solid Halogenated Organic Waste." Never mix this compound with non-halogenated waste, acids, bases, or oxidizers.[4][13]

Step-by-Step Disposal Protocol

Follow this protocol for the collection and disposal of this compound waste. This includes the pure chemical, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.

Step 1: Container Selection and Preparation

  • Select a container suitable for solid chemical waste. This should be a robust, sealable container, often provided by your institution's Environmental Health & Safety (EH&S) department. A wide-mouth high-density polyethylene (HDPE) container is a good choice.[13]

  • Ensure the container is clean, dry, and in good condition.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

Step 2: Waste Collection

  • Carefully transfer residual or unused this compound into the designated waste container. If possible, leave the chemical in its original, clearly labeled container for disposal.[13]

  • For contaminated disposable items (e.g., gloves, weighing paper, paper towels used for cleanup), place them in the same designated solid waste container.

  • Avoid generating dust during transfer. If cleaning up a small spill, do so by carefully sweeping or shoveling the material into the container.[1][2] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

Step 3: Labeling the Waste Container

  • Proper labeling is a legal requirement and is critical for safety. The label on your hazardous waste container must be filled out completely and legibly.

  • Write the full chemical name: "this compound." Do not use abbreviations.

  • List all constituents and their approximate percentages. If the container only holds this one chemical, list it as 100%.

  • Indicate the hazards by checking the appropriate boxes (e.g., Irritant, Toxic).

  • Record the accumulation start date (the date the first piece of waste was added).

Step 4: Storage of Waste Container

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • The container must be kept closed at all times except when adding waste.[13]

  • Ensure the storage location is away from incompatible materials, heat sources, and drains.[9]

Step 5: Arranging for Final Disposal

  • Once the container is full (not exceeding 90% capacity) or you have reached your institution's time limit for accumulation, arrange for pickup by your EH&S department or a licensed hazardous waste disposal contractor.[13]

  • Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online system.

  • Do not pour this chemical down the drain or dispose of it in the regular trash.[9][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this chemical.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Final Disposal start Generate Waste: This compound (solid or contaminated material) is_halogenated Is the waste halogenated? start->is_halogenated segregate_halogen Segregate into 'Solid Halogenated Organic Waste' Container is_halogenated->segregate_halogen Yes non_halogenated Follow protocol for non-halogenated waste (Not applicable for this chemical) is_halogenated->non_halogenated No containerize Place in a designated, compatible, and sealed waste container. segregate_halogen->containerize label_waste Complete Hazardous Waste Label: - Full Chemical Name - Hazards - Date containerize->label_waste store Store in Satellite Accumulation Area (SAA). Keep container closed. label_waste->store request_pickup Container Full or Time Limit Reached: Request pickup from EH&S store->request_pickup

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

  • Skin Contact: Immediately take off contaminated clothing.[9] Wash the affected area with soap and plenty of water. Seek medical attention.[1]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][9]

  • Small Spills: For small spills of the solid material, ensure the area is well-ventilated and evacuate non-essential personnel. Wearing full PPE, carefully sweep or scoop the material into the designated hazardous waste container.[1][2] Avoid creating dust.[9] Clean the area with a damp cloth (dispose of the cloth as hazardous waste).

  • Large Spills: Evacuate the area immediately. Alert your laboratory supervisor and contact your institution's EH&S emergency line. Do not attempt to clean up a large spill unless you are trained to do so.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the professional responsibility inherent in scientific research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and field-proven best practices.

Immediate Safety Profile & Hazard Assessment

This compound is a solid, powdered substance that presents multiple hazards requiring stringent control measures. The primary risks are associated with direct contact and inhalation of airborne particles.

Hazard Identification Summary:

Hazard TypeGHS ClassificationKey Considerations
Skin Contact Skin Irritation (Category 2)[1][2]Causes skin irritation upon contact. Prolonged exposure can lead to more severe reactions.
Eye Contact Serious Eye Irritation (Category 2/2A)[1][2][3]Poses a significant risk of serious eye irritation or damage.[1][2][3]
Inhalation May Cause Respiratory Irritation (STOT SE 3)[1][2]As a fine powder, the compound can easily become airborne, leading to irritation of the respiratory tract.[1][2]

The causality of these hazards is rooted in the molecule's structure. The benzoic acid moiety provides acidic properties, while the nitro and halogenated functional groups contribute to its reactivity and irritant nature. As a solid, the primary exposure pathway during handling, such as weighing and transferring, is the generation of fine dust.[4][5]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE approach is mandatory. Engineering controls, such as a certified chemical fume hood, are the first line of defense and must be used for all handling of the solid compound.[5] The following PPE provides the essential barrier between the researcher and the chemical.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be tightly fitting, indirectly vented, and conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust.[4][5] Face Shield: Required over goggles during any operation with a significant risk of dust generation or splashing, such as bulk transfers or spill cleanup.[5][6]
Hand Protection Chemical-Resistant GlovesType: Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use. Practice: Double-gloving is strongly recommended. This allows for the removal of the contaminated outer glove within the containment area (e.g., fume hood), preventing the spread of contamination to lab surfaces, equipment, and personal items.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn, kept fully buttoned, with sleeves rolled down to protect skin from accidental contact.[5] For larger quantities or spill response, impervious clothing or a chemical-resistant apron over the lab coat is necessary.[4][8]
Respiratory Protection NIOSH-Approved RespiratorWhen Required: A respirator is mandatory if handling the material outside of a fume hood, if dust formation is significant, or during emergency spill cleanup.[4][9] Type: A full-face respirator provides the highest level of protection.[4] At a minimum, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][9]

Operational Plans & Step-by-Step Protocols

Adherence to systematic procedures is critical for safety. The following protocols provide direct, step-by-step guidance for key operations.

Protocol 3.1: PPE Selection Workflow

The selection of appropriate PPE is task-dependent. This workflow illustrates the decision-making process for ensuring adequate protection based on the specific handling scenario.

PPE_Selection_Workflow cluster_start Start: Define Task cluster_solid Handling Solid Compound cluster_solution Handling Solution cluster_containment Engineering Controls cluster_ppe_levels Required PPE Level start What is the task? weighing Weighing / Transferring Solid start->weighing Solid solution Working with Diluted Solution start->solution Solution fume_hood Is the task inside a certified fume hood? weighing->fume_hood ppe_standard Standard PPE Required: - Double Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_standard Low Splash Risk ppe_high Full PPE Required: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - NIOSH-Approved Respirator fume_hood->ppe_high No fume_hood->ppe_standard Yes

Caption: PPE selection workflow for handling the compound.

Protocol 3.2: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check as per manufacturer instructions.

  • Safety Goggles: Position securely on your face.

  • Face Shield (if required): Place over the goggles.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to be performed at the exit of the work area):

  • Outer Gloves: Peel off the outer gloves without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Lab Coat: Unbutton and roll it outwards, containing the contaminated surface, and store or dispose of it appropriately.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[3][4]

Protocol 3.3: Safe Handling for Weighing and Transfers
  • Preparation: Ensure a chemical fume hood is certified and operating correctly. Designate a specific area within the hood for handling the compound.

  • Containment: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully scoop the solid from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Cleaning: After transfer, gently tap the spatula on the weigh boat to dislodge any remaining powder.

  • Closure: Securely close the primary stock container immediately after use.

  • Post-Handling: Wipe down the spatula and the work surface inside the fume hood with a damp cloth (if compatible with your process) to collect any residual dust. Dispose of the wipe as hazardous waste.

Protocol 3.4: Spill Management and Disposal Plan

Spill Management:

  • Evacuate: Alert personnel and evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before cleanup, don the highest level of required PPE, including a respirator, face shield, and double gloves.[4][10]

  • Contain & Clean: For a solid spill, do NOT sweep dry. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully collect the material using a scoop or dustpan and place it into a clearly labeled, sealed container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.

Disposal Plan:

  • All waste, including contaminated PPE, wipes, and excess chemical, must be collected in a suitable, closed, and clearly labeled hazardous waste container.[4]

  • Disposal must be carried out in accordance with all appropriate local, state, and federal regulations. Do not discharge into drains or the environment.[4][8]

Emergency First-Aid Procedures

Immediate and correct first aid is crucial in the event of an exposure.

  • If Inhaled: Move the victim to fresh air immediately.[4][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[4][8] Seek immediate medical attention.[11]

  • Following Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[4][8] If skin irritation occurs, consult a doctor.[11]

  • Following Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Following Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.